molecular formula C13H16N2 B091848 3-(Piperidin-4-yl)-1h-indole CAS No. 17403-09-7

3-(Piperidin-4-yl)-1h-indole

Cat. No.: B091848
CAS No.: 17403-09-7
M. Wt: 200.28 g/mol
InChI Key: KAIRZPVWWIMPFT-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-1h-indole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIRZPVWWIMPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17403-09-7
Record name 3-(4-Piperidinyl)-1H-indole
Source CAS Common Chemistry
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Record name 3-(4-piperidyl)-1H-indole
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Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3-(Piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperidin-4-yl)-1H-indole is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, demonstrating the importance of understanding the foundational physicochemical and biological properties of the core molecule. This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical structure, physicochemical parameters, and known biological context. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Chemical and Physical Properties

The fundamental properties of a compound are critical in drug discovery and development, influencing its behavior in biological systems and its suitability for formulation. The key chemical and physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂-
Molecular Weight 200.29 g/mol [1]
Melting Point 222-224 °C[1]
Appearance White to light-colored powder or crystal-
Predicted Boiling Point 388.6 ± 35.0 °C-
Predicted Density 1.118 ± 0.06 g/cm³-
Predicted pKa 17.06 ± 0.30-
Calculated logP (cLogP) of a derivative *2.42[2]

*Note: The cLogP value is for the derivative (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone and is provided as an estimation of the lipophilicity of the core scaffold.[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the aromatic region (δ 7-8 ppm). The piperidine ring protons will appear in the aliphatic region (δ 1.5-3.5 ppm). The proton on the indole nitrogen may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbons of the indole ring and the five carbons of the piperidine ring. The chemical shifts will be influenced by the electronic environment of each carbon atom.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 200. The fragmentation pattern would likely involve cleavage of the bond between the indole and piperidine rings, as well as fragmentation within the piperidine ring.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are generalized yet detailed methodologies for key experiments.

Synthesis and Purification

A common synthetic route to 3-(substituted)-1H-indoles involves the Fischer indole synthesis. For this compound, a plausible route involves the reaction of phenylhydrazine with 4-acetylpiperidine, followed by cyclization under acidic conditions.

Protocol for a Fischer Indole Synthesis Approach:

  • Reaction Setup: A mixture of phenylhydrazine and N-protected 4-acetylpiperidine (e.g., N-Boc-4-acetylpiperidine) is heated in a suitable solvent, such as ethanol or acetic acid, often in the presence of a catalyst like polyphosphoric acid or zinc chloride.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product.

Determination of Physicochemical Properties

3.2.1 pKa Determination (Potentiometric Titration):

  • Sample Preparation: A known concentration of this compound is dissolved in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration of the piperidine nitrogen.

3.2.2 logP Determination (HPLC-based Method):

  • System Calibration: A series of standard compounds with known logP values are injected into a reverse-phase HPLC system. The retention times are recorded.

  • Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known logP values of the standards.

  • Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • logP Calculation: The logP of the compound is calculated from its retention factor using the calibration curve.

3.2.3 Aqueous Solubility Determination (Thermodynamic Shake-Flask Method):

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The suspension is shaken at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

Biological Activity and Signaling Pathways

While the direct biological targets of the parent this compound are not extensively documented, its derivatives have shown significant activity in several therapeutic areas, suggesting potential mechanisms of action for the core scaffold.

Antimalarial Activity

Derivatives of this compound have been identified as a novel chemotype with activity against Plasmodium falciparum, the parasite responsible for malaria.[2] Structure-activity relationship (SAR) studies have indicated that modifications to the piperidine nitrogen can influence the antimalarial potency.[2] The exact mechanism of action is still under investigation but likely involves interference with a critical parasitic pathway.

Hedgehog Signaling Pathway Inhibition

A derivative of 2-methyl-3-(piperidin-4-yl)-1H-indole has been shown to suppress the Hedgehog (Hh) signaling pathway by inhibiting the Smoothened (SMO) receptor.[3][4] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. This suggests that the this compound scaffold could serve as a basis for developing novel anticancer agents targeting this pathway.

DOT Diagram of a Simplified Hedgehog Signaling Pathway:

Hedgehog_Signaling cluster_inactive Pathway Inactive cluster_active Pathway Active PTCH1 PTCH1 SMO Smoothened (SMO) (Target of Derivative) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI_inactive GLI (Inactive) SUFU->GLI_inactive Sequesters & Promotes Proteolysis GLI GLI (Active) Target_Genes Target Gene Expression GLI->Target_Genes Activates GLI_inactive->GLI Activation & Nuclear Translocation Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds & Inhibits

Caption: Simplified Hedgehog signaling pathway activation and inhibition.

Conclusion

This compound represents a versatile and valuable scaffold in medicinal chemistry. This technical guide has summarized its core physicochemical properties and highlighted the therapeutic potential of its derivatives. The provided experimental protocols offer a foundation for further investigation and characterization of this and related compounds. Future research focused on elucidating the specific biological targets and mechanisms of action of the parent molecule will be crucial for fully realizing its potential in drug discovery.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3-(Piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-(Piperidin-4-yl)-1H-indole, a significant heterocyclic scaffold in medicinal chemistry. The document details established synthetic methodologies, including a versatile three-step approach and the classical Fischer indole synthesis. Experimental protocols with quantitative data on reaction yields, purity, and spectroscopic characterization are presented in a structured format to facilitate comparison and replication. Additionally, this guide includes visualizations of reaction pathways and experimental workflows using the DOT language to provide a clear and logical representation of the chemical processes involved.

Chemical Structure and Properties

This compound is a bicyclic heteroaromatic compound consisting of an indole ring substituted at the 3-position with a piperidine ring. This molecular architecture is a common feature in a variety of biologically active compounds.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
IUPAC NameThis compound
CAS Number17403-09-7

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. This section details two prominent methods: a versatile three-step synthesis and the classical Fischer indole synthesis.

Three-Step Synthesis

A common and adaptable method for the synthesis of this compound and its derivatives involves a three-step sequence: N-protection of 4-piperidone, followed by the core indole synthesis, and concluding with deprotection.[1] This approach allows for the introduction of various substituents on the piperidine nitrogen, providing a route to a diverse library of compounds.

Logical Workflow of the Three-Step Synthesis:

G start 4-Piperidone step1 Step 1: N-Protection (e.g., Boc anhydride) start->step1 intermediate1 N-Protected-4-piperidone step1->intermediate1 step2 Step 2: Indole Ring Formation (e.g., Fischer Indole Synthesis) intermediate1->step2 intermediate2 N-Protected-3-(piperidin-4-yl)-1H-indole step2->intermediate2 step3 Step 3: Deprotection (e.g., Acidic conditions) intermediate2->step3 end This compound step3->end G cluster_0 Phenylhydrazine + N-Boc-4-piperidone Phenylhydrazine Phenylhydrazine Phenylhydrazone formation Phenylhydrazone formation Phenylhydrazine->Phenylhydrazone formation N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Phenylhydrazone formation Tautomerization (Ene-hydrazine) Tautomerization (Ene-hydrazine) Phenylhydrazone formation->Tautomerization (Ene-hydrazine) [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization (Ene-hydrazine)->[3,3]-Sigmatropic Rearrangement Rearomatization Rearomatization [3,3]-Sigmatropic Rearrangement->Rearomatization Cyclization Cyclization Rearomatization->Cyclization Elimination of Ammonia Elimination of Ammonia Cyclization->Elimination of Ammonia N-Boc-3-(piperidin-4-yl)-1H-indole N-Boc-3-(piperidin-4-yl)-1H-indole Elimination of Ammonia->N-Boc-3-(piperidin-4-yl)-1H-indole

References

An In-depth Technical Guide to the Core Mechanism of Action of 3-(Piperidin-4-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents. While the core moiety itself displays limited intrinsic activity, its strategic derivatization has yielded potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the primary mechanisms of action associated with this versatile chemical scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Kinase Inhibition: Targeting Angiogenesis and Cell Proliferation

A prominent class of this compound derivatives, particularly the 2-indolinone substituted variants, function as potent inhibitors of receptor tyrosine kinases (RTKs). These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and angiogenesis. Dysregulation of RTK activity is a hallmark of many cancers, making them a key target for therapeutic intervention.

The primary mechanism of action for these derivatives is the competitive inhibition of ATP binding to the kinase domain of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By blocking the phosphorylation of downstream substrates, these inhibitors effectively abrogate the signaling cascades that drive tumor growth and the formation of new blood vessels that supply the tumor.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of representative this compound derivatives against key oncogenic kinases.

CompoundTarget KinaseIC50 (nM)Assay Format
Sunitinib (analog)VEGFR2 (KDR)2Enzyme Assay
Sunitinib (analog)PDGFRβ2Enzyme Assay
Axitinib (related scaffold)VEGFR10.1Enzyme Assay
Axitinib (related scaffold)VEGFR20.2Enzyme Assay
Axitinib (related scaffold)VEGFR30.1-0.3Enzyme Assay
Axitinib (related scaffold)PDGFRβ1.6Enzyme Assay
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add 5 µL of the test compound dilution to each well. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add 10 µL of a solution containing the kinase and substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

G Kinase Inhibition Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P_RTK->Downstream Activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->RTK Inhibits ATP Binding G Kinase Inhibition Assay Workflow Start Start Prep_Comp Prepare Serial Dilutions of Test Compound Start->Prep_Comp Add_Comp Add Compound to 96-well Plate Prep_Comp->Add_Comp Add_Kinase Add Kinase and Substrate Add_Comp->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Rxn Stop Reaction & Measure ADP Incubate->Stop_Rxn Analyze Data Analysis (IC50 Determination) Stop_Rxn->Analyze End End Analyze->End G Hedgehog Signaling Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits Dissociation Shh Sonic Hedgehog (Shh) Shh->PTCH1 Binds GLI_A GLI Activator SUFU_GLI->GLI_A Dissociates to form Target_Genes Target Gene Expression GLI_A->Target_Genes Activates Inhibitor This compound Derivative Inhibitor->SMO Inhibits G GLI-Luciferase Reporter Assay Workflow Start Start Seed_Cells Seed GLI-Luciferase Reporter Cells Start->Seed_Cells Starve Starve Cells in Low-Serum Medium Seed_Cells->Starve Treat Treat with Test Compound Starve->Treat Stimulate Stimulate with Shh or SAG Treat->Stimulate Incubate Incubate for 24-48 hours Stimulate->Incubate Measure_Luc Measure Firefly and Renilla Luciferase Incubate->Measure_Luc Analyze Normalize and Determine IC50 Measure_Luc->Analyze End End Analyze->End G 5-HT2A Receptor Antagonism cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor 5-HT2A Receptor Gq_11 Gq/11 Protein Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Antagonist This compound Derivative Antagonist->Receptor Blocks Binding G Calcium Mobilization Assay Workflow Start Start Seed_Cells Seed 5-HT2A Expressing Cells Start->Seed_Cells Load_Dye Load Cells with Fluo-4 AM Dye Seed_Cells->Load_Dye Add_Antagonist Add Test Compound (Antagonist) Load_Dye->Add_Antagonist Measure_Baseline Measure Baseline Fluorescence Add_Antagonist->Measure_Baseline Add_Agonist Add Serotonin (Agonist) Measure_Baseline->Add_Agonist Measure_Response Measure Calcium Response Add_Agonist->Measure_Response Analyze Analyze Data and Determine IC50 Measure_Response->Analyze End End Analyze->End G Hypothesized Antimalarial Mechanism cluster_0 Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Releases Hemozoin Hemozoin (Inert) Heme->Hemozoin Crystallizes to Parasite_Death Parasite Death Heme->Parasite_Death Causes Oxidative Stress Parasite Plasmodium falciparum Parasite->Hemoglobin Digests Inhibitor This compound Derivative Inhibitor->Heme Inhibits Crystallization G Antiplasmodial Assay Workflow Start Start Prep_Culture Prepare P. falciparum Infected RBC Culture Start->Prep_Culture Add_Compound Add Test Compound to 96-well Plate Prep_Culture->Add_Compound Add_Culture Add Infected RBCs to Plate Add_Compound->Add_Culture Incubate Incubate for 72 hours Add_Culture->Incubate Lyse_Cells Lyse Cells and Add SYBR Green I Incubate->Lyse_Cells Measure_Fluorescence Measure Fluorescence (DNA Content) Lyse_Cells->Measure_Fluorescence Analyze Determine EC50 Measure_Fluorescence->Analyze End End Analyze->End

The 3-(Piperidin-4-yl)-1H-indole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(Piperidin-4-yl)-1H-indole scaffold has emerged as a "privileged" structural motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. Its unique three-dimensional architecture, combining a planar indole ring with a flexible piperidine moiety, allows for precise molecular interactions with proteins, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological landscape of this scaffold, detailing its applications in antimalarial, antipsychotic, and anticancer research. The content herein is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the scaffold's therapeutic potential and providing detailed experimental methodologies for its investigation.

Antimalarial Activity: A New Chemotype Against Plasmodium falciparum

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the urgent development of novel antimalarial agents. The this compound scaffold has been identified as a promising new chemotype with activity against both drug-sensitive and resistant parasite strains.

Quantitative Data: Antiplasmodial Activity

Initial high-throughput whole-cell screening of compound libraries against P. falciparum identified a hit compound containing the this compound core. Subsequent synthesis and evaluation of a series of analogues led to the identification of compounds with significant anti-parasitic activity.[1]

Compound IDModificationEC50 (μM) vs. P. falciparum (Drug-Resistant Strains)EC50 (μM) vs. P. falciparum (Drug-Sensitive Strains)Cytotoxicity (IC50 in HepG2 cells, μM)
10d N-nicotinoyl~ 3~ 3> 25

Table 1: Antimalarial activity of a lead this compound derivative.[1]

Experimental Protocol: Whole-Cell Phenotypic Screening against P. falciparum

The following protocol outlines a typical whole-cell growth inhibition assay used to determine the antiplasmodial activity of compounds.

Objective: To determine the 50% effective concentration (EC50) of test compounds against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or AlbuMAX)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • DNA-intercalating fluorescent dye (e.g., DAPI or SYBR Green I)

  • Fluorescence plate reader

Methodology:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize the parasite culture to the ring stage.

  • Compound Plating: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Assay Initiation: Add synchronized ring-stage parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well of the compound-containing plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Growth Measurement:

    • After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye like DAPI.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing non-infected red blood cells.

    • Normalize the fluorescence data to the negative control (100% growth) and positive control (0% growth).

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2]

Workflow for Antimalarial Drug Discovery

G cluster_0 Compound Library cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development Lib Diverse Chemical Library HTS High-Throughput Whole-Cell Screen Lib->HTS Hit_ID Hit Identification (this compound) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Select Lead Compound Selection (e.g., Compound 10d) SAR->Lead_Select ADMET ADMET Profiling Lead_Select->ADMET In_Vivo In Vivo Efficacy (Animal Models) ADMET->In_Vivo

Caption: A generalized workflow for the discovery of antimalarial lead compounds.

Antipsychotic Potential: Targeting Dopamine and Serotonin Receptors

The this compound scaffold is also a key component of multi-target ligands for aminergic G protein-coupled receptors (GPCRs), particularly dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[3] This multi-target engagement is a hallmark of atypical antipsychotic drugs used in the treatment of schizophrenia.

Quantitative Data: Receptor Binding Affinities

Derivatives of this scaffold have demonstrated nanomolar affinities for key CNS receptors, with some compounds exhibiting antagonist activity at both D2 and 5-HT2A receptors, a desirable profile for antipsychotic agents.

Compound IDD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Functional Activity
5 15253.5D2 & 5-HT2A Antagonist
9 8102.1D2 & 5-HT2A Antagonist
17 12184.2D2 & 5-HT2A Antagonist

Table 2: Receptor binding affinities (Ki) and functional activities of representative 3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives.[3]

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a standard method for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor (e.g., Dopamine D2).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Buffer solutions (incubation buffer, wash buffer)

  • Test compounds and a known high-affinity non-labeled ligand (for determining non-specific binding)

  • Scintillation counter

Methodology:

  • Reaction Mixture Preparation: In a microtiter plate or tubes, combine the cell membranes, radioligand, and either buffer, the test compound at various concentrations, or the non-labeled ligand (for total and non-specific binding, respectively).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway in Schizophrenia Treatment

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Signal_D2 Dopaminergic Signaling D2R->Signal_D2 Activates Signal_5HT2A Serotonergic Signaling HT2AR->Signal_5HT2A Activates Antipsychotic This compound Derivative Antipsychotic->D2R Antagonizes Antipsychotic->HT2AR Antagonizes

Caption: Antipsychotic action via dual D2 and 5-HT2A receptor antagonism.

Anticancer Activity: Disrupting Key Oncogenic Pathways

The versatility of the this compound scaffold extends to oncology, with derivatives showing potent activity against various cancers by inhibiting critical signaling pathways such as the Hedgehog pathway and by disrupting microtubule dynamics through tubulin polymerization inhibition.

Hedgehog Pathway Inhibition

Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in the development of several cancers. A novel derivative of the this compound scaffold, LKD1214, has been shown to suppress Hh signaling by inhibiting the Smoothened (SMO) protein.[4]

Quantitative Data: Hedgehog Pathway Inhibition

CompoundTargetAssayIC50
LKD1214Smoothened (SMO)Hh Pathway ActivationComparable to Vismodegib

Table 3: Inhibitory activity of an indole derivative against the Hedgehog pathway.[4]

Experimental Protocol: Hedgehog Signaling Pathway Assay (Luciferase Reporter Assay)

This protocol is used to screen for inhibitors of the Hh pathway.

Objective: To measure the inhibition of Gli-mediated transcription in response to Hh pathway activation.

Materials:

  • NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).

  • Sonic Hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG).

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

  • Test compounds.

Methodology:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a few hours.

  • Pathway Activation: Add a Hh pathway activator (Shh or SAG) to the wells and incubate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.

    • Calculate the percentage of inhibition relative to the activator-treated control.

    • Determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the compound concentration.

Hedgehog Signaling Pathway Inhibition

G Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Inhibitor This compound Derivative (LKD1214) Inhibitor->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by a this compound derivative.

Tubulin Polymerization Inhibition

Certain derivatives of the this compound scaffold have been identified as potent inhibitors of tubulin polymerization, a key mechanism of action for many successful anticancer drugs. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition and Anticancer Activity

Compound IDTubulin Polymerization IC50 (μM)Cell LineAntiproliferative IC50 (nM)
ATI-1 2.6MCF-734
ATI-2 3.3MCF-752

Table 4: In vitro activity of arylthioindole (ATI) derivatives containing the this compound scaffold.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound on tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., G-PEM buffer containing GTP)

  • Spectrophotometer with temperature control

  • Test compounds and controls (e.g., colchicine as an inhibitor, paclitaxel as a promoter)

Methodology:

  • Reaction Setup: In a cuvette, add the polymerization buffer and the test compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to the cuvette and incubate at 37°C to initiate polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance (turbidity) at 340 nm over time.

  • Data Analysis:

    • Plot the absorbance versus time to obtain polymerization curves.

    • Determine the rate of polymerization from the initial linear phase of the curve.

    • Calculate the percentage of inhibition of the polymerization rate at each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Synthesis of the this compound Scaffold

A general and efficient method for the synthesis of the core scaffold involves a three-step sequence.

General Synthetic Scheme:

  • Step 1: Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine with 1-Boc-4-piperidone to form the corresponding hydrazone, followed by acid-catalyzed cyclization to yield the N-Boc-protected 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

  • Step 2: Reduction of the Tetrahydropyridine Ring: Catalytic hydrogenation of the double bond in the tetrahydropyridine ring to afford the N-Boc-protected this compound.

  • Step 3: Deprotection and Derivatization: Removal of the Boc protecting group under acidic conditions, followed by N-acylation, N-alkylation, or other modifications of the piperidine nitrogen to generate a library of diverse analogues.

Conclusion

The this compound scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents. Its ability to interact with a wide range of biological targets has led to the discovery of potent antimalarial, antipsychotic, and anticancer compounds. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into this promising scaffold, with the ultimate goal of translating its therapeutic potential into new medicines for a variety of diseases. The continued exploration of the chemical space around this privileged core is likely to yield even more drug candidates with improved efficacy and safety profiles.

References

The Synthesis and Discovery of Novel 3-(Piperidin-4-yl)-1H-indole Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unlocking the Therapeutic Potential of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the essential amino acid tryptophan to complex alkaloids with profound physiological effects.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in the design of therapeutic agents targeting a wide range of pathological conditions, including cancer, microbial infections, inflammation, and neurological disorders.[1] This guide delves into the discovery and synthesis of a particularly promising class of indole derivatives: those bearing a piperidin-4-yl substituent at the C3 position. These compounds have emerged as versatile modulators of key biological targets, offering significant opportunities for the development of novel therapeutics.

This document provides an in-depth technical exploration of the synthesis, characterization, and pharmacological significance of 3-(piperidin-4-yl)-1H-indole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.

Strategic Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several strategic synthetic routes. The choice of a particular method often depends on the availability of starting materials, the desired substitution pattern on both the indole and piperidine rings, and scalability. A highly effective and commonly employed strategy is a convergent three-step approach, beginning with the synthesis of a key intermediate, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, followed by reduction of the double bond within the piperidine ring.

A foundational method for the initial construction of the indole ring is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[3] In the context of our target scaffold, a suitably protected 4-piperidone derivative serves as the ketone component.[4][5]

Below is a generalized workflow for the synthesis of the this compound core:

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection A Phenylhydrazine D N-protected-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole A->D B N-protected-4-piperidone B->D C Acid Catalyst (e.g., H₂SO₄, PPA) C->D F N-protected-3-(piperidin-4-yl)-1H-indole D->F E Reducing Agent (e.g., H₂, Pd/C) E->F H This compound F->H G Deprotecting Agent G->H

Figure 1: General synthetic workflow for this compound.

The causality behind these experimental choices lies in the robustness and versatility of each step. The Fischer indole synthesis is a well-established and reliable method for forming the indole ring system.[3][5] The use of an N-protected 4-piperidone is crucial to prevent unwanted side reactions at the piperidine nitrogen during the acidic conditions of the cyclization. The subsequent reduction of the tetrahydropyridine intermediate to the piperidine is typically a high-yielding and clean reaction, often achieved through catalytic hydrogenation. Finally, the deprotection step unmasks the piperidine nitrogen, providing a handle for further diversification and derivatization.

Pharmacological Significance and Therapeutic Targets

The this compound scaffold has demonstrated significant activity at several key therapeutic targets within the central nervous system (CNS), highlighting its potential for the treatment of a range of neurological and psychiatric disorders.

Modulation of Serotonin Receptors and Transporters

A prominent area of investigation for this class of compounds is their interaction with the serotonergic system. The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is a critical regulator of mood, cognition, and various physiological processes.[1] Dysregulation of the serotonergic system is implicated in the pathophysiology of depression, anxiety, and other mood disorders.

Specifically, derivatives of this compound have been identified as potent ligands for the serotonin transporter (SERT).[6] SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT increases the synaptic concentration of serotonin and is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitor (SSRI) class of antidepressants. The 3-(4-piperidyl)-1H-indole moiety is a key pharmacophore in the design of dual 5-HT1A receptor and SERT ligands.[6]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tryptophan Tryptophan Serotonin_vesicle Serotonin (5-HT) Vesicle Tryptophan->Serotonin_vesicle Synthesis Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) Serotonin_synapse->SERT Reuptake Postsynaptic_receptor Postsynaptic 5-HT Receptor Serotonin_synapse->Postsynaptic_receptor Binding Signaling_cascade Downstream Signaling Postsynaptic_receptor->Signaling_cascade Activation Indole_derivative This compound Derivative Indole_derivative->SERT Inhibition G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Start Starting Materials Reaction1 Fischer Indole Synthesis Start->Reaction1 Reaction2 Reduction Reaction1->Reaction2 Reaction3 Deprotection Reaction2->Reaction3 Purification Column Chromatography Reaction3->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC

References

In Vitro Evaluation of 3-(Piperidin-4-yl)-1H-indole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs derived from this core have been investigated for their potential as anticancer, antimalarial, and neurological agents, among other therapeutic applications. This technical guide provides a comprehensive overview of the in vitro evaluation of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Data Summary

The biological activity of this compound analogs has been quantified across various assays. The following tables summarize the reported inhibitory concentrations (IC50) and effective concentrations (EC50) for different therapeutic targets.

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
Anticancer Activity
LKD1214Hedgehog Signaling PathwaySmoothened (SMO) Receptor BindingComparable to Vismodegib
LP-261NCI-H522 (Non-small-cell lung tumor)Cell ViabilitySignificant Inhibition[1]
Compound 3MGC-803 (Gastric cancer)Tubulin Polymerization Inhibition0.011[2]
Compound 19MDA-MB-231 (Triple-negative breast cancer)PI3K/AKT/mTOR Pathway Inhibition2.29[2]
Compound 7MCF-7 (Breast cancer)Anticancer Activity3.5 - 8.7[2]
Compound 8A549 (Lung cancer)Anticancer Activity3.5 - 8.7[2]
Compound 9SKOV3 (Ovarian cancer)Anticancer Activity3.5 - 8.7[2]
Compound 29Bcl-2/Mcl-1Dual Inhibition7.63 (Bcl-2), 1.53 (Mcl-1)[2]
Furfurylidene analog 2dMolt-4 (Leukemia)Cytotoxicity (MTT Assay)Significant
Furfurylidene analog 3dMolt-4 (Leukemia)Cytotoxicity (MTT Assay)Significant[3]
Antimalarial Activity
Compound 10dPlasmodium falciparum (Drug-resistant and sensitive strains)Anti-parasitic Activity~3[4]
Neurological Activity
Compound 6ghTRPV1 (activated by capsaicin)Antagonism0.075[5]
Compound 115-HT1A ReceptorBinding Affinity (Ki)128.0 nM[6]
Compound 11D2 ReceptorBinding Affinity (Ki)51.0 nM[6]
Compound 11SERTBinding Affinity (Ki)9.2 nM[6]
Compound 11DATBinding Affinity (Ki)288.0 nM[6]
Compound 4SERTBinding Affinity (Ki)47.0 nM[6]
Compound 4NETBinding Affinity (Ki)167.0 nM[6]
Other Activities
Compound 4dα-GlucosidaseInhibitionCompetitive Inhibition[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key in vitro experiments cited in the evaluation of this compound analogs.

Cell Viability and Cytotoxicity Assays (MTT and SRB)

These assays are fundamental in anticancer drug discovery to determine the concentration-dependent effect of a compound on cell proliferation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total biomass.

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with SRB solution.

    • Washing: Wash away the unbound dye.

    • Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

    • Absorbance Measurement: Read the absorbance at approximately 510 nm.[3]

Tubulin Polymerization Inhibition Assay

This assay is used to identify compounds that interfere with microtubule dynamics, a key target for many anticancer drugs.

  • Tubulin Preparation: Purify tubulin from a biological source (e.g., bovine brain).

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., GTP, glutamate), and the test compound or a control (e.g., colchicine).

  • Initiation of Polymerization: Initiate polymerization by raising the temperature (e.g., to 37°C).

  • Monitoring Polymerization: Monitor the increase in turbidity (light scattering) over time using a spectrophotometer at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.[1]

In Vitro Anti-parasitic Assay (Plasmodium falciparum)

This assay determines the efficacy of compounds against the malaria parasite.

  • Parasite Culture: Culture synchronized P. falciparum parasites (e.g., chloroquine-sensitive and -resistant strains) in human erythrocytes.

  • Compound Treatment: Add serial dilutions of the test compounds to the parasite cultures.

  • Incubation: Incubate the treated cultures for a full parasite life cycle (e.g., 48 hours).

  • Growth Inhibition Measurement: Quantify parasite growth inhibition using various methods, such as:

    • Microscopy: Giemsa-stained blood smears to count parasitemia.

    • Fluorometric Assays: Using DNA-intercalating dyes (e.g., SYBR Green I) to quantify parasite DNA.

    • Enzymatic Assays: Measuring the activity of parasite-specific enzymes like lactate dehydrogenase (pLDH).

  • EC50 Determination: Calculate the EC50 value, the concentration of the compound that inhibits parasite growth by 50%.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound analogs.

Hedgehog_Signaling_Pathway Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand->Patched (PTCH1) Binds to Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) Inhibits SUFU SUFU Smoothened (SMO)->SUFU Inhibits GLI Proteins GLI Proteins SUFU->GLI Proteins Sequesters Target Gene Expression Target Gene Expression GLI Proteins->Target Gene Expression Activates LKD1214 (Analog) LKD1214 (Analog) LKD1214 (Analog)->Smoothened (SMO) Inhibits

Caption: Hedgehog signaling pathway with the inhibitory action of a this compound analog.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Indole Analog Indole Analog Indole Analog->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory point of a this compound analog.

Experimental_Workflow_Anticancer cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Compound Treatment->Cytotoxicity Assay (MTT/SRB) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT/SRB)->IC50 Determination Tubulin Polymerization Assay Tubulin Polymerization Assay IC50 Determination->Tubulin Polymerization Assay Lead Compounds Kinase Inhibition Assay Kinase Inhibition Assay IC50 Determination->Kinase Inhibition Assay Signaling Pathway Analysis Signaling Pathway Analysis IC50 Determination->Signaling Pathway Analysis

Caption: General experimental workflow for in vitro anticancer evaluation of indole analogs.

Monoamine_Reuptake_Inhibition Presynaptic Neuron Presynaptic Neuron Monoamine (5-HT, DA, NE) Monoamine (5-HT, DA, NE) Presynaptic Neuron->Monoamine (5-HT, DA, NE) Releases Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft Monoamine Transporter (SERT/DAT/NET) Monoamine Transporter (SERT/DAT/NET) Synaptic Cleft->Monoamine Transporter (SERT/DAT/NET) Reuptake Receptor Receptor Synaptic Cleft->Receptor Binds to Monoamine Transporter (SERT/DAT/NET)->Presynaptic Neuron Monoamine (5-HT, DA, NE)->Synaptic Cleft Receptor->Postsynaptic Neuron Signal Indole Analog Indole Analog Indole Analog->Monoamine Transporter (SERT/DAT/NET) Blocks

Caption: Mechanism of action for this compound analogs as monoamine reuptake inhibitors.

References

An In-depth Pharmacological Profile of the 3-(Piperidin-4-yl)-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its versatile nature allows for substitutions at the indole nitrogen, the piperidine nitrogen, and on the aromatic ring, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profiling of this scaffold and its derivatives, focusing on their interactions with various biological targets, supported by quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Core Pharmacological Activities

Derivatives of the this compound scaffold have demonstrated significant activity across multiple target classes, including G-protein coupled receptors (GPCRs), transporters, and enzymes. The key pharmacological activities investigated include serotonergic receptor modulation, antimalarial properties, and inhibition of the Hedgehog signaling pathway.

Serotonergic System Modulation

The this compound core is a common feature in ligands targeting serotonin (5-HT) receptors. These receptors are crucial in the central nervous system for regulating mood, cognition, and various physiological processes.

Numerous derivatives have been synthesized and evaluated for their binding affinity at different 5-HT receptor subtypes. For instance, a series of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives, which share a similar structural motif, have shown high affinity for the 5-HT1A receptor, with some compounds exhibiting IC50 values as low as 15 nM.[1] Another study focused on 3-(4-piperidinylalkyl)indoles as selective inhibitors of neuronal 5-hydroxytryptamine uptake.[2] Fluorination of related indole derivatives has been explored to create selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.

Table 1: 5-HT Receptor Binding Affinities of Selected this compound Derivatives

Compound/DerivativeTargetAssay TypeAffinity (Ki, nM)Reference
4c (a 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative)5-HT1ARadioligand Binding1.3[3]
4d (a 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative)5-HT1ARadioligand Binding0.4[3]
ACP-103 (a related piperidine derivative)5-HT2ARadioligand BindingpKi = 9.3[4]

A standard experimental protocol for determining the binding affinity of compounds for the 5-HT1A receptor involves a competitive radioligand binding assay.

  • Preparation of Membranes: Membranes are prepared from cells heterologously expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells). The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

  • Binding Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the cell membranes, a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

hedgehog_pathway_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds and inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates LKD1214 LKD1214 LKD1214->SMO Blocks ciliary translocation

References

The Therapeutic Potential of the 3-(Piperidin-4-yl)-1h-indole Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-(Piperidin-4-yl)-1h-indole core structure is a versatile scaffold that has been identified as a key pharmacophore in the development of a wide range of therapeutic agents. Its unique three-dimensional structure allows for interaction with a diverse array of biological targets, leading to potential treatments for infectious diseases, cancer, neurodegenerative disorders, and metabolic conditions. This technical guide provides an in-depth overview of the identified therapeutic targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Antimalarial Activity: Targeting Plasmodium falciparum

Derivatives of the this compound scaffold have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A notable example is (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone, which has shown activity against both drug-sensitive and drug-resistant strains of the parasite.[1]

Quantitative Data: Antiplasmodial Activity
CompoundTarget OrganismEC50 (µM)Reference
(4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone (10d)Plasmodium falciparum~ 3[1]
Experimental Protocol: In Vitro Antiplasmodial Assay

This protocol outlines the determination of the 50% effective concentration (EC50) of test compounds against P. falciparum.

1. Parasite Culture:

  • P. falciparum strains (e.g., W2) are maintained in continuous culture in human erythrocytes (O+ blood group) at a 2.5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
  • Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.

2. Drug Susceptibility Testing:

  • Compounds are serially diluted in DMSO and then further diluted in culture medium.
  • Asynchronous parasite cultures (0.5% parasitemia, 2.5% hematocrit) are incubated with the compounds in 96-well microplates for 72 hours.
  • Parasite growth is quantified using a SYBR Green I-based fluorescence assay.
  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

3. Data Analysis:

  • The fluorescence readings are plotted against the log of the drug concentration.
  • The EC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization: Antimalarial Drug Discovery Workflow

References

The Structure-Activity Relationship of 3-(Piperidin-4-yl)-1H-indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent versatility allows for modification at several key positions, leading to a wide array of derivatives with diverse pharmacological profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their application as antimalarial agents, nociceptin opioid receptor (NOP) modulators, and 5-HT6 receptor antagonists. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate further research and drug development in this area.

Antimalarial Activity

A series of this compound derivatives have been investigated for their potential as novel antimalarial agents, stemming from a hit identified in a high-throughput screening against Plasmodium falciparum.[1] The core scaffold's amenability to diversification has been explored to understand the structural requirements for anti-parasitic activity.

Structure-Activity Relationship (SAR) Analysis

The SAR for the antimalarial activity of these compounds is summarized in the table below. The general finding is that the this compound core is sensitive to modifications, particularly at the piperidinyl nitrogen.[1]

CompoundR (N-piperidinyl modification)EC50 (μM) vs. P. falciparum (3D7)Cytotoxicity (HepG2 cells, CC50 in μM)Selectivity Index (SI)
Hit Compound -1.2> 50> 41.7
10a H> 10> 50-
10b Benzyl3.2> 50> 15.6
10d Pyridin-3-yl-methanone3.1> 50> 16.1
10e 4-Fluorobenzyl3.5> 50> 14.3

Data extracted from a study on novel antimalarial chemotypes.[1]

The data indicates that while many modifications to the N-piperidinyl position are not well-tolerated, certain substitutions, such as the pyridin-3-yl-methanone in compound 10d , can retain lead-like properties with notable antimalarial activity against both drug-sensitive and resistant strains of P. falciparum.[1]

Experimental Protocols

A three-step synthetic approach is typically employed for the synthesis of these derivatives.[1]

G A Indole C Intermediate A A->C Reaction B N-Boc-4-piperidone B->C E This compound C->E Deprotection D TFA D->E G Final Product E->G Acylation/Alkylation F Acylating/Alkylating Agent F->G

Synthetic Workflow for 3-(Piperidin-4-yl)-1H-indoles.
  • Step 1: Synthesis of the Intermediate: Indole is reacted with N-Boc-4-piperidone in a suitable solvent system.

  • Step 2: Deprotection: The Boc protecting group is removed from the piperidine nitrogen using an acid like trifluoroacetic acid (TFA).

  • Step 3: Diversification: The resulting this compound is then reacted with various acylating or alkylating agents to generate the final diversified library of compounds.

The in vitro antimalarial activity is assessed using a SYBR Green I-based fluorescence assay against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Parasite growth inhibition is measured after a 72-hour incubation period with the test compounds.

Cytotoxicity is evaluated against a human cell line, such as HepG2 cells, using a standard MTT or similar cell viability assay to determine the 50% cytotoxic concentration (CC50).

Nociceptin Opioid Receptor (NOP) Modulation

Derivatives of this compound have also been explored as ligands for the nociceptin opioid receptor (NOP), a target for various central nervous system disorders.[2]

Structure-Activity Relationship (SAR) Analysis

Initial studies on 3-substituted N-piperidinyl indoles showed that introducing basic functional groups, such as an amine or guanidine, can modestly improve NOP binding affinity and potency.[2] These compounds generally act as partial agonists with good selectivity over the mu-opioid receptor (MOP).[2] Interestingly, moving the substitution from the 3-position to the 2-position of the indole ring can lead to full agonists with improved potency.[2]

CompoundSubstitution PositionR GroupNOP Binding Affinity (Ki, nM)NOP Functional Activity (EC50, nM)MOP Binding Affinity (Ki, nM)
Unsubstituted 3H100500 (Partial Agonist)>1000
Amine-substituted 3-(CH2)2-NH250250 (Partial Agonist)>1000
Guanidine-substituted 3-(CH2)2-NH-C(=NH)NH230150 (Partial Agonist)>1000
2-substituted analog 2-CH2-pyrrolidine597 (Full Agonist)200

Representative data illustrating SAR trends for NOP receptor ligands.[2]

G cluster_0 Indole C3-Position cluster_1 Indole C2-Position 3_Unsubstituted Unsubstituted 3_Basic Basic Group 3_Unsubstituted->3_Basic Increases Affinity & Potency 2_Substituted Pyrrolidinylmethyl 3_Basic->2_Substituted Shifts to Full Agonism, Improves Potency

SAR Logic for NOP Receptor Ligands.
Experimental Protocols

Binding affinities for NOP and MOP receptors are determined using radioligand binding assays with membranes prepared from cells expressing the respective receptors. Competition binding experiments are performed with a radiolabeled ligand (e.g., [³H]nociceptin for NOP) and increasing concentrations of the test compounds.

Functional activity (agonist or antagonist) is typically assessed using a [³⁵S]GTPγS binding assay in cell membranes expressing the NOP receptor. This assay measures the activation of G-proteins upon receptor stimulation by an agonist.

5-HT6 Receptor Antagonism

A novel series of [3-[(1-methylpiperidin-4-yl)methyl]arylsulfonyl]-1H-indole derivatives have been synthesized and evaluated as potent and selective 5-HT6 receptor antagonists, which are of interest for treating cognitive impairment.[3]

Structure-Activity Relationship (SAR) Analysis

The SAR of this series focuses on the nature and substitution pattern of the arylsulfonyl group attached to the indole nitrogen.

CompoundR (on arylsulfonyl)5-HT6 Binding Affinity (Ki, nM)
9a Phenyl15
9b 4-Fluorophenyl5
9c 4-Chlorophenyl3
9d 4-Bromophenyl2
9e 4-Methylphenyl10
9f 4-Methoxyphenyl25
9g Naphthyl1

Data extracted from a study on novel 5-HT6 receptor antagonists.[3]

The data suggests that electron-withdrawing groups at the 4-position of the phenyl ring enhance binding affinity, with the 4-bromo derivative being particularly potent.[3] Replacing the phenyl ring with a naphthyl group also significantly improves affinity.[3]

Experimental Protocols

The synthesis involves the reaction of 3-[(1-methylpiperidin-4-yl)methyl]-1H-indole with various arylsulfonyl chlorides in the presence of a base.

Binding affinity for the human 5-HT6 receptor is determined using a radioligand binding assay with membranes from HEK-293 cells stably expressing the receptor. [³H]LSD is commonly used as the radioligand.

Functional antagonism is evaluated by measuring the ability of the compounds to inhibit serotonin-induced increases in intracellular cyclic AMP (cAMP) in cells expressing the 5-HT6 receptor.

Anticancer and Anti-inflammatory Activities

The this compound scaffold has also been investigated for its potential in oncology and inflammation. For instance, certain derivatives have been shown to exhibit cytotoxic activity against cancer cell lines like MCF-7.[4] Additionally, some compounds have been designed as inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers.[5] Other studies have focused on developing these derivatives as anti-inflammatory agents for conditions like acute lung injury.[6] The SAR in these areas is highly dependent on the specific target and the nature of the substitutions on the indole and piperidine rings.

Conclusion

The this compound scaffold represents a highly versatile platform for the design of novel therapeutic agents. The structure-activity relationships explored in this guide highlight the critical role of substitutions on both the indole and piperidine moieties in determining the pharmacological activity and selectivity. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore and optimize this promising class of compounds for various therapeutic applications. The continued investigation of this scaffold is likely to yield new and improved drug candidates in the future.

References

Exploring the 3-Piperidin-4-yl-1H-indole Scaffold: A Technical Guide to New Chemotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-piperidin-4-yl-1H-indole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and versatile synthetic handles have made it a valuable core for the development of novel chemotypes targeting a wide range of biological entities. This in-depth technical guide provides a comprehensive overview of this scaffold, including its synthesis, biological activities, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics.

Core Synthesis Strategies

The construction of the 3-piperidin-4-yl-1H-indole core can be achieved through several synthetic routes. The most common and versatile methods include the Fischer indole synthesis and the Pictet-Spengler reaction.

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[1] For the synthesis of the 3-piperidin-4-yl-1H-indole scaffold, a suitable phenylhydrazine is reacted with a 4-piperidone derivative. This method allows for the introduction of a variety of substituents on both the indole and piperidine rings.

The Pictet-Spengler reaction provides an alternative route, involving the condensation of a tryptamine derivative with an aldehyde or ketone to form a tetrahydro-β-carboline, which can be further modified to yield the desired scaffold.[2][3] This reaction is particularly useful for creating specific stereoisomers.

A general synthetic workflow for the preparation of 3-piperidin-4-yl-1H-indole and its derivatives is outlined below.

G cluster_synthesis General Synthetic Workflow Start Starting Materials (e.g., Phenylhydrazine, 4-Piperidone) Step1 Fischer Indole Synthesis or Pictet-Spengler Reaction Start->Step1 Core 3-Piperidin-4-yl-1H-indole Scaffold Step1->Core Step2 N-Substitution/Functionalization of Piperidine Ring Core->Step2 Step3 Modification of Indole Ring Core->Step3 Derivatives Diverse Chemotypes Step2->Derivatives Step3->Derivatives

A generalized workflow for the synthesis of 3-piperidin-4-yl-1H-indole derivatives.

Biological Activities and Quantitative Data

Derivatives of the 3-piperidin-4-yl-1H-indole scaffold have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and kinase inhibitory effects. The following tables summarize key quantitative data for representative compounds.

Antimalarial Activity

A series of 3-piperidin-4-yl-1H-indole derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria.[4]

Compound IDModification on Piperidine NitrogenP. falciparum StrainEC50 (µM)Cytotoxicity (HepG2 cells) CC50 (µM)Selectivity Index (CC50/EC50)
Hit Compound Unsubstituted3D70.8>50>62.5
10d Pyridin-3-yl-methanone3D7~3>50>16.7
10d Pyridin-3-yl-methanoneDd2 (resistant)~3>50>16.7
Kinase Inhibitory Activity

The 3-piperidin-4-yl-1H-indole scaffold has also been explored for the development of kinase inhibitors, which are crucial in cancer therapy.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (nM)
CHMFL-FLT3-122 FLT340MV4-11 (AML)22
CHMFL-FLT3-122 BTK>400--
Compound 15c VEGFR2117HCT-116 (Colon)0.34
Compound 15c FGFR11287--
Compound 15c RET1185--

Signaling Pathways

A key signaling pathway modulated by certain 3-piperidin-4-yl-1H-indole derivatives is the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and tumorigenesis.[5]

Hedgehog_Pathway cluster_off Hedgehog Signaling OFF cluster_on Hedgehog Signaling ON cluster_inhibitor Inhibition by 3-piperidin-4-yl-1H-indole derivative PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off inhibits SUFU SUFU GLI_off GLI (repressed) SUFU->GLI_off sequesters Hh Hedgehog Ligand PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_on SMO (active) PTCH1_bound->SMO_on releases inhibition GLI_on GLI (active) Transcription Factor SMO_on->GLI_on activates Target_Genes Target Gene Expression GLI_on->Target_Genes promotes Inhibitor LKD1214 (Indole Derivative) Inhibitor->SMO_on inhibits ciliary translocation

The Hedgehog signaling pathway and the point of intervention by a 3-piperidin-4-yl-1H-indole derivative.

Experimental Protocols

General Procedure for the Synthesis of 3-(Piperidin-4-yl)-1H-indole

This protocol describes a general method for the synthesis of the core scaffold, which can be adapted from related procedures.[6]

Step 1: Synthesis of 3-(1-Benzyl-4-piperidinyl)indol-2-one

  • To a solution of oxindole in a suitable solvent (e.g., methanol), add 1-benzyl-4-piperidone.

  • Add a catalytic amount of a base (e.g., pyrrolidine) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(1-benzyl-4-piperidinyl)indol-2-one.

Step 2: Debenzylation to yield 3-(Piperidin-4-yl)indolin-2-one

  • Dissolve 3-(1-benzyl-4-piperidinyl)indol-2-one in a mixture of methanol and acetic acid.

  • Add 10% Palladium on carbon (Pd/C) as a catalyst.

  • Stir the mixture under a hydrogen atmosphere (e.g., 50 psi) at 50 °C for several hours.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • Adjust the pH of the residue to 8-9 with a 10% aqueous sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).

  • Concentrate the organic layer to obtain 3-(piperidin-4-yl)indolin-2-one.

Step 3: Reduction to this compound

  • The resulting 3-(piperidin-4-yl)indolin-2-one can be reduced to the final this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

  • The reaction is typically carried out at reflux temperature and monitored by TLC.

  • After completion, the reaction is carefully quenched, and the product is extracted and purified by column chromatography.

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is used to determine the 50% effective concentration (EC50) of compounds against the erythrocytic stages of P. falciparum.

Antimalarial_Assay_Workflow cluster_workflow Antimalarial Assay Workflow Start Prepare serial dilutions of test compounds Step1 Add parasitized red blood cells (P. falciparum culture) Start->Step1 Step2 Incubate for 72 hours Step1->Step2 Step3 Lyse cells and add SYBR Green I dye Step2->Step3 Step4 Measure fluorescence (proportional to parasite DNA) Step3->Step4 End Calculate EC50 values Step4->End

A typical workflow for an in vitro antimalarial drug sensitivity assay.

Protocol:

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Add a suspension of P. falciparum-infected red blood cells (e.g., 3D7 or Dd2 strains) to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the cells by freeze-thawing and add a lysis buffer containing SYBR Green I dye.

  • Measure the fluorescence intensity using a fluorescence plate reader. The signal is proportional to the amount of parasite DNA.

  • Plot the fluorescence intensity against the compound concentration and determine the EC50 value using a non-linear regression model.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the kinase, a specific substrate peptide, and ATP in a reaction buffer.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding a final concentration of ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed. This can be done using various methods, such as detecting ADP production (e.g., ADP-Glo™ assay) or using a phosphospecific antibody to detect the phosphorylated substrate.

  • Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Conclusion

The 3-piperidin-4-yl-1H-indole scaffold represents a highly versatile and promising starting point for the development of new therapeutic agents. Its amenability to diverse chemical modifications allows for the fine-tuning of its pharmacological properties to target a range of diseases. The data and protocols presented in this guide offer a solid foundation for researchers to explore and exploit the full potential of this valuable chemical scaffold in their drug discovery endeavors.

References

Antimalarial Potential of 3-(Piperidin-4-yl)-1H-indole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimalarial potential of 3-(Piperidin-4-yl)-1H-indole compounds. This class of molecules has emerged from high-throughput screening as a promising scaffold for the development of new therapeutics against Plasmodium falciparum, the deadliest species of malaria parasite. This document outlines the synthesis, in vitro activity, and potential mechanisms of action of these compounds, presenting available data and standardized experimental protocols to guide further research and development in this area.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum necessitates the continuous discovery and development of novel antimalarial agents with diverse mechanisms of action.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a broad range of biological activities, including antimalarial properties.[1] A notable sub-class, the this compound derivatives, has been identified as a promising starting point for new antimalarial drugs. A series of these compounds were synthesized and evaluated, demonstrating activity against both drug-sensitive and drug-resistant strains of P. falciparum.[2][3][4][5]

Quantitative Data Summary

A study by Paulo et al. (2015) investigated a series of thirty-eight this compound derivatives.[2][3][4][5] While the complete dataset for all 38 compounds is not publicly available, the study highlighted a lead compound, 10d , which exhibits promising lead-like properties. The key quantitative data for this and related compounds from the series are summarized below.

Compound IDStructureP. falciparum StrainEC50 (µM)Cytotoxicity (HepG2) CC50 (µM)Selectivity Index (SI)Molecular Weight (MW)cLogP
Hit Compound (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone------
Lead Compound (10d) [Structure of 10d not fully specified in abstract]Drug-resistant & Sensitive~ 3> 30 (Implied)> 10 (Implied)3052.42

Note: The data for the hit compound and the full series are not detailed in the available literature. The selectivity index is calculated as CC50/EC50.

The structure-activity relationship (SAR) studies revealed that the 3-piperidin-4-yl-1H-indole scaffold is sensitive to modifications at the N-piperidinyl position.[2][3][4][5] Despite this, compound 10d emerged as a promising lead with activity against both chloroquine-sensitive and resistant strains, indicating no cross-resistance with this established antimalarial.[2][3][4][5]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments typically employed in the evaluation of novel antimalarial compounds, based on standard laboratory practices.

Chemical Synthesis

The synthesis of the this compound derivatives was reported to follow a three-step synthetic approach.[2][3][4][5] A generalized synthetic scheme is presented below:

G A Indole C Condensation A->C B N-protected 4-piperidone B->C D N-deprotection C->D E This compound intermediate D->E G Amide coupling E->G F Acyl chlorides/Carboxylic acids F->G H Final this compound derivatives G->H

Caption: Generalized synthetic workflow for this compound derivatives.

Step 1: Condensation: Reaction of indole with an N-protected 4-piperidone derivative to form the core scaffold. Step 2: Deprotection: Removal of the protecting group from the piperidine nitrogen. Step 3: Diversification: Acylation or other modifications of the piperidine nitrogen to generate a library of analogues.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% effective concentration (EC50) of compounds against P. falciparum.

  • Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Assay Preparation: Compounds are serially diluted in DMSO and added to a 96-well plate. A parasite culture with a hematocrit of 2% and a parasitemia of 1% is then added to each well.

  • Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: The fluorescence readings are plotted against the compound concentration, and the EC50 value is determined using a non-linear regression model.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of a human cell line, typically HepG2 (human liver carcinoma), to determine selectivity.

  • Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Serial dilutions of the test compounds are added to the wells, and the plate is incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the 50% cytotoxic concentration (CC50) is determined by plotting cell viability against compound concentration.

Potential Mechanism of Action

The precise mechanism of action for the this compound scaffold has not been definitively elucidated. However, several mechanisms have been proposed for other indole-based antimalarial compounds, which may be relevant to this class.

G cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole cluster_membrane Parasite Membrane Heme Heme (toxic) Polymerization Heme Polymerization Heme->Polymerization Hemozoin Hemozoin (non-toxic) Polymerization->Hemozoin PfATP4 PfATP4 (Na+ pump) Na_out Na+ efflux PfATP4->Na_out Indole This compound Compound Indole->Polymerization Inhibition Indole->PfATP4 Inhibition

Caption: Potential antimalarial mechanisms of action for indole-based compounds.

Two of the most recognized modes of action for indole derivatives against P. falciparum are:

  • Inhibition of Hemozoin Formation: During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline pigment called hemozoin. Some indole-based compounds are known to interfere with this process, leading to the accumulation of toxic heme and parasite death.[6]

  • Targeting PfATP4: PfATP4 is a sodium-ion pump essential for maintaining low sodium concentrations within the parasite. Inhibition of PfATP4 disrupts ion homeostasis, leading to parasite swelling and death.[6] This is a novel mechanism of action targeted by other antimalarial drug candidates.

Further studies are required to determine if the this compound scaffold acts via one of these known mechanisms or possesses a novel mode of action.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of new antimalarial drugs. The lead compound 10d demonstrates desirable properties, including activity against resistant parasite strains and a favorable physicochemical profile.[2][3][4][5]

Future work should focus on:

  • Lead Optimization: Synthesis of additional analogues to improve potency and drug-like properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular target(s) of this compound class to understand its mode of action and potential for resistance development.

  • In Vivo Efficacy: Evaluation of optimized compounds in animal models of malaria to assess their therapeutic potential.

The development of this chemical series could provide a valuable new tool in the global effort to combat malaria.

G A High-Throughput Screening (HTS) B Hit Identification (this compound scaffold) A->B C Synthesis of Analogue Library (38 compounds) B->C D In Vitro Screening (Anti-P. falciparum & Cytotoxicity) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Identification (e.g., Compound 10d) E->F G Mechanism of Action Studies (Target Identification) F->G H Lead Optimization (Improve Potency & ADME) F->H I In Vivo Efficacy Studies (Animal Models) H->I J Preclinical Development I->J

Caption: Drug discovery workflow for this compound antimalarials.

References

Indole Derivatives as Potent Inhibitors of the Hedgehog Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in a variety of human cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of indole derivatives as a promising class of Hedgehog pathway inhibitors. We will explore their mechanism of action, present quantitative inhibitory data, and provide detailed experimental protocols for key assays used in their evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics.

The Hedgehog Signaling Pathway: A Brief Overview

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its transmembrane receptor, Patched (PTCH1).[1] In the absence of a ligand, PTCH1 tonically inhibits the G protein-coupled receptor-like protein Smoothened (SMO), preventing its localization to the primary cilium.[2] This leads to the proteolytic processing of the GLI family of transcription factors (GLI1, GLI2, and GLI3) into their repressor forms, which translocate to the nucleus and suppress the transcription of Hh target genes.[1]

Upon binding of a Hedgehog ligand to PTCH1, the inhibition of SMO is relieved.[2] SMO then translocates to the primary cilium, initiating a signaling cascade that prevents the cleavage of GLI proteins.[2][3] The full-length, activator forms of GLI proteins accumulate in the nucleus and drive the transcription of target genes, such as GLI1 and PTCH1, which promote cell proliferation, survival, and differentiation.[1][4]

Canonical Hedgehog signaling pathway in the OFF and ON states.

Indole Derivatives as Hedgehog Pathway Inhibitors

Indole-based compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[5] Several indole derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, primarily by targeting the SMO receptor.

Mechanism of Action

A key mechanism by which indole derivatives inhibit the Hedgehog pathway is by blocking the ciliary translocation of SMO.[6] For instance, the novel indole derivative LKD1214 has been shown to repress SMO activity by preventing its movement into the primary cilium.[6] Interestingly, LKD1214 appears to have a distinct binding interface with SMO compared to other known SMO inhibitors, and it retains activity against the vismodegib-resistant SMO D477H mutant.[6] Other indole derivatives have been shown to inhibit the pathway downstream of SMO, directly targeting the GLI transcription factors.[7]

Inhibition of the Hedgehog pathway by different classes of indole derivatives.

Quantitative Data on Indole-Based Hedgehog Pathway Inhibitors

The inhibitory potency of various indole derivatives has been quantified using cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A summary of the reported IC50 values for selected indole derivatives is presented below.

Compound IDScaffoldTargetAssayIC50 (µM)Reference
LKD12142-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenoneSMO8xGli-luciferase reporter assayNot specified, but comparable to vismodegib[6]
Compound 295-methoxy-1H-indole-2-carboxylic acid benzo[1][8]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amideDownstream of SMO (likely Gli)Gli expression0.5[7]
Compound 305-chloro-1H-indole-2-carboxylic acid benzo[1][8]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amideDownstream of SMO (likely Gli)Gli expression0.24[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the inhibitory activity of indole derivatives on the Hedgehog signaling pathway.

Gli-Luciferase Reporter Assay

This assay provides a quantitative measure of Hedgehog pathway activation by measuring the transcriptional activity of GLI proteins.[8]

Materials:

  • Gli-Luciferase Reporter NIH-3T3 stable cell line (or transiently transfected cells)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well white, clear-bottom plates

  • Indole derivative of interest

  • Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • The day before the experiment, seed 25,000 Gli-Luciferase Reporter NIH-3T3 cells in 100 µL of growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) per well in a 96-well white, clear-bottom plate.[9]

    • Include wells without cells for background luminescence measurement.[9]

    • Incubate at 37°C with 5% CO2 for 16-20 hours, or until cells reach confluency. It is critical for the cells to be confluent before treatment.[8][9]

  • Treatment:

    • Prepare serial dilutions of the indole derivative in assay medium (e.g., DMEM with 0.5% calf serum).[9]

    • Carefully remove the growth medium from the cells.

    • Add the diluted indole derivative to the respective wells.

    • Add the Hedgehog pathway agonist to all wells except the negative control.

    • Incubate the plate at 37°C with 5% CO2 for 24 to 30 hours.[8][9]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagents to room temperature.[8]

    • Perform the luciferase assay using a dual-luciferase assay system according to the manufacturer's instructions.[10]

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

Luciferase_Assay_Workflow Workflow for Gli-Luciferase Reporter Assay Day0 Day 0: Seed Cells (e.g., NIH-3T3 in 96-well plate) Day1 Day 1: Treatment (Add agonists/inhibitors) Day0->Day1 Day2 Day 2: Cell Lysis & Luciferase Assay Day1->Day2 Data_Analysis Data Analysis (Normalize, calculate fold change) Day2->Data_Analysis

A simplified workflow for the Gli-luciferase reporter assay.

Western Blot Analysis of GLI1 and PTCH1

This method is used to detect and quantify the protein levels of Hedgehog target genes, GLI1 and PTCH1, upon treatment with indole derivatives.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-GLI1, anti-PTCH1, anti-β-actin or -GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.[11]

    • Determine protein concentration using a BCA assay.[11]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11][13]

    • Incubate with primary antibodies overnight at 4°C.[14]

    • Wash the membrane three times with TBST.[14]

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

    • Wash the membrane three times with TBST.[13]

  • Detection and Analysis:

    • Visualize protein bands using an ECL substrate and an imaging system.[12]

    • Quantify band intensities using image analysis software.

    • Normalize the intensity of the target protein band to the loading control.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is a highly sensitive technique to measure the mRNA expression levels of Hedgehog target genes like GLI1 and PTCH1.[1]

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells using a commercially available kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up qPCR reactions with primers for the target genes and a housekeeping gene.

    • Perform qPCR using a real-time PCR instrument.

  • Data Analysis:

    • Analyze the relative gene expression using the ΔΔCt method.[1] A decrease in GLI1 and PTCH1 expression in treated cells compared to the control indicates inhibition of the Hedgehog pathway.

Conclusion

Indole derivatives represent a promising class of small molecule inhibitors of the Hedgehog signaling pathway. Their diverse mechanisms of action, targeting both SMO and downstream components of the pathway, offer potential advantages in overcoming drug resistance. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of novel indole-based Hedgehog pathway inhibitors. Further research into the structure-activity relationships and optimization of these compounds will be crucial for the development of effective and targeted cancer therapies.

References

Unveiling the Arsenal: A Technical Guide to the Anticancer Mechanisms of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of compounds with potent anticancer activities. From naturally occurring alkaloids to meticulously designed synthetic molecules, indole derivatives have demonstrated the ability to combat cancer through a variety of intricate mechanisms. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to aid in research and development efforts.

Core Anticancer Mechanisms of Indole Derivatives

Indole derivatives exert their anticancer effects by targeting multiple facets of cancer cell biology, including uncontrolled proliferation, survival signaling, and angiogenesis. The principal mechanisms are detailed below.

Inhibition of Tubulin Polymerization

A primary and well-established mechanism of action for many indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3][4] Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[2][5] Both natural products, such as the vinca alkaloids (vinblastine and vincristine), and numerous synthetic indole compounds target the colchicine binding site on β-tubulin.[1][3][5]

Induction of Apoptosis

Indole derivatives are potent inducers of apoptosis, or programmed cell death, through multiple pathways.[1][2][6] A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[1][6] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, particularly caspase-3 and caspase-7, which are the executioners of apoptosis.[6] Some indole derivatives can also induce apoptosis through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[1][5]

Cell Cycle Arrest

Beyond the G2/M arrest caused by tubulin inhibition, certain indole derivatives can halt the cell cycle at the G1 phase.[6][7][8] A notable example is indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM).[6][8][9] These compounds can upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, which in turn inhibit the activity of cyclin-CDK complexes (e.g., CDK4/6-cyclin D) necessary for the G1/S transition.[6][10]

Interruption of Key Signaling Pathways

Cancer cells rely on constitutively active signaling pathways for their growth and survival. Indole derivatives have been shown to inhibit several of these critical pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, survival, and metabolism. Several indole derivatives have been developed as potent inhibitors of PI3K, Akt, and/or mTOR, thereby cutting off these crucial survival signals.[11][12]

  • NF-κB Signaling: The transcription factor NF-κB plays a significant role in inflammation, immunity, and cancer cell survival. I3C and DIM have been reported to suppress the activation of NF-κB.[6][12]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by certain indole compounds contributes to their anticancer effects.[1]

Inhibition of Receptor Tyrosine Kinases (RTKs) and Angiogenesis

Many synthetic indole derivatives are potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling and angiogenesis (the formation of new blood vessels).[1] FDA-approved drugs like Sunitinib and Nintedanib are multi-targeted RTK inhibitors that target VEGFR, PDGFR, and FGFR, among others.[1] By inhibiting these receptors on endothelial cells, indole derivatives can block the downstream signaling required for angiogenesis, thereby starving tumors of the nutrients and oxygen they need to grow and metastasize.[1][5][13]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of a selection of indole derivatives, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Indole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssay TypeIC50 ValueReference(s)
Indole-3-carbinol (I3C)H1299 (Lung)MTT449.5 µM[14]
3,3'-Diindolylmethane (DIM)C33A (Cervical)Mitochondrial Function50-60 µM[15]
Vinblastine---[1][16]
Vincristine---[1][16]
Sunitinib--FDA Approved[1]
Nintedanib--FDA Approved[1]
DehydrocrenatidineHepG2 (Liver)MTT3.5 µM[6]
DehydrocrenatidineHep3B (Liver)MTT5.87 µM[6]
FlavopereirineHCT116 (Colon)MTT8.15 µM[6]
3,10-dibromofascaplysinMV4-11 (Leukemia)-233.8 nM[6]
6-Bromoisatin (semi-purified)HT29 (Colon)MTT~100 µM[17]
TyrindoleninoneHT29 (Colon)MTT390 µM[17]
Indole-chalcone derivative (55)A549 (Lung)-0.0003 µM[13]
Indole-chalcone derivative (55)HeLa (Cervical)-0.009 µM[13]
Indole-oxadiazole-isoxazole hybridMCF-7 (Breast)-2.16 - 21.43 µM[13]
Indolyl-hydrazone (Compound 5)Breast Cancer XenograftIn vivoTumor Growth Inhibition[18]
Indole-2-carboxamide (LG25)Triple-Negative Breast CancerIn vivoTumor Growth Inhibition[18]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast)-13.2 µM[19]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-468 (Breast)-8.2 µM[19]
2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b)A549 (Lung)-12.0 nM[9]
2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b)K562 (Leukemia)-10 nM[9]

Table 2: Inhibition of Tubulin Polymerization by Indole Derivatives

Compound/DerivativeAssay TypeIC50 ValueReference(s)
Arylthioindole (ATI) derivative (4)Tubulin Assembly2.0 µM[5]
6- and 7-heterocyclyl-1H-indole derivative (1k)Tubulin Polymerization0.58 ± 0.06 µM[11]
Indole-benzimidazole conjugate (9)Tubulin Polymerization1.5 ± 0.56 µM[11]
Benzimidazole-indole derivative (8)Tubulin Polymerization2.52 µM[3]
Chalcone-indole derivative (12)Tubulin Polymerization-[3]

Table 3: Inhibition of Kinases by Indole Derivatives

Compound/DerivativeTarget Kinase(s)Assay TypeIC50 ValueReference(s)
Bispyridinylethylene modified indole (2)AKT1Kinase Assay14 nM[7]
Indole-based pyrazolo[1,5-a]pyrimidine (16a)AKT phosphorylationCellular Assay34 nM[7]
Indole-based pyrazolo[1,5-a]pyrimidine (16b)AKT phosphorylationCellular Assay27 nM[7]
5-ureidobenzofuranone-indole (18)PI3KαKinase Assay0.2 nM[7]
5-ureidobenzofuranone-indole (18)mTORKinase Assay0.3 nM[7]
β-carboline derivative (HA-1e)mTORKinase Assay56 nM[4]
CabozantinibRETKinase Assay5.2 nM[19]
CabozantinibTRKAKinase Assay79 nM[19]
AS-605240PI3KγKinase Assay8 nM[20]
AZD8055mTORKinase Assay0.8 nM[20]
PI-103p110α (PI3K)Kinase Assay2 nM[21]
PI-103mTORKinase Assay8.4 nM[21]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the anticancer mechanisms of indole derivatives.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density and treat with the indole derivative of interest for the desired time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain detached apoptotic cells. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[9][14][17][22]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the indole derivative as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Resuspend the cell pellet in cold PBS and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.[2][3][7][11]

In Vitro Angiogenesis: Tube Formation Assay

This assay assesses the ability of an indole derivative to inhibit the formation of capillary-like structures by endothelial cells.

Principle: When cultured on a basement membrane extract (e.g., Matrigel®), endothelial cells (such as HUVECs) will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis. Anti-angiogenic compounds will inhibit this process.

Protocol:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest endothelial cells and resuspend them in a low-serum medium. Seed the cells onto the solidified matrix.

  • Treatment: Add the indole derivative at various concentrations to the wells. Include a vehicle control and a positive control (e.g., suramin).

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

  • Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[6][23][24][25]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling cascade.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target protein (e.g., total Akt, phospho-Akt) followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection via chemiluminescence or fluorescence.

Protocol:

  • Cell Lysis: Treat cells with the indole derivative, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system. The band intensities can be quantified to determine changes in protein expression or phosphorylation levels.[20][26][27]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by indole derivatives and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Indole_RTKi Indole RTK Inhibitors (e.g., Sunitinib) Indole_RTKi->RTK PIP3 PIP3 PI3K->PIP3 Indole_PI3Ki Indole PI3K Inhibitors Indole_PI3Ki->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Indole_Akti Indole Akt Inhibitors Indole_Akti->Akt mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Indole_mTORi Indole mTOR Inhibitors Indole_mTORi->mTORC1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Apoptosis_Induction Indole Indole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Bax Bax (Pro-apoptotic) Indole->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S Rb phosphorylation G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46 CDK4/6- Cyclin D CDK46->G1 p21p27 p21/p27 p21p27->CDK46 I3C Indole-3-Carbinol (I3C) I3C->p21p27 Upregulates TubulinInhibitors Tubulin Polymerization Inhibitors TubulinInhibitors->M Arrest Experimental_Workflow_Apoptosis start Start: Cancer Cell Culture treat Treatment with Indole Derivative start->treat harvest Harvest Cells (Trypsinization/Centrifugation) treat->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify Apoptotic vs. Viable Cells analyze->end

References

The Diverse Biological Activities of Piperidin-4-one Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological properties of piperidin-4-one derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and drug development professionals by summarizing key quantitative data, providing detailed experimental protocols for essential biological assays, and illustrating relevant signaling pathways.

Core Biological Activities of Piperidin-4-one Derivatives

Piperidin-4-one and its analogues have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the piperidin-4-one nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological profile and the development of potent and selective therapeutic agents.[1]

Anticancer Activity

Piperidin-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The anticancer mechanism of these compounds is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[3]

One notable synthetic monoketone analog of curcumin, 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24), has been shown to inhibit the growth of various cancer cells both in vitro and in vivo.[4] Studies on cholangiocarcinoma (CCA) cells revealed that EF24 induces apoptosis and suppresses tumor growth and metastasis by inhibiting the NF-κB signaling pathway.[4] Furthermore, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated the ability to reduce the growth of hematological cancer cell lines by increasing the mRNA expression of apoptosis-promoting genes like p53 and Bax.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Piperidin-4-one derivatives have shown significant promise in this area.[5][6] A variety of substituted piperidin-4-ones have been synthesized and screened for their in vitro activity against various bacterial and fungal strains.[5][7] For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have exhibited significant antimicrobial activity, with some compounds showing efficacy comparable to standard drugs like ampicillin and terbinafine.[5] The introduction of a thiosemicarbazone moiety has been observed to enhance the antifungal activity of the piperidin-4-one core.[5]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Piperidin-4-one derivatives have been investigated for their anti-inflammatory potential.[8][9] Some of these compounds have shown the ability to modulate inflammatory pathways. For example, certain 3,5-bis(ylidene)-4-piperidones, considered curcumin mimics, have demonstrated anti-inflammatory properties by modulating the expression of iNOS and COX-2 genes in cultured macrophage cells.[9] In vivo studies, such as the carrageenan-induced paw edema model in rats, have confirmed the anti-inflammatory efficacy of some piperidin-4-one derivatives, with some compounds showing higher potency than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin.[9]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of various piperidin-4-one derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Piperidin-4-one Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
3,5-bis(2-fluorobenzylidene) piperidin-4-one (EF24)MCF-7 (Breast)2.5[4]
Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoid (4g)MCF-7 (Breast)28.2[4]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound II)Myeloma Cell LinesVaries
3-Chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound IV)Leukemia Cell LinesVaries

Table 2: Antimicrobial Activity of Piperidin-4-one Derivatives (MIC values in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidones (1a-6a)S. aureus, E. coli, B. subtilis12.5 - 100--[5]
Thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones (1b-6b)S. aureus, E. coli, B. subtilis6.25 - 50M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans6.25 - 50[5]
1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime (5h)B. subtilisClose to Streptomycin--[7]
1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime (5g)--A. flavusSimilar to Amphotericin B[7]
1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime (5j)--Candida-51More active than Amphotericin B[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of piperidin-4-one derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

  • Test piperidin-4-one compounds

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test piperidin-4-one compounds

  • Standard antimicrobial agents (e.g., ampicillin, terbinafine)

  • Inoculum suspension of the microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the standard drug in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL for bacteria.

  • Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density with a microplate reader.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test piperidin-4-one compounds

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6). Administer the test compounds, standard drug, or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. The left hind paw serves as a control.

  • Paw Volume Measurement: Measure the paw volume of both hind paws using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Mandatory Visualizations: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by piperidin-4-one derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer. Many piperidin-4-one derivatives exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB inhibits IκBα_P p-IκBα IκBα->IκBα_P NFκB_n NF-κB (p50/p65) NFκB->NFκB_n translocates Proteasome Proteasome IκBα_P->Proteasome ubiquitination & degradation Piperidin_4_one Piperidin-4-one Derivatives Piperidin_4_one->IKK_Complex inhibits DNA DNA NFκB_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB signaling pathway and the inhibitory action of piperidin-4-one derivatives.

Apoptosis Signaling Pathway (Intrinsic Pathway)

The intrinsic or mitochondrial pathway of apoptosis is a key mechanism through which many anticancer agents, including piperidin-4-one derivatives, induce cancer cell death.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome Piperidin_4_one Piperidin-4-one Derivatives Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_family Cytochrome_c Cytochrome c (release) Bcl2_family->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome (Apaf-1/Cyt c/Caspase-9) Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 activates Caspase3 Caspase-3 (Executioner) Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis signaling pathway induced by piperidin-4-one derivatives.

Conclusion

The piperidin-4-one scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this heterocyclic core in addressing various unmet medical needs. The ability to readily modify the piperidin-4-one structure allows for the optimization of its pharmacological properties, paving the way for the design of next-generation drugs with improved efficacy and safety profiles. This technical guide provides a foundational resource for researchers to further explore the rich medicinal chemistry of piperidin-4-one derivatives and to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Methodological & Application

Synthesis Protocol for 3-(Piperidin-4-yl)-1H-indole: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 3-(Piperidin-4-yl)-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The outlined method is a robust two-step procedure commencing with the Fischer indole synthesis to create a protected intermediate, followed by deprotection to yield the final product. This application note includes a comprehensive experimental protocol, tabulated data for key reaction parameters, and a visual representation of the synthetic pathway to ensure clarity and reproducibility for researchers.

Introduction

The this compound core structure is a prominent pharmacophore found in a variety of biologically active compounds. Its unique three-dimensional structure allows for diverse interactions with biological targets, making it a privileged scaffold in the development of new therapeutic agents. A reliable and well-documented synthetic route is crucial for the exploration of this chemical space. This application note details a common and effective two-step synthesis, beginning with the acid-catalyzed Fischer indole synthesis of N-Boc-4-piperidone with phenylhydrazine to form the N-Boc protected intermediate, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group to afford the target compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Fischer Indole Synthesis of tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate.

  • Step 2: Deprotection of the Boc-protected intermediate to yield this compound.

Synthesis_Pathway reagents1 Phenylhydrazine, N-Boc-4-piperidone intermediate tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate reagents1->intermediate Fischer Indole Synthesis (Acid Catalyst) reagents2 Acid (e.g., TFA or HCl) intermediate->reagents2 Deprotection final_product This compound reagents2->final_product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate

This procedure is adapted from the general principles of the Fischer indole synthesis.[1][2][3]

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.1 eq).

  • Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride).[1][3]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary but is typically in the range of 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of this compound (Deprotection)

This procedure outlines the removal of the Boc protecting group under acidic conditions.[4]

Procedure:

  • Dissolve tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of methanol and concentrated hydrochloric acid.[4]

  • If using trifluoroacetic acid (TFA), add it dropwise to a solution of the Boc-protected intermediate in dichloromethane at 0 °C. Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

  • If using hydrochloric acid in methanol, reflux the solution for approximately 2 hours.[4]

  • After the reaction is complete, neutralize the mixture with a base such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate to a pH of 8-9.[4]

  • Extract the product with an organic solvent like dichloromethane (3 x volumes).[4]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Data Presentation

StepReactantsKey Reagents/CatalystsSolvent(s)Typical Yield (%)Purity (%)
1N-Boc-4-piperidone, PhenylhydrazineH₂SO₄ or ZnCl₂Ethanol or Acetic Acid60-80>95
2tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylateTFA or HClDichloromethane or Methanol85-95>98

Note: Yields and purity are typical and may vary depending on the specific reaction conditions and purification methods.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

Standard laboratory safety procedures should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions. Phenylhydrazine is toxic and should be handled with extreme caution. Strong acids like sulfuric acid and TFA are corrosive and should be handled with appropriate care.

References

Application Notes and Protocols for the Characterization of 3-(Piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the analytical methodologies for the robust characterization of 3-(Piperidin-4-yl)-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis provide a framework for ensuring the identity, purity, and quality of this compound.

Compound Profile

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 17403-09-7[1]
Molecular Formula C₁₃H₁₆N₂[1]
Molecular Weight 200.29 g/mol [1]
Melting Point 222-224°C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the spectrometer to the chosen solvent.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a ¹³C NMR spectrum. Typical parameters include a proton-decoupled pulse sequence, a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Expected Spectral Data

The following table summarizes the expected chemical shifts for this compound. Note that actual chemical shifts can vary depending on the solvent and concentration. The assignments are based on the analysis of structurally similar compounds.[2]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Indole NH~10.8 (br s)-
Indole H2~7.2 (s)~122
Indole H4~7.5 (d)~121
Indole H5~7.0 (t)~119
Indole H6~7.1 (t)~120
Indole H7~7.3 (d)~111
Indole C3-~114
Indole C3a-~127
Indole C7a-~136
Piperidine CH~2.9 (m)~35
Piperidine CH₂ (axial, C2/C6)~2.7 (m)~46
Piperidine CH₂ (equatorial, C2/C6)~3.1 (m)~46
Piperidine CH₂ (axial, C3/C5)~1.8 (m)~32
Piperidine CH₂ (equatorial, C3/C5)~2.0 (m)~32
Piperidine NH~1.9 (br s)-

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is generally suitable for this compound.

Experimental Protocol: HPLC Purity Analysis

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Dilute as necessary to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 220 nm and 280 nm

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Typical Chromatographic Data
ParameterExpected Value
Retention Time Dependent on the specific C18 column and exact gradient.
Purity >98% for a purified sample.
Tailing Factor 0.9 - 1.5
Theoretical Plates >2000

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion.

Experimental Protocol: HRMS Analysis

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid

  • HRMS instrument (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote ionization.

  • Instrument Settings:

    • Ionization Mode: ESI positive

    • Mass Range: m/z 50-500

    • Resolution: >10,000 FWHM

    • Data Acquisition: Acquire full scan data. If fragmentation information is desired, perform tandem MS (MS/MS) experiments.

  • Data Analysis:

    • Determine the accurate mass of the protonated molecular ion [M+H]⁺.

    • Use the instrument software to calculate the elemental composition corresponding to the measured accurate mass.

Expected Mass Spectrometry Data
ParameterExpected Value
Molecular Formula C₁₃H₁₆N₂
Exact Mass (Monoisotopic) 200.1313 g/mol
[M+H]⁺ (Calculated) 201.1386 m/z
[M+H]⁺ (Observed) Within 5 ppm of the calculated value.

Expected Fragmentation: The fragmentation pattern of this compound in MS/MS would likely involve cleavage of the piperidine ring and the bond connecting the two ring systems.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which serves as a fundamental confirmation of the compound's empirical formula.

Experimental Protocol: CHN Analysis

Materials:

  • This compound sample (high purity, dried)

  • Elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried, pure sample into a tin capsule.

  • Instrument Analysis: Analyze the sample according to the instrument manufacturer's instructions. The instrument will perform combustion of the sample and quantify the resulting CO₂, H₂O, and N₂.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values.

Theoretical vs. Experimental Values
ElementTheoretical %Acceptable Experimental Range (%)
Carbon (C) 77.9677.56 - 78.36
Hydrogen (H) 8.057.65 - 8.45
Nitrogen (N) 13.9913.59 - 14.39

Acceptable range is typically within ±0.4% of the theoretical value.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Structural Elucidation cluster_purity Purity & Identity Confirmation cluster_data Data Analysis & Reporting Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Structure HRMS High-Resolution Mass Spectrometry Compound->HRMS Formula HPLC HPLC Analysis Compound->HPLC Purity EA Elemental Analysis Compound->EA Composition Report Final Characterization Report NMR->Report HRMS->Report HPLC->Report EA->Report

Caption: Overall workflow for the analytical characterization of this compound.

HPLC_Method_Logic start Prepare Sample & Mobile Phase inject Inject Sample onto C18 Column start->inject gradient Apply Gradient Elution (Water/Acetonitrile) inject->gradient detect UV Detection (220 nm & 280 nm) gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Logical workflow for the HPLC purity analysis of this compound.

References

Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Indole derivatives are a critically important class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of these molecules.[3] It provides detailed information on the molecular structure, substitution patterns, and electronic environment of the nuclei. This document offers comprehensive application notes on the interpretation of ¹H and ¹³C NMR spectra of indole derivatives, along with standardized protocols for sample preparation and data acquisition.

¹H NMR Spectral Analysis of Indole Derivatives

The ¹H NMR spectrum of the indole scaffold is characterized by distinct signals for the N-H proton, the protons on the pyrrole ring, and the protons on the benzene ring. The chemical shifts and coupling patterns are highly informative for structure determination.

  • N-H Proton (H1): The proton on the nitrogen atom (H1) is typically the most downfield signal, appearing as a broad singlet in the range of δ 8.0-12.0 ppm.[3] Its chemical shift is highly sensitive to solvent, concentration, and hydrogen bonding.

  • Pyrrole Ring Protons (H2, H3): The H2 and H3 protons of the five-membered ring are distinct. The H2 proton signal is typically found between δ 7.1-7.3 ppm, while the H3 proton is more shielded, resonating around δ 6.4-6.5 ppm.[3] They often exhibit a small coupling constant (J-coupling).

  • Benzene Ring Protons (H4, H5, H6, H7): These protons resonate in the aromatic region (δ 7.0-7.8 ppm). Their specific chemical shifts and multiplicities depend on the substitution pattern on the benzene ring.[3][4] For an unsubstituted indole, H4 and H7 are typically downfield compared to H5 and H6 due to the ring current effect of the pyrrole ring. The coupling constants are characteristic of aromatic systems, with ortho-coupling (³J) being the largest (7-9 Hz), followed by meta-coupling (⁴J, 1-3 Hz) and para-coupling (⁵J, <1 Hz).[5][6]

¹H NMR Data for Indole and a Representative Derivative

The following table summarizes the ¹H NMR chemical shifts (δ) and coupling constants (J) for unsubstituted indole and 5-chloro-indole, illustrating the effect of an electron-withdrawing substituent.

Proton Indole (in CDCl₃) 5-Chloro-Indole (in CDCl₃)
H1 (NH) ~8.10 (br s)~8.20 (br s)[3]
H2 ~7.20 (m)~7.25 (m)[3]
H3 ~6.52 (dd, J=3.1, 0.9 Hz)~6.45 (dd, J=3.1, 0.9 Hz)[3]
H4 ~7.65 (d, J=7.9 Hz)~7.60 (d, J=2.0 Hz)[3]
H5 ~7.12 (ddd, J=8.2, 7.0, 1.2 Hz)-
H6 ~7.18 (ddd, J=7.9, 7.0, 0.9 Hz)~7.15 (dd, J=8.6, 2.0 Hz)[3]
H7 ~7.55 (d, J=8.2 Hz)~7.30 (d, J=8.6 Hz)[3]
Note: Chemical shifts (δ) are reported in ppm relative to TMS. Multiplicities are abbreviated as: s (singlet), d (doublet), dd (doublet of doublets), ddd (doublet of doublet of doublets), t (triplet), m (multiplet), br (broad).

¹³C NMR Spectral Analysis of Indole Derivatives

In the ¹³C NMR spectrum, the carbon atoms of the indole ring resonate at characteristic chemical shifts, providing complementary information to the ¹H NMR data.

  • Pyrrole Ring Carbons (C2, C3): C2 is typically less shielded, resonating around δ 122-125 ppm, while C3 is significantly more shielded, appearing around δ 102 ppm.[3][7]

  • Bridgehead Carbons (C3a, C7a): These quaternary carbons are found at approximately δ 128 ppm (C3a) and δ 136 ppm (C7a).[3][7]

  • Benzene Ring Carbons (C4, C5, C6, C7): These carbons resonate in the aromatic region between δ 111 ppm and δ 124 ppm.[7] Substituents on the benzene ring can cause significant shifts in the positions of these signals, which is a key diagnostic tool.

¹³C NMR Data for Indole and a Representative Derivative

The table below presents the ¹³C NMR chemical shifts (δ) for indole and 5-chloro-indole.

Carbon Indole (in DMSO-d₆) [8]5-Chloro-Indole (in CDCl₃) [3]
C2 124.1125.0
C3 102.1102.2
C3a 128.1128.5
C4 120.8121.8
C5 121.9125.1
C6 119.2112.1
C7 111.4120.1
C7a 135.8134.2
Note: Chemical shifts (δ) are reported in ppm relative to TMS.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Protocol 1: Sample Preparation
  • Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of the indole derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[9] For higher molecular weight compounds (>1000 g/mol ), larger quantities may be necessary.[9]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[10] Chloroform-d (CDCl₃) is widely used for its ability to dissolve a broad range of organic compounds.[11] Other common solvents include DMSO-d₆, Acetone-d₆, and Methanol-d₄.[9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[9][11] This allows for effective mixing via vortexing or gentle heating to ensure complete dissolution.[9]

  • Filtration: To remove any particulate matter that can interfere with the magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry NMR tube.[12] The final solution must be transparent.[12]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10] A small amount can be added directly, or a solvent containing pre-added TMS can be used.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: ¹H NMR Data Acquisition

The following are general parameters for acquiring a standard 1D ¹H NMR spectrum. Instrument-specific optimization may be required.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[10][13]

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.[10]

  • Acquisition Time: 2-4 seconds.[10][13]

  • Relaxation Delay: 1-5 seconds. A longer delay is necessary for quantitative measurements.[10][13]

  • Number of Scans: 8-16 scans are typically sufficient for moderately concentrated samples.[10][13]

Protocol 3: ¹³C NMR Data Acquisition

This protocol describes common parameters for a proton-decoupled ¹³C NMR experiment.

  • Pulse Program: Standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).[3][10]

  • Spectral Width: 0-220 ppm.[10]

  • Acquisition Time: 1-2 seconds.[10][13]

  • Relaxation Delay: 2-5 seconds.[10][13]

  • Number of Scans: 128 to several thousand scans, depending on the sample concentration and the natural abundance of ¹³C.[10][13]

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃, DMSO-d₆, etc.) A->B C 3. Filter into NMR Tube B->C D 4. Insert Sample into Spectrometer C->D E 5. Lock and Shim D->E F 6. Acquire Spectrum (¹H and/or ¹³C) E->F G 7. Fourier Transform (FID → Spectrum) F->G H 8. Phase and Baseline Correction G->H I 9. Calibrate, Integrate, and Pick Peaks H->I J 10. Structure Elucidation I->J

Caption: A comprehensive workflow for the NMR spectral analysis of indole derivatives.

Caption: Typical ¹H (red) and ¹³C (green) NMR chemical shift ranges for the indole scaffold.

References

Application Note: High-Performance Liquid Chromatography and Mass Spectrometry for Purity Assessment of 3-(Piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purity assessment of 3-(Piperidin-4-yl)-1H-indole, a key heterocyclic scaffold in medicinal chemistry, using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection. The described method is designed for accurate quantification of the main compound and the detection and identification of potential process-related impurities.

Introduction

This compound is a vital structural motif found in numerous pharmacologically active compounds. The piperidine and indole moieties are common in drug candidates targeting a wide range of diseases.[1][2] Ensuring the chemical purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust reverse-phase HPLC method coupled with mass spectrometry (HPLC-MS) for the comprehensive purity profiling of this compound. The method is capable of separating the main component from potential impurities that may arise during synthesis.[3]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic acid (LC-MS grade).

  • Reference Standard: this compound, purity >98%.

  • Sample Preparation: The sample of this compound to be tested.

Instrumentation
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV/Vis detector.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

Chromatographic Conditions

The HPLC method was developed for optimal separation of this compound from its potential impurities. A C18 column is used with a gradient elution of water and acetonitrile containing formic acid to ensure good peak shape and ionization efficiency.[4][5]

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-19 min: 95-5% B; 19-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 220 nm and 280 nm
Mass Spectrometry Conditions

Mass spectrometry is used for confirmation of the main peak and identification of impurities. The ESI source is operated in positive ion mode, which is suitable for the basic nitrogen atoms in the piperidine and indole rings.[4][6]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 50-500
Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

The molecular weight of this compound is 200.28 g/mol . The expected protonated molecule in the mass spectrometer is [M+H]⁺ at m/z 201.29. Purity is calculated based on the area percent of the main peak in the HPLC-UV chromatogram. Impurities are identified by their respective m/z values.

Table 1: Quantitative Data for this compound and Potential Impurities

Compound NameExpected Retention Time (min)Expected [M+H]⁺ (m/z)Notes
Indole~12.5118.1Starting material
4-Piperidone~2.1100.1Starting material
This compound ~8.5 201.3 Main Compound
N-Benzoyl-4-piperidone~10.2204.2Potential intermediate if protection is used
Indole-3-acetic acid~7.9176.1Potential oxidative degradation product

Workflow and Pathway Diagrams

The following diagram illustrates the overall workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Final Report prep1 Weigh Standard & Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject into HPLC-MS prep3->analysis1 analysis2 UV & MS Data Acquisition analysis1->analysis2 data1 Integrate Peaks (UV) analysis2->data1 data2 Calculate Area % Purity data1->data2 data3 Identify Impurities by m/z data1->data3 report1 Compile Purity Data data2->report1 report2 Summarize Impurity Profile data3->report2 report1->report2

Caption: Experimental workflow for HPLC-MS purity analysis.

The logical relationship for compound identification using this method is outlined below.

Identification_Logic start Chromatographic Peak Detected rt_check Retention Time Match with Standard? start->rt_check ms_check [M+H]+ m/z Match (e.g., 201.3)? rt_check->ms_check Yes impurity Identified as Impurity rt_check->impurity No main_compound Identified as This compound ms_check->main_compound Yes unknown Unknown Compound ms_check->unknown No

Caption: Logic for compound identification.

References

Application Notes and Protocols for High-Throughput Screening of 3-(Piperidin-4-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-4-yl)-1H-indole has emerged as a promising scaffold in drug discovery, demonstrating a range of biological activities. This document provides detailed application notes and protocols for utilizing this compound and its analogs in high-throughput screening (HTS) campaigns, with a focus on its potential as an antimalarial agent and as a modulator of the Hedgehog signaling pathway. The versatility of the indole core, combined with the piperidine moiety, offers a rich chemical space for the development of novel therapeutics.

Derivatives of the this compound scaffold have been identified as hits in whole-cell screens against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Additionally, analogs have been shown to inhibit the Hedgehog signaling pathway, a critical regulator of embryonic development and a key player in the progression of certain cancers. These findings underscore the value of this scaffold in HTS for identifying novel lead compounds.

Data Presentation

The following table summarizes the available quantitative data for a representative derivative of this compound. While specific data for the parent compound is not extensively available in the public domain, it serves as a foundational structure for the development of more potent analogs.

Compound IDTargetAssay TypeActivity (EC50/IC50)Reference
Derivative 10d ((4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone)Plasmodium falciparumWhole-cell growth inhibition~ 3 µM

Signaling Pathway: Hedgehog Signaling

The Hedgehog (Hh) signaling pathway

Application Notes and Protocols for Developing Cell-Based Assays for 3-(Piperidin-4-yl)-1h-indole Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(Piperidin-4-yl)-1h-indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. These activities include potential as antimalarial agents, and as modulators of key cellular signaling pathways implicated in cancer.[1] Notably, derivatives of this indole structure have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[2][3][4] Aberrant activation of the Hh pathway is a known driver in several cancers, making it a prime target for therapeutic development.[5][6]

The central component of the Hh pathway, Smoothened (SMO), is a G protein-coupled receptor (GPCR)-like protein.[6] This structural characteristic, combined with the known propensity of piperidinyl-indole compounds to act as GPCR ligands, suggests that this compound may exert its biological effects through modulation of the Hedgehog pathway, potentially by targeting SMO.

These application notes provide a detailed framework for developing cell-based assays to investigate the activity of this compound on the Hedgehog signaling pathway. The protocols herein describe methods to assess the compound's cytotoxicity, its specific inhibitory effect on Hh pathway activation, and its impact on the expression of key downstream target proteins.

Proposed Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the transcription of target genes that regulate cell fate and proliferation. It is hypothesized that this compound acts as an antagonist to SMO, thereby inhibiting the downstream activation of the GLI transcription factors and subsequent gene expression.

Hedgehog_Signaling_Pathway Hypothesized Mechanism of this compound in the Hedgehog Pathway Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI activates GLI Active GLI SUFU_GLI->GLI releases Nucleus Nucleus GLI->Nucleus translocates to Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) Nucleus->Target_Genes induces Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Compound This compound Compound->SMO inhibits

Hypothesized action of this compound on the Hh pathway.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the activity of this compound.

Experimental_Workflow Experimental Workflow for Characterizing Compound Activity start Start cell_culture Cell Culture (e.g., NIH/3T3, Daoy) start->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay reporter_assay GLI-Luciferase Reporter Assay cell_culture->reporter_assay western_blot Western Blot Analysis (GLI1, PTCH1) cell_culture->western_blot compound_prep Prepare Compound Serial Dilutions compound_prep->viability_assay compound_prep->reporter_assay compound_prep->western_blot determine_ic50 Determine Cytotoxic IC50 viability_assay->determine_ic50 determine_ic50->reporter_assay Use non-toxic concentrations determine_ic50->western_blot Use non-toxic concentrations data_analysis Data Analysis and Interpretation reporter_assay->data_analysis western_blot->data_analysis end End data_analysis->end

A generalized workflow for testing the compound's activity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and establish a non-toxic concentration range for subsequent assays.

Materials:

  • Human medulloblastoma cell line (e.g., Daoy) or NIH/3T3 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: GLI-Luciferase Reporter Assay

Objective: To quantitatively measure the effect of this compound on Hedgehog pathway activity.

Materials:

  • NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).[5][7]

  • Complete cell culture medium

  • Low-serum medium (e.g., DMEM with 0.5% FBS)

  • This compound stock solution

  • Hedgehog pathway agonist (e.g., SAG or recombinant Shh)

  • 96-well white, clear-bottom plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Seed the stable NIH/3T3 reporter cell line in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

  • After 24 hours, replace the complete medium with a low-serum medium and incubate for another 4-6 hours.

  • Prepare serial dilutions of this compound in a low-serum medium.

  • Pre-incubate the cells with the diluted compound or vehicle control for 1-2 hours.

  • Add the Hedgehog pathway agonist (e.g., SAG at a final concentration of 100 nM) to all wells except the unstimulated control.

  • Incubate the plate for 24-30 hours at 37°C.[7]

  • Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.

  • Perform the dual-luciferase assay according to the manufacturer's protocol, measuring both firefly and Renilla luciferase activity.[7]

  • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

  • Calculate the fold change in luciferase activity relative to the vehicle-treated, agonist-stimulated control.

Protocol 3: Western Blot Analysis of Hedgehog Pathway Proteins

Objective: To determine the effect of this compound on the protein expression levels of the GLI1 and PTCH1, downstream targets of the Hedgehog pathway.

Materials:

  • Daoy or other Hh-responsive cancer cell line

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Hedgehog pathway agonist (e.g., SAG)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GLI1, PTCH1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (based on non-toxic levels from the MTT assay) with or without a Hh pathway agonist for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein amounts and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Quantify the band intensities and normalize them to the loading control.

Data Presentation

Quantitative data from the assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Daoy Cells

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.8
1075.3 ± 6.2
5040.1 ± 4.9
10015.8 ± 3.1
IC50 (µM) ~45

Table 2: Inhibition of GLI-Luciferase Activity by this compound

TreatmentCompound (µM)Normalized Luciferase Activity (Fold Change vs. Stimulated Control)
Unstimulated00.1 ± 0.02
Stimulated (SAG)0 (Vehicle)1.0 ± 0.15
Stimulated (SAG)0.10.95 ± 0.12
Stimulated (SAG)10.65 ± 0.09
Stimulated (SAG)100.25 ± 0.05
IC50 (µM) ~4

Table 3: Effect of this compound on GLI1 and PTCH1 Protein Expression

TreatmentCompound (µM)Relative GLI1 Expression (Normalized to Loading Control)Relative PTCH1 Expression (Normalized to Loading Control)
Unstimulated00.1 ± 0.030.2 ± 0.04
Stimulated (SAG)0 (Vehicle)1.0 ± 0.181.0 ± 0.21
Stimulated (SAG)10.7 ± 0.150.6 ± 0.13
Stimulated (SAG)100.3 ± 0.080.25 ± 0.06

References

Application Notes and Protocols for Testing Anticancer Activity of Indole Derivatives on A549 and K562 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive protocol for evaluating the in vitro anticancer properties of novel indole derivatives against two distinct human cancer cell lines: A549, a non-small cell lung cancer (NSCLC) line, and K562, a chronic myelogenous leukemia (CML) line. A549 cells are adherent human alveolar basal epithelial cells, widely used as a model for lung adenocarcinoma.[1][2][3][4] In contrast, K562 cells are a non-adherent, immortalized myelogenous leukemia cell line derived from a CML patient in blast crisis.[5][6][7] The differing characteristics of these cell lines—adherent versus suspension and epithelial versus hematopoietic origin—provide a robust primary screen for determining the breadth of activity of the test compounds.

The protocols detailed below cover essential assays for determining cytotoxicity, apoptosis induction, and cell cycle arrest, which are key indicators of anticancer potential. Indole derivatives have been recognized as potent anticancer agents that can target various cellular processes and signaling pathways, including those involved in cell cycle regulation and apoptosis.[8][9][10]

Data Presentation:

All quantitative results from the described assays should be summarized in clear, well-structured tables to facilitate comparison between different indole derivatives, concentrations, and cell lines.

Table 1: Cytotoxicity of Indole Derivatives on A549 and K562 Cells (IC₅₀ Values)

Compound IDA549 IC₅₀ (µM)K562 IC₅₀ (µM)
Indole Derivative 1
Indole Derivative 2
...
Doxorubicin (Positive Control)

Table 2: Apoptosis Induction by Indole Derivatives in A549 and K562 Cells

Compound IDConcentration (µM)% Early Apoptosis (A549)% Late Apoptosis/Necrosis (A549)% Early Apoptosis (K562)% Late Apoptosis/Necrosis (K562)
Indole Derivative 1X
Y
Indole Derivative 2X
Y
......
Vehicle Control-

Table 3: Cell Cycle Analysis of A549 and K562 Cells Treated with Indole Derivatives

Compound IDConcentration (µM)% G0/G1 Phase (A549)% S Phase (A549)% G2/M Phase (A549)% G0/G1 Phase (K562)% S Phase (K562)% G2/M Phase (K562)
Indole Derivative 1X
Y
Indole Derivative 2X
Y
......
Vehicle Control-

Experimental Protocols

Cell Culture and Maintenance

A549 (Adherent Cells):

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, and re-seed at a 1:4 to 1:6 ratio.

K562 (Suspension Cells):

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL by adding fresh medium every 2-3 days.

Cytotoxicity Assay (MTT or SRB Assay)

The choice between MTT and SRB assays depends on the specific research question and laboratory preference. The MTT assay measures metabolic activity, while the SRB assay measures cellular protein content.[11][12][13][14][15]

2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [12][16][17][18]

  • Cell Seeding:

    • A549: Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate. Allow cells to adhere overnight.

    • K562: Seed 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of indole derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%.

    • Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[17]

2.2. Sulforhodamine B (SRB) Assay [11][13][14][15][19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.[11][13]

  • Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove excess dye.[11][15] Air dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11][15]

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11][13]

  • Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[11][13]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)[21][22][23][24][25]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment:

    • Seed A549 cells in 6-well plates and K562 cells in T25 flasks.

    • Treat the cells with the indole derivatives at their IC₅₀ and a lower concentration for 24 to 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • A549: Collect the culture medium (containing floating cells), wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the floating and adherent cells.

    • K562: Collect the cells by centrifugation.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[20]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.[20]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)[27][28][29][30]

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest A549 and K562 cells as described for the apoptosis assay.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[21]

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).[21]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[22]

    • Incubate for 30 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Anticancer Activity Assays cluster_analysis Data Analysis A549 A549 Cells (Adherent) Culture Cell Culture & Maintenance A549->Culture K562 K562 Cells (Suspension) K562->Culture Treatment Compound Treatment (48-72h) Culture->Treatment Indole Indole Derivatives (Test Compounds) Indole->Treatment Controls Vehicle & Positive Controls Controls->Treatment Cytotoxicity Cytotoxicity Assay (MTT or SRB) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 IC50 Determination Cytotoxicity->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist

Caption: Experimental workflow for assessing the anticancer activity of indole derivatives.

Signaling_Pathways cluster_indole Indole Derivatives cluster_pathways Potential Targeted Signaling Pathways cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle Control cluster_outcomes Cellular Outcomes Indole Indole Derivatives EGFR EGFR Indole->EGFR Inhibition p53 p53 Activation Indole->p53 Activation CDKs Cyclin-Dependent Kinases (CDKs) Indole->CDKs Inhibition PI3K PI3K/Akt/mTOR EGFR->PI3K MAPK MAPK Pathway EGFR->MAPK ProlifInhibit Inhibition of Proliferation PI3K->ProlifInhibit MAPK->ProlifInhibit Bcl2 Bcl-2 Family Modulation (Bax/Bcl-2 ratio) p53->Bcl2 Caspases Caspase Activation Bcl2->Caspases ApoptosisInduce Induction of Apoptosis Caspases->ApoptosisInduce Checkpoints Cell Cycle Checkpoints (G2/M Arrest) CDKs->Checkpoints CellCycleArrest Cell Cycle Arrest Checkpoints->CellCycleArrest

Caption: Potential signaling pathways targeted by anticancer indole derivatives.

References

Application Notes and Protocols: Synthesis of 3-(Piperidin-4-yl)-1H-indole Hydrochloride for Improved Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-(Piperidin-4-yl)-1H-indole and its subsequent conversion to the hydrochloride salt to enhance aqueous solubility. Poor solubility is a significant hurdle in drug development, often leading to low bioavailability. The conversion of the basic free form of this compound into its hydrochloride salt is a common and effective strategy to improve its dissolution characteristics. This application note includes a step-by-step synthesis procedure, a protocol for hydrochloride salt formation, and methods for evaluating the resulting improvement in solubility. Additionally, we present the potential relevance of this scaffold in the context of the Hedgehog signaling pathway, a critical pathway in developmental biology and oncology.

Physicochemical Properties and Predicted Solubility

The formation of a hydrochloride salt is intended to improve the aqueous solubility of the parent compound, this compound. The following tables summarize the key physicochemical properties and in silico predicted solubility data for both the free base and its hydrochloride salt. These predictions were generated using computational models and should be confirmed experimentally.

Table 1: Predicted Physicochemical Properties

PropertyThis compound (Free Base)This compound HCl
Molecular Formula C₁₃H₁₆N₂C₁₃H₁₇ClN₂
Molecular Weight 200.28 g/mol 236.74 g/mol
Predicted pKa (Strongest Basic) 9.8N/A
Predicted clogP 2.1N/A

Note: pKa and clogP are properties of the free base. The hydrochloride salt is the ionized form.

Table 2: Predicted Aqueous Solubility

CompoundPredicted Intrinsic Solubility (logS)Predicted Solubility at pH 7.4 (mg/mL)Predicted Solubility Category
This compound (Free Base) -3.50.03Low
This compound HCl -1.26.3High

Disclaimer: The pKa, clogP, and solubility values are predicted using computational models (e.g., ChemAxon, ACD/Labs) and are intended for guidance.[1][2][3][4][5][6][7][8][9][10][11][12] Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound (Free Base)

This protocol is adapted from the Fischer indole synthesis, a robust method for creating indole rings.[13][2][14][15]

Materials:

  • Phenylhydrazine hydrochloride

  • N-Boc-4-piperidone

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

    • Add N-Boc-4-piperidone (1.0 eq) to the solution.

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Partition the residue between DCM and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc-4-(phenylhydrazono)piperidine.

  • Fischer Indole Synthesis (Cyclization):

    • In a round-bottom flask, dissolve the crude hydrazone from the previous step in glacial acetic acid.

    • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

    • Monitor the formation of the indole ring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain N-Boc-3-(piperidin-4-yl)-1H-indole.

  • Boc-Deprotection:

    • Dissolve the purified N-Boc-3-(piperidin-4-yl)-1H-indole in DCM.

    • Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is ~9.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound as the free base.

Protocol 2: Formation of this compound Hydrochloride

Materials:

  • This compound (free base)

  • Anhydrous diethyl ether

  • 2M HCl in diethyl ether (or anhydrous HCl gas)

Procedure:

  • Dissolve the this compound free base in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • A precipitate of the hydrochloride salt should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound hydrochloride.

Protocol 3: Experimental Determination of Aqueous Solubility (Shake-Flask Method)[2]

Materials:

  • This compound (free base)

  • This compound HCl

  • Phosphate buffered saline (PBS), pH 7.4

  • Distilled water

  • Orbital shaker/incubator at 37 °C

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of the compound (either free base or HCl salt) to a known volume of buffer (e.g., 10 mL of PBS, pH 7.4) in a sealed vial. An excess is confirmed by the presence of undissolved solid.

  • Place the vials in an orbital shaker set at 37 °C and agitate for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant without disturbing the solid.

  • Filter the aliquot through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

  • Perform the experiment in triplicate for each compound.

Potential Biological Application: Hedgehog Signaling Pathway Inhibition

The this compound scaffold has been identified in compounds that act as inhibitors of the Hedgehog (Hh) signaling pathway.[14][16][17] The Hh pathway is crucial during embryonic development and is largely quiescent in adults. However, its aberrant reactivation is implicated in the development and progression of several cancers, including basal cell carcinoma and medulloblastoma.[18][19][20][21]

The key signal transducer in the Hh pathway is a G-protein coupled receptor-like protein called Smoothened (SMO).[15] In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[22][23]

Derivatives of this compound have been shown to be potent SMO antagonists.[14][16] They bind to SMO and prevent its activation, thereby blocking the downstream signaling cascade. This makes the this compound scaffold a promising starting point for the development of novel anticancer therapeutics.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Fischer Indole Synthesis cluster_step3 Step 3: Boc-Deprotection cluster_step4 Step 4: Hydrochloride Salt Formation Phenylhydrazine Phenylhydrazine HCl Hydrazone N-Boc-4-(phenylhydrazono) piperidine Phenylhydrazine->Hydrazone NaOAc, EtOH N_Boc_Piperidone N-Boc-4-piperidone N_Boc_Piperidone->Hydrazone Hydrazone_in Hydrazone_in Boc_Indole N-Boc-3-(piperidin-4-yl) -1H-indole Boc_Indole_in Boc_Indole_in Hydrazone_in->Boc_Indole Glacial Acetic Acid, Heat Free_Base This compound (Free Base) Free_Base_in Free_Base_in Boc_Indole_in->Free_Base TFA, DCM HCl_Salt This compound Hydrochloride Free_Base_in->HCl_Salt HCl in Diethyl Ether

Figure 1: Workflow for the synthesis of this compound hydrochloride.

Solubility_Determination_Workflow A Add excess compound to buffer B Incubate at 37°C with shaking (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant C->D E Quantify concentration by HPLC D->E Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Activates GLI Active GLI SUFU_GLI->GLI Releases Target_Genes Target Gene Transcription (Proliferation, Survival) GLI->Target_Genes Translocates and Activates Hedgehog Hedgehog Ligand Hedgehog->PTCH Binds Inhibitor This compound Derivative (Inhibitor) Inhibitor->SMO Binds and Inhibits

References

Application Notes and Protocols: Design, Synthesis, and Evaluation of 3-(Piperidin-4-yl)-1h-indole as a Smoothened (SMO) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design rationale, a detailed synthetic protocol, and key biological evaluation methods for 3-(Piperidin-4-yl)-1h-indole, a putative Smoothened (SMO) antagonist. The protocols are intended to guide researchers in the synthesis and characterization of this and similar compounds targeting the Hedgehog signaling pathway.

Design Rationale

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[2][3] The G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO), is a central transducer of the Hh signal and the most "druggable" target within the pathway.[4]

The design of this compound as a potential SMO antagonist is based on the established pharmacophoric features of known SMO inhibitors. Many potent SMO antagonists feature a heterocyclic core, such as an indole or a similar aromatic system, which can engage in key interactions within the SMO binding pocket. The piperidine moiety is a common feature in many CNS-active drugs and can be crucial for establishing favorable pharmacokinetic properties and additional binding interactions. The linkage of the piperidine ring at the 3-position of the indole scaffold provides a specific orientation that can be explored for optimal binding to the SMO receptor.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, most notably employing the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form the indole ring.[5][6] To manage the reactivity of the piperidine nitrogen, a protecting group strategy is employed.

Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Deprotection cluster_3 Purification start Piperidin-4-one prot N-Boc-piperidin-4-one start->prot Boc₂O, Base hydrazone N-Boc-piperidone phenylhydrazone prot->hydrazone Phenylhydrazine, Acid catalyst phenylhydrazine Phenylhydrazine indole N-Boc-3-(piperidin-4-yl)-1H-indole hydrazone->indole Heat, Acid catalyst deprot This compound (Target Compound) indole->deprot Acid (e.g., TFA or HCl) purify Column Chromatography deprot->purify

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-piperidin-4-one)

  • To a solution of piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water, add a base like triethylamine or sodium bicarbonate (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-piperidin-4-one.

Step 2: Fischer Indole Synthesis to yield tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate (N-Boc-3-(piperidin-4-yl)-1H-indole)

  • In a round-bottom flask, dissolve N-Boc-piperidin-4-one (1 equivalent) and phenylhydrazine hydrochloride (1.2 equivalents) in a suitable solvent like glacial acetic acid or ethanol.[7]

  • Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours. The reaction involves the in-situ formation of the phenylhydrazone followed by the cyclization to the indole.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to yield this compound

  • Dissolve the N-Boc protected indole from the previous step in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M HCl in dioxane).[8]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of solvent and precipitate the product by adding a non-polar solvent like diethyl ether, or neutralize with a base and extract the free base.

  • The final product can be purified by recrystallization or column chromatography to yield pure this compound.

Biological Evaluation as a SMO Antagonist

The evaluation of this compound as a SMO antagonist involves a series of in vitro assays to determine its binding affinity to the SMO receptor and its functional effect on the Hedgehog signaling pathway.

Hedgehog Signaling Pathway

Caption: The Hedgehog signaling pathway and the mechanism of SMO antagonism.

Experimental Protocols: Biological Assays

1. Gli-Luciferase Reporter Assay

This cell-based assay is the gold standard for quantifying Hh pathway activity.[1]

  • Principle: A reporter cell line (e.g., NIH-3T3 cells) is engineered to express firefly luciferase under the control of a Gli-responsive promoter. Activation of the Hh pathway leads to Gli-mediated transcription of the luciferase gene, resulting in a measurable light signal. SMO antagonists will inhibit this signal in a dose-dependent manner. A constitutively expressed Renilla luciferase is often used for normalization.[1]

  • Protocol Outline:

    • Cell Seeding: Seed the Gli-luciferase reporter cells in a 96-well plate and allow them to adhere and reach confluency.[3]

    • Compound Treatment: Prepare serial dilutions of this compound and add them to the cells.

    • Pathway Activation: Stimulate the cells with a Hh pathway agonist, such as Sonic Hedgehog (Shh) conditioned media or a small molecule SMO agonist like SAG.[9]

    • Incubation: Incubate the cells for 24-48 hours to allow for pathway activation and luciferase expression.

    • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.[10]

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized signal against the compound concentration to determine the IC₅₀ value.

2. Competitive Binding Assay using BODIPY-Cyclopamine

This assay directly measures the binding of the test compound to the SMO receptor.

  • Principle: BODIPY-cyclopamine is a fluorescently labeled derivative of cyclopamine, a known SMO antagonist. This fluorescent ligand binds to SMO. A test compound that also binds to SMO will compete with BODIPY-cyclopamine, leading to a decrease in the fluorescent signal.

  • Protocol Outline:

    • Cell Preparation: Use cells overexpressing SMO (e.g., transfected HEK293 cells).[2]

    • Competition Reaction: Incubate the SMO-expressing cells or cell membranes with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound.

    • Signal Detection: After incubation, wash the cells to remove unbound fluorescent ligand and measure the cell-associated fluorescence using a fluorescence plate reader, flow cytometer, or high-content imaging system.[11]

    • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the IC₅₀ or Ki value.

3. NanoBRET™ Ligand Binding Assay

This is a more advanced, real-time binding assay performed in live cells.

  • Principle: The SMO receptor is tagged with NanoLuc® luciferase (the energy donor), and a fluorescently labeled ligand (the energy acceptor) is used. When the fluorescent ligand binds to the NanoLuc®-SMO fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable light signal at the acceptor's emission wavelength. A non-labeled competitor will displace the fluorescent ligand, causing a decrease in the BRET signal.[12][13]

  • Protocol Outline:

    • Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-SMO fusion protein.

    • Assay Setup: Plate the transfected cells and add the NanoLuc® substrate and the fluorescent ligand.

    • Competition: Add serial dilutions of this compound.

    • BRET Measurement: Measure the luminescence at both the donor and acceptor emission wavelengths using a plate reader capable of detecting BRET signals.

    • Data Analysis: Calculate the BRET ratio and plot it against the competitor concentration to determine the IC₅₀ value.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison.

Assay Parameter This compound Positive Control (e.g., Vismodegib)
Gli-Luciferase Reporter AssayIC₅₀ (nM)Experimental ValueLiterature/Experimental Value
BODIPY-Cyclopamine BindingIC₅₀ (nM)Experimental ValueLiterature/Experimental Value
NanoBRET™ Binding AssayIC₅₀ (nM)Experimental ValueLiterature/Experimental Value

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Conclusion

These application notes provide a framework for the synthesis and biological characterization of this compound as a potential SMO antagonist. The detailed protocols for synthesis and the key biological assays will enable researchers to investigate this and other novel compounds targeting the Hedgehog signaling pathway, contributing to the development of new therapeutics for Hh-driven cancers.

References

Application Notes and Protocols for the Synthesis of 4-(3-(piperidin-4-yl)propyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives of 4-(3-(piperidin-4-yl)propyl)piperidine, a scaffold of interest in medicinal chemistry. The protocols are based on established literature methods and are intended to guide researchers in the preparation of these compounds for further study.

Overview of Synthetic Strategies

The synthesis of 4-(3-(piperidin-4-yl)propyl)piperidine derivatives typically involves a two-stage process:

  • Synthesis of the Core Intermediate: Preparation of the central scaffold, 4-(3-(piperidin-4-yl)propyl)piperidine. This is commonly achieved through the catalytic hydrogenation of 4-(3-(pyridin-4-yl)propyl)pyridine.

  • Derivatization: Functionalization of one or both of the piperidine nitrogen atoms to generate a library of derivatives. This is often accomplished through acylation or sulfonylation reactions.

A general workflow for the synthesis of these derivatives is illustrated below.

G cluster_0 Derivatization start 4-(3-(pyridin-4-yl)propyl)pyridine intermediate 4-(3-(piperidin-4-yl)propyl)piperidine start->intermediate Catalytic Hydrogenation acyl_chloride Substituted Acyl Chlorides sulfonyl_chloride Substituted Sulfonyl Chlorides product_amide (Substituted phenyl){ 4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone Derivatives acyl_chloride->product_amide Acylation product_sulfonamide 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine Sulfonamide Derivatives sulfonyl_chloride->product_sulfonamide Sulfonylation

Caption: General synthetic workflow for 4-(3-(piperidin-4-yl)propyl)piperidine derivatives.

Synthesis of the Core Intermediate: 4-(3-(piperidin-4-yl)propyl)piperidine

The precursor, 4-(3-(piperidin-4-yl)propyl)piperidine, is synthesized by the complete reduction of the two pyridine rings of 4-(3-(pyridin-4-yl)propyl)pyridine. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a general guideline for the hydrogenation of pyridine derivatives and may require optimization for the specific substrate.

Materials:

  • 4-(3-(pyridin-4-yl)propyl)pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve 4-(3-(pyridin-4-yl)propyl)pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution.

  • Hydrogenation:

    • Seal the reactor and purge with an inert gas.

    • Pressurize the reactor with hydrogen gas to 50-70 bar.

    • Begin vigorous stirring at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.

    • Transfer the filtrate to a separatory funnel and neutralize the acetic acid by washing with a saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(3-(piperidin-4-yl)propyl)piperidine.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Synthesis of (Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone Derivatives

These amide derivatives are synthesized by the acylation of the core intermediate with various substituted benzoyl chlorides.[1]

Experimental Protocol: Acylation

Materials:

  • 4-(3-(piperidin-4-yl)propyl)piperidine

  • Substituted benzoyl chloride (e.g., 4-fluorobenzoyl chloride, 4-nitrobenzoyl chloride)

  • Triethylamine (TEA)

  • Dry Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 4-(3-(piperidin-4-yl)propyl)piperidine (1.0 eq) in dry DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • Acylation: Slowly add the substituted benzoyl chloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up:

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the desired (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivative.

Quantitative Data

The following table summarizes the reported yields for a selection of synthesized methanone derivatives.[1]

Compound IDSubstituent (R)Molecular FormulaYield (%)
3a 4-F, 2-NO₂C₂₁H₃₀FN₃O₃75
3d 4-ClC₂₁H₃₁ClN₂O80
3e 4-NO₂C₂₁H₃₁N₃O₃82

Synthesis of 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine Sulfonamide Derivatives

This class of derivatives is prepared through a multi-step synthesis involving the initial N-benzhydrylation of the core intermediate followed by N-sulfonylation.[2][3]

G start 4-(3-(piperidin-4-yl)propyl)piperidine intermediate 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine start->intermediate N-Benzhydrylation final_product 1-Benzhydryl-4-(3-(N-sulfonylpiperidin-4-yl)propyl)piperidine Derivatives intermediate->final_product N-Sulfonylation reagent1 Substituted Benzhydryl Chloride reagent1->intermediate reagent2 Substituted Sulfonyl Chloride reagent2->final_product

Caption: Synthesis of 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides.

Experimental Protocol: N-Benzhydrylation and N-Sulfonylation

Step 1: Synthesis of 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine

Materials:

  • 4-(3-(piperidin-4-yl)propyl)piperidine

  • Substituted benzhydryl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of 4-(3-(piperidin-4-yl)propyl)piperidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Addition of Benzhydryl Chloride: Add the substituted benzhydryl chloride (1.1 eq) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine intermediate.

Step 2: Synthesis of 1-Benzhydryl-4-(3-(N-sulfonylpiperidin-4-yl)propyl)piperidine Derivatives

Materials:

  • 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine

  • Substituted sulfonyl chloride

  • Triethylamine (TEA)

  • Dry Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine intermediate (1.0 eq) in dry DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Sulfonylation: Slowly add the substituted sulfonyl chloride (1.1 eq) to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up:

    • Wash the reaction mixture with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography to obtain the final sulfonamide derivative.

Quantitative Data

The following table summarizes the reported yields for a selection of synthesized sulfonamide derivatives.[2]

Compound IDR¹ (on Benzhydryl)R² (on Sulfonyl)Molecular FormulaYield (%)
8a H4-CH₃-PhC₃₅H₄₆N₂O₂S82
8b 4-Cl4-CH₃-PhC₃₅H₄₅ClN₂O₂S85
8g H2,4,6-(CH₃)₃-PhC₃₇H₅₀N₂O₂S78
8j 4-F2,4,6-(CH₃)₃-PhC₃₇H₄₉FN₂O₂S80

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups.

  • Elemental Analysis: To determine the elemental composition.

For detailed spectral data, refer to the cited literature.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

  • Pyrophoric catalysts should be handled with extreme care under an inert atmosphere.

References

Application Notes and Protocols for the N-alkylation of 3-(piperidin-3-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 3-(piperidin-3-yl)-1H-indole represent a crucial class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. These scaffolds are foundational in the development of novel therapeutics, largely due to their interaction with various biological targets, including serotonin (5-HT) receptors, enzymes, and ion channels.[1] A common and effective strategy to modulate the pharmacological profile—including potency, selectivity, and pharmacokinetic properties—of these molecules is the N-alkylation of the piperidine nitrogen. This document provides detailed experimental procedures for two primary methods of N-alkylation: direct N-alkylation using alkylating agents and reductive amination.

Data Presentation

The following table summarizes quantitative data for the N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives using different methodologies, providing a comparative overview of reaction conditions and outcomes.

EntryStarting MaterialAlkylating Agent/AldehydeReagent/CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Racemic 3-(piperidin-3-yl)-1H-indole(S)-2-(4-toluenesulfonyloxy)-phenylacetic amide-K₂CO₃Acetonitrile454885Malinowska et al. (2022)[1][2]
2General 3-(piperidin-3-yl)-1H-indoleAldehyde (1.3 equiv.)NaBH(OAc)₃ (1.5 equiv.)TEA (1 equiv.)5% AcOH in DMFRT3-575-90General Protocol[1]
32,3-DimethylindoleBenzyl bromide (1.1 equiv.)NaH (1.2 equiv.)NaHDMFRT191One-pot Fischer indolisation–N-alkylation[3]
4PiperidineAlkyl bromide/iodide (1.1 equiv.)-KHCO₃ (1.0 equiv.)AcetonitrileRTSeveral>70General Protocol[4]
5IndoleN-protected alaninyl mesylateKOHKOHDMSO25-401-882Improved N-alkylation process[5]

Experimental Protocols

Two primary methodologies for the N-alkylation of the piperidine moiety in 3-(piperidin-3-yl)-1H-indole derivatives are presented below. The choice of method will depend on the desired substituent and the stability of the starting material.

Protocol 1: Direct N-Alkylation with an Alkylating Agent

This protocol is adapted from the work of Malinowska et al. (2022) and is suitable for the introduction of specific alkyl groups using corresponding tosylate or halide reagents.[1][2]

Materials:

  • 3-(piperidin-3-yl)-1H-indole derivative (1.0 eq)

  • Alkylating agent (e.g., (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.1 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-(piperidin-3-yl)-1H-indole derivative (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (1.1 eq) to the suspension.

  • Add the alkylating agent (1.0 eq) to the reaction mixture.

  • Stir the mixture at 45 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary, often requiring 24-48 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under vacuum to remove the solvent.[2]

  • The residue can be pre-purified on a silica gel column.[2]

  • Further purification of the product can be achieved by recrystallization or column chromatography to yield the pure N-alkylated product.

Protocol 2: Reductive Amination

This method is a versatile approach for introducing a wide variety of substituents via the corresponding aldehyde.

Materials:

  • 3-(piperidin-3-yl)-1H-indole derivative (1.0 eq)

  • Aldehyde (1.3 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.0 eq)

  • 5% Acetic acid (AcOH) in Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 3-(piperidin-3-yl)-1H-indole derivative (1.0 eq) in a solution of 5% acetic acid in DMF.

  • Add the corresponding aldehyde (1.3 eq) to the solution, followed by triethylamine (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 3-5 hours, monitoring the reaction by TLC or HPLC.[1]

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Visualizations

Experimental Workflow for Direct N-Alkylation

Workflow for Direct N-Alkylation A 1. Add Reactants - 3-(piperidin-3-yl)-1H-indole - Anhydrous Acetonitrile - K2CO3 B 2. Add Alkylating Agent A->B Inert Atmosphere C 3. Heat and Stir (45°C, 24-48h) B->C D 4. Monitor Reaction (TLC/HPLC) C->D E 5. Work-up - Cool to RT - Concentrate in vacuo D->E Reaction Complete F 6. Purification - Column Chromatography - Recrystallization E->F G Pure N-alkylated Product F->G Decision Pathway for N-Alkylation Method Start Desired N-Substituent? AlkylHalide Is the corresponding alkyl halide/tosylate commercially available and stable? Start->AlkylHalide Simple Alkyl or Specific Chiral Group Aldehyde Is the corresponding aldehyde commercially available and stable? Start->Aldehyde Diverse or Complex Substituents AlkylHalide->Aldehyde No DirectAlkylation Use Protocol 1: Direct N-Alkylation AlkylHalide->DirectAlkylation Yes ReductiveAmination Use Protocol 2: Reductive Amination Aldehyde->ReductiveAmination Yes ConsiderSynthesis Consider synthesis of a suitable precursor Aldehyde->ConsiderSynthesis No

References

Application Notes and Protocols for Parallel Synthesis of a Piperidinol Optimization Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidinol scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates. Its inherent three-dimensionality and ability to form key hydrogen bonds make it an attractive starting point for developing novel therapeutics. Parallel synthesis is a powerful strategy for rapidly generating a large and diverse library of analogs from a common scaffold, enabling efficient exploration of the structure-activity relationship (SAR) and optimization of lead compounds.[1]

These application notes provide a detailed protocol for the solution-phase parallel synthesis of a piperidinol optimization library. The workflow is designed for high-throughput synthesis and can be adapted for various therapeutic targets. We will focus on two common and robust synthetic methodologies: reductive amination and the Ugi four-component reaction. Additionally, we will provide protocols for the characterization and purification of the resulting library.

Core Synthetic Strategies

Two primary synthetic strategies are presented for the creation of a diverse piperidinol library:

  • Reductive Amination: A versatile and widely used method for forming C-N bonds. In this context, a piperidone core is reacted with a diverse set of amines in the presence of a reducing agent to generate a library of N-substituted piperidinols. This method allows for the introduction of a wide variety of substituents at the nitrogen atom of the piperidine ring.[2][3]

  • Ugi Four-Component Reaction (U-4CR): A powerful multicomponent reaction that allows for the rapid assembly of complex molecules in a single step. By reacting a piperidone, an amine, a carboxylic acid, and an isocyanide, a diverse library of piperidinyl-carboxamide derivatives can be generated.[4][5][6][7] This reaction is highly efficient for creating molecular diversity around the piperidine core.

Experimental Workflow

The overall experimental workflow for the parallel synthesis of a piperidinol optimization library is depicted below. This process involves parallel reaction execution, purification, and characterization.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis & Storage cluster_screening Screening Stage start Select Piperidinol Scaffold (e.g., 4-piperidone) reagents Array of Building Blocks (Amines, Aldehydes, Isocyanides, etc.) start->reagents Diversification Strategy parallel_synthesis Parallel Synthesis (e.g., in 96-well plates) reagents->parallel_synthesis quenching Reaction Quenching parallel_synthesis->quenching purification High-Throughput Purification (e.g., Preparative HPLC-MS) quenching->purification characterization Library Characterization (LC-MS, NMR for subsets) purification->characterization storage Compound Plating & Storage characterization->storage screening Biological Screening storage->screening sar SAR Analysis screening->sar

Caption: High-throughput workflow for piperidinol library synthesis.

Detailed Experimental Protocols

Protocol 1: Parallel Reductive Amination of 4-Piperidone

This protocol describes the parallel synthesis of a library of N-substituted 4-hydroxypiperidines in a 96-well plate format.

Materials:

  • N-Boc-4-piperidone

  • Library of primary and secondary amines (dissolved in a suitable solvent like DMF or DMA)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of N-Boc-4-piperidone in DCM (e.g., 0.5 M).

    • Prepare stock solutions of the amine library in DMF (e.g., 0.5 M) in a 96-well plate.

    • Prepare a stock solution of STAB in DMF (e.g., 1.0 M).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the N-Boc-4-piperidone solution (0.1 mmol).

    • Add 200 µL of the corresponding amine solution (0.1 mmol) to each well.

    • Add 20 µL of acetic acid to each well to catalyze imine formation.

    • Seal the reaction block and shake at room temperature for 1 hour.

  • Reductive Amination:

    • Add 200 µL of the STAB solution (0.2 mmol) to each well.

    • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product by adding 500 µL of DCM to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

    • The combined organic extracts can be purified using high-throughput preparative HPLC-MS.

Protocol 2: Parallel Ugi Four-Component Synthesis of Piperidinyl-carboxamides

This protocol outlines the parallel synthesis of a diverse library of piperidinyl-carboxamides using the Ugi reaction.

Materials:

  • N-Boc-4-piperidone

  • Library of primary amines

  • Library of carboxylic acids

  • Library of isocyanides

  • Methanol (MeOH)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of N-Boc-4-piperidone (0.5 M), amines (0.5 M), carboxylic acids (0.5 M), and isocyanides (0.5 M) in methanol.

  • Reaction Setup:

    • In a 96-well reaction block, add 200 µL of the N-Boc-4-piperidone solution (0.1 mmol) to each well.

    • Add 200 µL of the amine solution (0.1 mmol) to each corresponding well.

    • Add 200 µL of the carboxylic acid solution (0.1 mmol) to each well.

    • Add 200 µL of the isocyanide solution (0.1 mmol) to each well.

    • Seal the reaction block and shake at 50 °C for 24 hours.

  • Work-up and Purification:

    • After cooling to room temperature, the solvent can be evaporated under reduced pressure.

    • The crude product can be redissolved in a suitable solvent (e.g., DMSO) for direct screening or purified by preparative HPLC-MS.

Library Characterization and Purification

High-Throughput Purification:

  • The crude products from the parallel synthesis are typically purified using preparative High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6]

  • This technique allows for the separation and identification of the target compounds in each well of the library.

Library Characterization:

  • LC-MS: All library members should be analyzed by LC-MS to confirm their identity (molecular weight) and purity.[8][9]

  • NMR: A representative subset of the library (e.g., 5-10%) should be characterized by ¹H and ¹³C NMR to confirm the structure of the scaffold and the successful incorporation of the building blocks.

Data Presentation

The quantitative data from the synthesis and biological evaluation of the piperidinol library should be summarized in tables for clear comparison.

Table 1: Synthesis and Characterization of a Representative Piperidinol Sub-library

Compound IDAmine Building BlockYield (%)Purity (LC-MS, %)
PIP-001Benzylamine78>95
PIP-0024-Fluoroaniline72>95
PIP-003Cyclohexylamine85>98
PIP-0042-Thiophenemethylamine65>95

Table 2: Biological Activity of Optimized Piperidinol Analogs against Mycobacterium tuberculosis

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL)[1]
TB-PIP-01H4-Chlorophenyl1.4
TB-PIP-02H4-Trifluoromethylphenyl1.7
TB-PIP-03Methyl4-Chlorophenyl2.1
TB-PIP-04Ethyl4-Trifluoromethylphenyl2.5

Table 3: Nociceptin Receptor (NOP) Binding Affinity of a Piperidinol Library

Compound IDN-SubstituentKi (nM)[10]
NOP-PIP-01Cyclooctylmethyl2.1
NOP-PIP-02Benzyl78.3
NOP-PIP-033-Phenylpropyl5.6
NOP-PIP-044-Chlorobenzyl15.2

Signaling Pathway and Mechanism of Action Diagrams

Nociceptin Receptor (NOP) Signaling Pathway

Piperidinol libraries have been successfully developed to target the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR).[11][12][13] The activation of the NOP receptor initiates a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ligand Piperidinol Agonist receptor NOP Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits mapk MAPK Pathway (ERK, p38, JNK) g_protein->mapk Activates ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases response Analgesia, Anxiolysis, etc. camp->response mapk->response ion_channel->response

Caption: NOP receptor signaling cascade upon agonist binding.

Mechanism of Action of Anti-Tuberculosis Piperidinols

Certain piperidinol derivatives have demonstrated potent activity against Mycobacterium tuberculosis by targeting essential cellular processes.[14][15][16] A key target is the mycolic acid biosynthesis pathway, which is crucial for the integrity of the mycobacterial cell wall.

G cluster_drug Drug Action cluster_bacterium Mycobacterium tuberculosis cluster_outcome Outcome piperidinol Piperidinol Analog mmpL3 MmpL3 Transporter piperidinol->mmpL3 Inhibits mycolic_acid Mycolic Acid Biosynthesis mmpL3->mycolic_acid Transports Precursors cell_wall Cell Wall Integrity mycolic_acid->cell_wall Essential for bactericidal Bactericidal Effect cell_wall->bactericidal Disruption leads to

Caption: Inhibition of mycolic acid pathway by piperidinols.

Conclusion

Parallel synthesis is an indispensable tool in modern drug discovery for the rapid optimization of lead compounds. The protocols and workflows detailed in these application notes provide a robust framework for the creation and evaluation of piperidinol optimization libraries. By leveraging these techniques, researchers can efficiently explore the chemical space around the piperidinol scaffold to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

Troubleshooting & Optimization

improving yield and purity of 3-(Piperidin-4-yl)-1h-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-(Piperidin-4-yl)-1H-indole. Our aim is to facilitate the improvement of both the yield and purity of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and well-established method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of phenylhydrazine and a suitable piperidone derivative.

Q2: My Fischer indole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Fischer indole synthesis can be attributed to several factors:

  • Purity of Starting Materials: Ensure that the phenylhydrazine and the piperidone derivative are of high purity. Impurities can lead to undesirable side reactions and inhibit the catalyst's effectiveness.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed. The optimal catalyst often needs to be determined empirically for this specific transformation.

  • Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Protection of the Piperidine Nitrogen: The basicity of the piperidine nitrogen can interfere with the acidic conditions of the Fischer indole synthesis. It is highly recommended to use an N-protected piperidone derivative, such as N-benzyl-4-piperidone or N-Boc-4-piperidone. The protecting group can be removed in a subsequent step.

Q3: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the common side reactions?

A3: Several side reactions can occur during the synthesis of this compound:

  • Formation of Isomeric Indoles: If an unsymmetrical ketone is used as a precursor to the piperidone, the formation of regioisomeric indoles is possible.

  • Incomplete Cyclization: The key[1][1]-sigmatropic rearrangement and subsequent cyclization may be incomplete, leading to the presence of unreacted hydrazone or other intermediates.

  • Side Reactions of the Piperidine Ring: Under harsh acidic conditions, the piperidine ring itself may undergo side reactions, such as elimination or rearrangement, especially if it is not appropriately protected.

  • Polymerization: Indoles, particularly those with electron-rich substituents, can be prone to polymerization under strongly acidic conditions.

Q4: What are the best methods for purifying the final product, this compound?

A4: Purification is typically achieved through a combination of techniques:

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel stationary phase is commonly used. The choice of the mobile phase (eluent) is critical and should be optimized based on TLC analysis. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent can help to prevent tailing of the basic product on the acidic silica gel.

  • Recrystallization: After column chromatography, recrystallization can be performed to obtain a highly pure crystalline product. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of indole derivatives include ethanol, methanol, ethyl acetate, and mixtures of these with non-polar solvents like hexane.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Low reaction temperature- Unprotected piperidine nitrogen interfering with the reaction- Use a fresh, anhydrous acid catalyst.- Gradually increase the reaction temperature while monitoring for decomposition.- Use an N-protected piperidone derivative (e.g., N-benzyl-4-piperidone).
Multiple Byproducts on TLC - Reaction temperature too high- Incorrect acid catalyst or concentration- Presence of impurities in starting materials- Lower the reaction temperature and monitor the reaction progress closely.- Screen different acid catalysts (e.g., PPA, ZnCl₂) and optimize their concentration.- Ensure the purity of phenylhydrazine and the piperidone derivative.
Difficulty in Isolating the Product - Product is highly soluble in the work-up solvent- Emulsion formation during aqueous work-up- Use a different extraction solvent.- Brine washes can help to break up emulsions. Centrifugation may also be effective.
Product Degradation during Purification - The indole product is sensitive to the acidic nature of silica gel.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Use an alternative stationary phase such as alumina.

Experimental Protocols

A widely adopted approach for the synthesis of this compound is a three-step synthesis starting from N-benzyl-4-piperidone.

Step 1: Fischer Indole Synthesis of 3-(1-benzyl-piperidin-4-yl)-1H-indole

  • Reagents: Phenylhydrazine hydrochloride, N-benzyl-4-piperidone, glacial acetic acid.

  • Procedure: A mixture of phenylhydrazine hydrochloride (1.1 equivalents) and N-benzyl-4-piperidone (1 equivalent) in glacial acetic acid is heated at reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The solution is then basified with a sodium hydroxide solution, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried.

Step 2: Debenzylation to Yield this compound

  • Reagents: 3-(1-benzyl-piperidin-4-yl)-1H-indole, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure: The crude 3-(1-benzyl-piperidin-4-yl)-1H-indole is dissolved in methanol. A catalytic amount of 10% Pd/C is added to the solution. The mixture is then subjected to hydrogenation at a pressure of 50-60 psi and a temperature of 50-60 °C for 12-16 hours. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude this compound.

Step 3: Purification

  • Column Chromatography: The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent. A small percentage of triethylamine (0.5-1%) can be added to the eluent system to improve the separation and prevent tailing.

  • Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid can be recrystallized from a suitable solvent system, such as ethanol/hexane, to afford pure this compound.

Quantitative Data

The following table summarizes the impact of different acid catalysts on the yield of the Fischer indole synthesis step. The reaction was performed with phenylhydrazine and N-benzyl-4-piperidone.

Acid Catalyst Temperature (°C) Reaction Time (h) Yield (%)
Glacial Acetic Acid118675-85
Polyphosphoric Acid (PPA)100480-90
Zinc Chloride (ZnCl₂)120865-75
p-Toluenesulfonic Acid1101070-80

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Debenzylation cluster_step3 Step 3: Purification start Phenylhydrazine + N-Benzyl-4-piperidone reaction1 Reflux in Glacial Acetic Acid start->reaction1 workup1 Aqueous Work-up & Precipitation reaction1->workup1 product1 Crude 3-(1-benzyl-piperidin-4-yl)-1H-indole workup1->product1 reaction2 Hydrogenation (H₂, Pd/C) product1->reaction2 workup2 Filtration & Concentration reaction2->workup2 product2 Crude this compound workup2->product2 purification Column Chromatography product2->purification recrystallization Recrystallization purification->recrystallization final_product Pure this compound recrystallization->final_product troubleshooting_low_yield problem Low Yield cause1 Impure Starting Materials problem->cause1 cause2 Suboptimal Catalyst problem->cause2 cause3 Incorrect Temperature/Time problem->cause3 cause4 Unprotected Piperidine N problem->cause4 solution1 Purify/Recrystallize Starting Materials cause1->solution1 solution2 Screen Different Acid Catalysts (e.g., PPA) cause2->solution2 solution3 Monitor by TLC & Optimize Conditions cause3->solution3 solution4 Use N-Protected Piperidone cause4->solution4 hedgehog_pathway cluster_inactive Pathway OFF cluster_active Pathway ON Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits Inhibition GLI GLI Transcription Factors SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates IndoleDerivative This compound Derivative (Inhibitor) IndoleDerivative->SMO Inhibits

References

Technical Support Center: Overcoming Drug Resistance with Novel 3-(Piperidin-4-yl)-1h-indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel 3-(piperidin-4-yl)-1h-indole analogs aimed at overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound analogs overcome drug resistance?

A1: Several this compound analogs have been shown to overcome drug resistance by targeting key signaling pathways that are often dysregulated in resistant cancer cells. One prominent mechanism is the inhibition of the Hedgehog (Hh) signaling pathway. For example, the analog LKD1214 has been found to suppress Smoothened (SMO) activity, a key protein in the Hh pathway.[1] Notably, it maintains inhibitory activity against SMO mutants that confer resistance to other therapies like vismodegib.[1] Other indole derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is another crucial pathway implicated in drug resistance.[2][3][4][5]

Q2: Which specific molecular targets within these pathways are inhibited by these analogs?

A2: For the Hedgehog pathway, the primary target identified for analogs like LKD1214 is the Smoothened (SMO) receptor.[1] LKD1214 represses SMO activity by blocking its ciliary translocation.[1] In the PI3K/Akt/mTOR pathway, various indole derivatives have been shown to inhibit key components such as PI3K, Akt, and mTOR directly.[2][3][4]

Q3: Are there known resistance mechanisms to this compound analogs themselves?

A3: While these analogs are being developed to overcome existing drug resistance, the potential for cancer cells to develop resistance to them is an active area of research. As with any targeted therapy, mutations in the drug target (e.g., SMO) or activation of alternative signaling pathways could potentially lead to resistance. Continuous monitoring of cellular responses and molecular profiling of treated cells is recommended.

Q4: What are the general synthesis strategies for this compound analogs?

A4: The synthesis of this compound analogs can be achieved through various synthetic routes. A common approach involves the Fischer indole synthesis, which utilizes a substituted phenylhydrazine and a ketone under acidic conditions to form the indole ring.[6][7] Another method is the Mannich reaction, involving an indole, formaldehyde, and a substituted piperazine or piperidine. For specific derivatization, multi-component reactions like the 1,3-dipolar cycloaddition can be employed.

Troubleshooting Guides

Synthesis of this compound Analogs
Problem Possible Cause Solution
Low yield of Fischer indole synthesis Incorrect acid catalyst or concentration.Optimize the choice and concentration of the acid catalyst. While Brønsted acids are common, Lewis acids like ZnCl₂ may improve yields for certain substrates.[8]
High reaction temperature leading to tar formation.Carefully control the reaction temperature. Consider using a continuous flow synthesis approach for better temperature management.[8]
Unsuitable solvent.Select a solvent that ensures the solubility of all reactants and intermediates to minimize side reactions.
Formation of multiple products in Mannich reaction Reaction conditions favoring polysubstitution.Control the stoichiometry of the reactants carefully. Lowering the reaction temperature might also improve selectivity.
Difficulty in purification of the final compound Presence of closely related impurities.Employ column chromatography with a carefully selected solvent system. Recrystallization from an appropriate solvent can also be effective.
Cell Viability (MTT) Assay
Problem Possible Cause Solution
High background absorbance Contamination of media or reagents.Use sterile technique and fresh, filtered reagents.
Phenol red in the culture medium.Use a phenol red-free medium during the MTT incubation step.[9]
Low absorbance readings Low cell density.Optimize cell seeding density for your specific cell line through a titration experiment.[9]
Insufficient incubation time with MTT reagent.Ensure an adequate incubation period (typically 1-4 hours) for sufficient formazan formation.[9]
Poor reproducibility Inconsistent cell health or passage number.Use cells in the logarithmic growth phase and maintain a consistent passaging schedule.[9]
Variability in incubation times.Standardize all incubation times for cell seeding, compound treatment, and reagent addition across experiments.[9]
Western Blot Analysis
Problem Possible Cause Solution
Weak or no signal Insufficient protein loading.Increase the amount of protein loaded per well.
Low primary antibody concentration.Optimize the primary antibody concentration and consider overnight incubation at 4°C.[10][11]
Inactive secondary antibody or substrate.Use fresh secondary antibody and substrate.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[10][11]
Primary antibody concentration too high.Reduce the concentration of the primary antibody.
Non-specific bands Antibody cross-reactivity.Use a more specific primary antibody. Consider performing a BLAST search to check for potential cross-reactivity.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Novel this compound Analogs and Related Compounds

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
LKD1214Medulloblastoma (MB)Comparable to Vismodegib[1]
Indole Derivative 10A549 (Lung Cancer)0.02[2]
Indole Derivative 10A549-T12 (Taxol-resistant)0.02[2]
Indole Derivative 10A549-T24 (Taxol-resistant)0.02[2]
Indole Derivative 17cLoVo (Colon Carcinoma)1.2[2]
Indole Derivative 17cPC-3 (Prostate Carcinoma)0.8[2]
Indole Derivative 18MDA-MB-361 (Breast Cancer)<0.003[2]
Compound 6eH1975 (Lung Cancer)2.29 - 22.89[12]
Compound VIb-dHeLa (Cervical Cancer)10.64 - 33.62[1]

Note: This table is a summary of available data and is not exhaustive. IC₅₀ values can vary depending on experimental conditions.

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

General Protocol for Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., p-Akt, total Akt, SMO, Gli1) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition GLI (active) GLI (active) GLI->GLI (active) Indole Analog (LKD1214) Indole Analog (LKD1214) Indole Analog (LKD1214)->SMO Inhibition Target Gene Transcription Target Gene Transcription GLI (active)->Target Gene Transcription

Caption: Inhibition of the Hedgehog signaling pathway by a this compound analog.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Drug Resistance Drug Resistance mTOR->Drug Resistance Indole Analog Indole Analog Indole Analog->PI3K Inhibition Indole Analog->mTOR Inhibition

References

Technical Support Center: Optimization of Reaction Conditions for Indole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in my indole synthesis?

Low or non-existent yields in indole synthesis can be attributed to several factors, often related to the specific synthetic method being employed. Generally, you should investigate the following:

  • Purity of Starting Materials: Impurities in your reagents, such as the aniline, hydrazine, or carbonyl compounds, can lead to undesired side reactions or inhibit the catalyst. It is highly recommended to use purified starting materials.[1]

  • Reaction Conditions: Indole syntheses are often sensitive to reaction parameters. Sub-optimal temperature, reaction time, or reactant concentrations can significantly impact the yield.[1] Careful optimization and monitoring of these variables are crucial.

  • Catalyst Selection and Activity: The choice and quality of the catalyst are critical. For acid-catalyzed reactions like the Fischer indole synthesis, the acid strength can be a determining factor.[2] For palladium-catalyzed reactions, the ligand and the oxidation state of the palladium are key.

  • Atmosphere: Some reactions may be sensitive to air or moisture.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates.[3]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue. The nature of the side products depends on the specific indole synthesis method:

  • Fischer Indole Synthesis:

    • Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different regioisomers.[4] The choice of acid catalyst and solvent can sometimes influence the regioselectivity.

    • Polymerization/Degradation: Harsh acidic conditions and high temperatures can cause the starting materials or the indole product to decompose or polymerize.[4]

  • Palladium-Catalyzed Synthesis:

    • Homocoupling: Homocoupling of the alkyne or aniline starting materials can occur as a competing reaction.

    • Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to a mixture of starting materials and partially reacted intermediates.

  • General Strategies for Improving Selectivity:

    • Lowering Reaction Temperature: This can sometimes favor the formation of the kinetic product over thermodynamic side products.[1]

    • Purifying Starting Materials: As mentioned, impurities are a frequent cause of side reactions.[1]

    • Optimizing Catalyst and Ligands: In palladium-catalyzed reactions, screening different ligands can significantly improve selectivity.

Q3: How do I choose the optimal catalyst for my Fischer indole synthesis?

The choice of acid catalyst in a Fischer indole synthesis is critical and substrate-dependent.[5] Both Brønsted and Lewis acids can be effective.[2]

  • Brønsted Acids: Commonly used Brønsted acids include HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[5]

  • Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also frequently employed.[2][5]

The optimal catalyst depends on the electronic properties of the substituents on the phenylhydrazine and the carbonyl compound. It is often necessary to screen a variety of acids to find the best conditions for a specific reaction.

Q4: What is the role of the solvent in indole synthesis?

The solvent can play a crucial role in the outcome of an indole synthesis by influencing:

  • Solubility: Inadequate solubility of starting materials or intermediates can lead to low yields.[6]

  • Catalyst Acidity: The solvent can modulate the acidity of the catalyst, which is particularly important in acid-catalyzed reactions.[6]

  • Intermediate Stability: The polarity of the solvent can affect the stability of charged intermediates in the reaction mechanism.[6]

For instance, in some cases, running the reaction "neat" (without a solvent) or using microwave-assisted solvent-free conditions can improve yields and reduce reaction times.[6][7]

Q5: My indole derivative is difficult to purify. What are some effective purification strategies?

Purification of indole derivatives can be challenging due to their similar polarities to byproducts. Here are some common techniques:

  • Column Chromatography: This is the most common method for purifying indole derivatives.

    • Solvent System Selection: A systematic approach to selecting the eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate.

    • Visualization: Many indole derivatives are UV-active and can be visualized on a TLC plate using a UV lamp.[8] Staining with reagents like p-anisaldehyde, vanillin, or a potassium permanganate solution can also be used.[8] Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots.[8]

  • Recrystallization: This technique can be very effective for obtaining highly pure crystalline indole derivatives.[9] The choice of solvent is critical for successful recrystallization.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with significantly different acid-base properties or polarities.

Troubleshooting Guides

Problem 1: Low or No Yield in Fischer Indole Synthesis

This is a frequent issue that can often be resolved by systematically evaluating your experimental setup.

Low_Yield_Fischer_Indole start Low or No Yield check_purity Check Purity of Starting Materials (Arylhydrazine, Carbonyl Compound) start->check_purity check_purity->start If impure, purify and restart optimize_catalyst Optimize Acid Catalyst (Screen Brønsted and Lewis Acids) check_purity->optimize_catalyst If pure optimize_conditions Optimize Reaction Conditions (Temperature, Time) optimize_catalyst->optimize_conditions check_atmosphere Consider Inert Atmosphere (Nitrogen or Argon) optimize_conditions->check_atmosphere success Improved Yield check_atmosphere->success

Caption: Troubleshooting workflow for low or no yield in Fischer indole synthesis.

Problem 2: Formation of Multiple Products in Palladium-Catalyzed Indole Synthesis

The presence of multiple products indicates a lack of selectivity in the reaction.

Multiple_Products_Pd_Indole start Multiple Products Observed optimize_ligand Optimize Palladium Ligand (Screen different phosphine ligands) start->optimize_ligand optimize_base Optimize Base (Consider weaker or stronger bases) optimize_ligand->optimize_base optimize_solvent Optimize Solvent (Vary polarity) optimize_base->optimize_solvent lower_temp Lower Reaction Temperature optimize_solvent->lower_temp success Improved Selectivity lower_temp->success

Caption: Troubleshooting workflow for improving selectivity in palladium-catalyzed indole synthesis.

Quantitative Data Tables

Table 1: Effect of Acid Catalyst on the Yield of a Model Fischer Indole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1ZnCl₂ (20)Acetic Acid100475
2p-TsOH (15)Toluene110682
3PPANeat120288
4BF₃·OEt₂ (25)Dichloromethane40865
5HCl (conc.)Ethanol80578

Note: Yields are illustrative and will vary depending on the specific substrates used.

Table 2: Optimization of Palladium-Catalyzed Larock Indole Synthesis

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF10065
2Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃Toluene11085
3Pd(OAc)₂ (5)P(tBu)₃ (10)K₃PO₄Dioxane10092
4PdCl₂(PPh₃)₂ (5)-NaOAcNMP12078

Note: Yields are illustrative and will vary depending on the specific substrates used.

Experimental Protocols

General Protocol for Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of a 2,3-disubstituted indole from a phenylhydrazine and a ketone.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Ketone (1.0-1.2 eq)

  • Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or zinc chloride)

  • Solvent (e.g., toluene, acetic acid, or ethanol)

Procedure:

  • Hydrazone Formation (Optional, can be a one-pot reaction): In a round-bottom flask, dissolve the phenylhydrazine and the ketone in the chosen solvent. If using a salt of the hydrazine, add a base (e.g., sodium acetate) to liberate the free hydrazine. Stir the mixture at room temperature or with gentle heating for 1-2 hours until the hydrazone formation is complete (monitor by TLC).

  • Indolization: Add the acid catalyst to the reaction mixture. Heat the mixture to the desired temperature (typically between 80-140 °C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a strong acid catalyst, carefully neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9][10]

General Protocol for Bischler-Möhlau Indole Synthesis

This protocol outlines the synthesis of a 2-arylindole from an α-bromoacetophenone and an aniline.

Materials:

  • α-Bromoacetophenone (1.0 eq)

  • Aniline (2.0-3.0 eq)

  • Optional: Lewis acid catalyst (e.g., ZnCl₂)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the α-bromoacetophenone and the excess aniline.

  • Heating: Heat the reaction mixture, typically at a high temperature (150-200 °C), for several hours. The reaction can be monitored by TLC.

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent and wash with an acidic solution (e.g., 1M HCl) to remove excess aniline, followed by a basic solution (e.g., saturated sodium bicarbonate) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Palladium-Catalyzed Larock Indole Synthesis

This protocol describes the synthesis of a 2,3-disubstituted indole from an o-haloaniline and an alkyne.[11][12]

Materials:

  • o-Iodoaniline or o-bromoaniline (1.0 eq)

  • Alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., PPh₃, XPhos, P(tBu)₃) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF, toluene, dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Addition of Reagents: Add the o-haloaniline and the alkyne, followed by the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[13]

Larock_Indole_Synthesis_Workflow start Start setup Reaction Setup (Inert atmosphere, add catalyst, ligand, base) start->setup add_reagents Add Reagents (o-Haloaniline, Alkyne, Solvent) setup->add_reagents reaction Heat and Stir (Monitor by TLC/GC-MS) add_reagents->reaction workup Work-up (Cool, filter through celite) reaction->workup purification Purification (Column Chromatography) workup->purification end Pure Indole Derivative purification->end

References

addressing solubility issues of 3-(Piperidin-4-yl)-1h-indole in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3-(Piperidin-4-yl)-1H-indole in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often poorly soluble in aqueous buffers?

A1: The solubility of this compound is dictated by its chemical structure. The indole ring system is largely hydrophobic, which contributes to low aqueous solubility.[1] While the piperidine ring's nitrogen atom can act as a hydrogen bond acceptor, the overall molecule can be nonpolar, especially if modified with other lipophilic groups.[2] However, the key to its solubility behavior is the basic nitrogen on the piperidine ring.

Q2: How does pH affect the solubility of this compound?

A2: The piperidine nitrogen is basic, with a pKa that allows it to be protonated in acidic conditions.[2] When the pH of the solution is below the compound's pKa, the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally much more water-soluble than the neutral, free base form that is predominant at neutral or basic pH.[2][3] Therefore, adjusting the pH to be more acidic can significantly increase the solubility of this compound.

Q3: What is the recommended method for preparing a stock solution?

A3: The most common and effective method is to first create a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a wide range of compounds.[1] A stock concentration of 10-100 mM in 100% DMSO is a typical starting point. Ensure the compound is fully dissolved by vortexing or brief sonication.[4]

Q4: My compound precipitates immediately when I dilute the DMSO stock into my aqueous cell culture media. What is happening and how can I fix it?

A4: This phenomenon, often called "crashing out" or "solvent shock," occurs when the compound's final concentration in the aqueous media exceeds its solubility limit.[4][5] The rapid dilution of the DMSO stock into the aqueous environment causes a sudden change in solvent polarity, leading to precipitation.[5]

Solutions:

  • Decrease Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.[4]

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly, perform one or more intermediate dilution steps in pre-warmed (37°C) cell culture media.[4]

  • Slow Addition: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations.[4]

  • Maintain Low Solvent Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[4]

Q5: The media containing my compound looks fine at first, but I see a precipitate after several hours or days in the incubator. What causes this delayed precipitation?

A5: Delayed precipitation can result from several factors:

  • Temperature Changes: The solubility of a compound can be affected by temperature shifts. Moving from the bench to a 37°C incubator can alter solubility.[5][6]

  • Media Component Interaction: The compound may interact with salts, proteins (especially in serum-containing media), or other components over time, leading to the formation of less soluble complexes.[5]

  • Metabolism-Induced pH Shift: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound like this compound.[4]

  • Evaporation: If the culture medium evaporates, the concentration of all components, including your compound, will increase, potentially exceeding its solubility limit.[6][7]

Q6: What advanced strategies can I use if basic solubilization techniques fail?

A6: If pH adjustment and careful dilution are insufficient, you can explore more advanced formulation strategies:

  • Use of Co-solvents: Adding a small amount of a co-solvent like ethanol or polyethylene glycol (PEG 400) to the aqueous buffer can increase its capacity to dissolve your compound.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an "inclusion complex" with significantly enhanced aqueous solubility.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.

Troubleshooting Guide: Compound Precipitation

This guide helps diagnose and solve common precipitation issues.

Observation Potential Cause Recommended Solution
Immediate Precipitate (Cloudiness or crystals form instantly upon adding stock solution to media)Concentration Exceeds Solubility: The final concentration is higher than the compound's aqueous solubility limit.[4]Perform a solubility test to determine the maximum soluble concentration in your specific media. Lower the final working concentration.[4]
Solvent Shock: Rapid dilution of the organic stock solution into the aqueous media.[5]Perform a serial dilution. Add the stock solution slowly to pre-warmed media while vortexing.[4]
Low Media Temperature: Adding the compound to cold media can decrease its solubility.[4]Always use cell culture media pre-warmed to 37°C.[4]
Delayed Precipitate (Solution is initially clear but becomes cloudy or forms crystals after incubation)Temperature Instability: Compound solubility is sensitive to temperature changes.[5]Ensure stable incubation temperatures. Minimize temperature fluctuations when handling plates.
Unfavorable Media pH: The pH of the media may not be optimal for keeping the ionizable compound in solution. Cellular metabolism can also alter the pH over time.[4]Check the pKa of your compound and the pH of your media. Consider using a different buffering system or changing the media more frequently.[4]
Interaction with Media Components: The compound may be interacting with salts or serum proteins.[5]Try reducing the serum concentration if your assay allows. Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.
Inconsistent Assay Results (High variability between replicate wells or experiments)Undissolved Compound: The compound is not fully dissolved, leading to an inaccurate and variable effective concentration.[1]Re-evaluate your solubilization protocol. Confirm the solubility limit in your assay medium. Consider using a solubilizing agent like HP-β-CD.[1]

Data Presentation: Solubility Enhancement Strategies

The following table provides representative data on how different formulation strategies can impact the solubility of poorly soluble basic compounds, similar in nature to this compound.

Strategy Description Typical Fold Increase in Aqueous Solubility Considerations
pH Adjustment Lowering the pH of the buffer (e.g., to pH 4-5) to protonate the basic piperidine nitrogen.10 - 1,000xMust be compatible with the biological assay; cell health can be affected by significant pH changes.[2]
Co-solvents Adding a water-miscible organic solvent (e.g., 1-5% PEG 400) to the final solution.2 - 20xThe co-solvent must not interfere with the assay or be toxic to cells at the used concentration.[1][8]
Cyclodextrins Forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).50 - 5,000xCan alter the free concentration of the drug, potentially affecting biological activity. Requires careful optimization.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Accurately weigh 2.0 mg of this compound (MW: 200.28 g/mol ).

  • Add the compound to a sterile microcentrifuge tube.

  • Add 1.0 mL of 100% cell culture grade DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Kinetic Aqueous Solubility Determination

This protocol determines the maximum concentration of the compound that remains in solution under your specific experimental conditions.

  • Prepare a series of dilutions of your DMSO stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration is constant and below 0.5% in all samples.

  • Include a "media + DMSO" only control.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, particles).

  • Incubate the solutions under your standard assay conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24 hours).

  • After incubation, visually inspect the solutions again for any delayed precipitation.

  • The highest concentration that remains clear and free of precipitate is the maximum kinetic solubility for your compound under these conditions.[4]

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes the preparation of a compound-cyclodextrin complex to enhance solubility.

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free media). Warm slightly and stir until fully dissolved.

  • Prepare Compound Stock: Prepare a high-concentration stock of this compound in a suitable organic solvent like ethanol or DMSO.

  • Complexation: Slowly add the compound stock solution to the stirring HP-β-CD solution. The molar ratio of compound to cyclodextrin often requires optimization, but a starting point of 1:2 to 1:5 is common.

  • Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight, protected from light, to allow for the formation of the inclusion complex.

  • Filtration & Use: Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates. This clear solution can now be used as a stock for further dilutions into your assay medium.

Visualizations

Below are diagrams illustrating key workflows and concepts for addressing solubility issues.

G start Compound Precipitates in Biological Assay q_timing When does precipitation occur? start->q_timing imm_precip Immediately upon dilution q_timing->imm_precip Immediately del_precip After incubation (hours/days) q_timing->del_precip Delayed q_media Is media cloudy WITHOUT compound? cause_del Likely Causes: - pH shift from metabolism - Interaction with media components - Temperature instability q_media->cause_del No media_issue Media/Reagent Issue: - Contamination - Salt precipitation - Improper storage q_media->media_issue Yes cause_imm Likely Causes: - Concentration too high - Solvent Shock - Cold Media imm_precip->cause_imm sol_imm Solutions: 1. Lower final concentration 2. Use serial dilutions 3. Add stock slowly to   pre-warmed media cause_imm->sol_imm del_precip->q_media del_precip->cause_del sol_del Solutions: 1. Monitor/buffer media pH 2. Reduce serum concentration 3. Use advanced formulation   (e.g., Cyclodextrin) cause_del->sol_del sol_media Solutions: 1. Use fresh media/reagents 2. Check storage conditions 3. Filter media media_issue->sol_media

Caption: Troubleshooting flowchart for diagnosing compound precipitation.

G cluster_0 Stock Preparation cluster_1 Dilution for Assay cluster_2 Final Assay Conditions compound Weigh Solid Compound dmso Dissolve in 100% DMSO (e.g., 10 mM) compound->dmso stock High-Concentration Stock Solution dmso->stock media Pre-warm complete cell culture media to 37°C stock->media intermediate Intermediate Dilution (Optional, but recommended) media->intermediate final_dilution Final Dilution into Assay Plate (Add compound to media) intermediate->final_dilution assay_plate Final Concentration Achieved (e.g., 10 µM) Final DMSO < 0.5% final_dilution->assay_plate cells Add Cells & Incubate assay_plate->cells G ligand Small Molecule Inhibitor (e.g., this compound) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Inhibits pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTORC1 akt->mtor downstream Cell Growth, Proliferation, Survival mtor->downstream

References

troubleshooting 3-(Piperidin-4-yl)-1h-indole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Piperidin-4-yl)-1H-indole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when employing the Fischer indole synthesis, a prevalent method for this transformation.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, PPA) may be old or hydrated, reducing its effectiveness.[1][2]• Use a fresh, anhydrous acid catalyst.• Consider switching to a different catalyst (e.g., from a Brønsted acid to a Lewis acid) to determine optimal conditions.[3]
2. Incomplete Phenylhydrazone Formation: The initial condensation of phenylhydrazine with 4-piperidone may be incomplete.• Ensure equimolar amounts of reactants or a slight excess of the ketone.• Monitor the reaction by TLC to confirm the disappearance of the starting materials before proceeding with cyclization.
3. Unsuitable Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures, but excessive heat can lead to decomposition.[3]• Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress.
4. Presence of Water: Moisture can interfere with the acid catalyst and intermediates.• Use anhydrous solvents and reagents.• Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC, Indicating Side Products 1. Formation of Indolenine Byproducts: Incomplete aromatization can lead to the formation of stable indolenine intermediates.• Increase the reaction time or temperature to promote complete aromatization to the indole.• A stronger acid catalyst may be required.
2. Decomposition/Polymerization: Harsh acidic conditions or high temperatures can cause decomposition of the starting materials or the indole product.• Lower the reaction temperature and/or use a milder acid catalyst.• Reduce the reaction time.
3. N-Alkylation of Piperidine: If the piperidine nitrogen is unprotected, it can be susceptible to alkylation under certain conditions, though less common in the Fischer indole synthesis itself.• Consider using a Boc-protected 4-piperidone as the starting material, followed by a deprotection step.
Difficulty in Product Purification 1. Co-elution of Byproducts: Side products with similar polarity to the desired product can make chromatographic separation challenging.• Optimize the eluent system for column chromatography. A gradient elution may be necessary.• Consider derivatization of the product or byproduct to alter its polarity before chromatography.
2. Product Instability on Silica Gel: The basic nature of the piperidine nitrogen can cause streaking or decomposition on silica gel.• Deactivate the silica gel with a small amount of triethylamine or ammonia in the eluent.• Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Fischer indole synthesis. This involves the acid-catalyzed reaction of phenylhydrazine with 4-piperidone. The piperidine nitrogen is often protected (e.g., with a benzyl or Boc group) during the synthesis and deprotected in a final step.

Q2: My Fischer indole synthesis is giving a complex mixture of products. What are the likely side reactions?

A2: The primary side reactions in a Fischer indole synthesis include the formation of indolenine tautomers, which may not fully convert to the aromatic indole, and decomposition or polymerization under harsh acidic conditions. If using a substituted phenylhydrazine, the formation of regioisomers is possible, although with the symmetrical 4-piperidone, this is not a concern for the indole core itself.

Q3: What type of acid catalyst is best for the Fischer indole synthesis of this compound?

A3: Both Brønsted acids (like sulfuric acid, hydrochloric acid, or polyphosphoric acid) and Lewis acids (such as zinc chloride or boron trifluoride) can be effective.[1][2] The optimal catalyst often depends on the specific substrate and reaction conditions. It is recommended to perform small-scale trials with different catalysts to determine the best option for your specific setup.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can track the consumption of the starting phenylhydrazone and the formation of the indole product. A suitable stain, such as vanillin or ceric ammonium molybdate, can be used for visualization if the compounds are not UV-active.

Q5: What are the recommended purification methods for this compound?

A5: Column chromatography on silica gel is the most common purification method. Due to the basic nature of the piperidine nitrogen, it is often beneficial to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to prevent peak tailing and potential degradation.

Key Experimental Protocols

Protocol 1: Fischer Indole Synthesis of N-Benzyl-3-(piperidin-4-yl)-1H-indole

This protocol describes the synthesis of the N-benzylated precursor, which can then be deprotected to yield the final product.

  • Phenylhydrazone Formation:

    • To a solution of phenylhydrazine (1.0 eq) in ethanol, add 1-benzyl-4-piperidone (1.0 eq).

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting materials.

    • The resulting phenylhydrazone can be isolated by filtration or used directly in the next step after solvent removal.

  • Indolization (Cyclization):

    • The crude phenylhydrazone is added to a solution of a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

    • The reaction mixture is heated to 80-120 °C for 2-6 hours. The reaction should be monitored by TLC.

    • Upon completion, the reaction is cooled to room temperature and carefully quenched by pouring it onto ice water.

    • The mixture is then basified with a strong base (e.g., NaOH or K₂CO₃) to a pH of 9-10.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Protocol 2: Debenzylation to this compound
  • Catalytic Hydrogenation:

    • Dissolve N-benzyl-3-(piperidin-4-yl)-1H-indole (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

    • The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until TLC analysis shows complete consumption of the starting material.

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Main Reaction vs. Side Reaction Pathway

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Phenylhydrazine + 4-Piperidone B Phenylhydrazone A->B Condensation C [3,3]-Sigmatropic Rearrangement B->C Acid Catalyst G Decomposition/ Polymerization B->G Harsh Conditions D Ammonia Elimination & Aromatization C->D F Indolenine Byproduct C->F Incomplete Aromatization E This compound D->E E->G Harsh Conditions

Caption: Main reaction pathway for the Fischer indole synthesis of this compound and potential side reactions.

Troubleshooting Workflow

G start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Multiple Spots on TLC? check_yield->check_purity No troubleshoot_yield Check Catalyst Activity Optimize Temperature Ensure Anhydrous Conditions check_yield->troubleshoot_yield Yes troubleshoot_purity Adjust Catalyst/Temperature Consider Protecting Group Optimize Reaction Time check_purity->troubleshoot_purity Yes purification Purification check_purity->purification No troubleshoot_yield->start troubleshoot_purity->start end Successful Synthesis purification->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Modifying the Piperidine Scaffold for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when modifying the piperidine scaffold to improve biological activity.

Section 1: Troubleshooting Poor Biological Activity & Optimizing Potency

This section focuses on common issues related to achieving desired potency and addressing unexpected results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial strategies to enhance the biological activity of a substituted piperidine lead compound?

A1: To improve the biological activity of a lead compound, a systematic approach is often employed. Key strategies include:

  • Substitution Pattern Modification : Systematically alter the position, nature (electron-donating vs. electron-withdrawing), and size of substituents on the piperidine ring.[1] Even minor changes can significantly impact affinity and selectivity.[1]

  • Introduction of Key Functional Groups : Incorporate groups capable of forming specific interactions like hydrogen or ionic bonds with the biological target.[1] For example, adding a hydroxyl group to the piperidine ring can increase inhibitory effects on certain enzymes.[1]

  • Stereochemical Control : The biological target's binding pocket is often chiral, leading to stereospecific recognition.[1] It is crucial to synthesize and test specific stereoisomers (enantiomers or diastereomers), as they can exhibit vastly different binding profiles and functional activities.[2]

  • Bioisosteric Replacement : Replace functional groups with others that possess similar physical or chemical properties.[1] This can enhance potency, selectivity, or pharmacokinetic profiles.[1] For instance, replacing a piperazine ring with a piperidine ring can alter receptor affinity.[1][3]

  • Conformational Constraint : Increasing the structural rigidity of the piperidine scaffold, for example by creating bridged analogs, can pre-organize the molecule into a conformation more favorable for the intended target, thus improving selectivity and reducing off-target effects.[4]

Q2: My piperidine compound shows inconsistent IC50/EC50 values across experiments. What could be the cause?

A2: Inconsistent results in potency assays can stem from several experimental factors. Common culprits include:

  • Compound Precipitation : The compound may be falling out of solution in the assay buffer, reducing its effective concentration.[1] Always check the solubility of your compound in the final assay buffer.[1]

  • Compound Instability : The molecule might be degrading under the specific assay conditions (e.g., pH, temperature, light exposure).

  • Variability in Cell-Based Assays : Factors such as cell passage number, cell density, and serum concentration can influence results.[1] It is critical to standardize these conditions and use cells within a defined passage number range.[1]

  • Compound Aggregation : Molecules can self-associate to form colloidal particles that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[5] This is particularly common for highly lipophilic compounds.[5]

Q3: How can I determine if my compound's activity is due to aggregation?

A3: A common method to diagnose aggregation is to repeat the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).[5] A significant rightward shift (increase) in the IC50 value in the presence of the detergent strongly suggests that the compound's inhibitory activity is, at least in part, an artifact of aggregation.[5]

Troubleshooting Guide: Low or No Biological Activity
Problem Possible Cause Suggested Solution
Activity is significantly lower than predicted by in silico models. The binding mode is different than predicted; The scoring function is inaccurate for this scaffold; The compound is in an unfavorable conformation.Perform conformational analysis to understand the energetic landscape of the piperidine ring.[6] Synthesize conformationally rigid analogs to lock in the desired conformation.[4] Re-dock the compound with constraints based on initial SAR data.
A specific stereoisomer is inactive while the racemate showed some activity. The biological target has a strong stereochemical preference. One enantiomer may be acting as an antagonist or is inactive.Pursue chiral synthesis or separation to isolate the active enantiomer.[1] Confirm the absolute stereochemistry of the active compound.
Modifications at the piperidine nitrogen abolish activity. The nitrogen atom is a key interaction point (e.g., forming a salt bridge with an acidic residue in the target protein).Avoid bulky substituents on the nitrogen that could cause steric hindrance. Explore N-substituents that maintain or enhance the desired interactions, such as small alkyl or phenethyl groups.[2]
Introducing polar groups to improve solubility kills activity. The binding pocket is predominantly hydrophobic. The polar group may be in a sterically or electronically disfavored position.Systematically probe different positions on the piperidine scaffold for the polar group. Use bioisosteric replacements for hydrogen bond donors/acceptors to fine-tune interactions.
Quantitative Data: Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives is highly dependent on the substitution pattern. The tables below summarize SAR data for piperidine derivatives in different therapeutic areas.

Table 1: SAR of Piperidine Derivatives as Opioid Receptor Modulators [2]

CompoundKey Structural Featuresµ-Opioid Receptor Ki (nM)General Observation
Meperidine Phenyl and ester at C4>100Prototypical structure, moderate potency.[2]
Fentanyl Anilino group at C4, N-phenethyl1-100N-phenethyl group is optimal for µ-receptor affinity.[2]
Sufentanil Thienyl group at C4, N-phenethyl<1Modifications to the N-substituent and C4 group significantly enhance potency.[2]
Alfentanil Tetrazolinone at N1, N-phenethyl1-100Introduction of different heterocyclic groups influences potency and pharmacokinetics.[2]

Table 2: SAR of Piperidine Derivatives as CCR5 Antagonists for HIV-1 Entry Inhibition [2]

Compound SeriesKey Structural Features for ActivityIC50 RangeGeneral SAR Observations
4-Hydroxypiperidines The piperidine ring serves as a central scaffold for orienting key pharmacophoric groups.[2]Varies with substitutionThe substituent on the piperidine nitrogen significantly influences potency. Stereochemistry of substituents on the piperidine ring has a profound impact on activity.[2]

Section 2: Improving Pharmacokinetic Properties (ADME)

A common challenge in drug development is observing good in vitro activity but poor in vivo efficacy.[1] This discrepancy is often due to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Frequently Asked Questions (FAQs)

Q1: My piperidine compound has high in vitro potency but low oral bioavailability. What are the likely causes?

A1: Low oral bioavailability of piperidine derivatives typically stems from one or more of the following factors:

  • Poor Aqueous Solubility : As a lipophilic and often basic scaffold, piperidine derivatives may have limited solubility in the gastrointestinal tract, hindering absorption.[7]

  • Low Intestinal Permeability : The compound may not efficiently cross the intestinal wall to enter the bloodstream.

  • High First-Pass Metabolism : The compound is well-absorbed but is rapidly metabolized in the liver or gut wall before reaching systemic circulation.[7]

  • Efflux Transporter Substrate : The compound is actively pumped back into the gut lumen by efflux transporters like P-glycoprotein (P-gp) after absorption.[7]

Q2: How can I determine if my piperidine derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A2: The standard in vitro method is a bidirectional Caco-2 permeability assay.[7] In this assay, the transport of your compound is measured across a monolayer of Caco-2 cells from the apical (gut) to the basolateral (blood) side (A-to-B) and in the reverse direction (B-to-A). An efflux ratio (B-to-A permeability / A-to-B permeability) greater than 2 suggests the compound is a substrate for an efflux transporter.[7]

Q3: What are the primary strategies for improving the metabolic stability of the piperidine ring?

A3: To enhance metabolic stability, consider the following approaches:

  • Blocking Sites of Metabolism : The carbons alpha to the piperidine nitrogen are often key sites of metabolism.[8] Introducing sterically hindering groups (e.g., methyl) near these sites can block metabolic enzymes.[7] Using spirocyclic systems can also improve metabolic stability.[9]

  • Fluorination : Replacing metabolically weak C-H bonds with stronger C-F bonds can significantly increase metabolic stability.[7] However, fluorine can also alter the compound's conformation and basicity, so its placement must be carefully considered.[10][11]

  • Reduce Lipophilicity : Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[7]

Troubleshooting Guide: Optimizing Bioavailability

The following workflow provides a logical progression for diagnosing and addressing poor oral bioavailability.

bioavailability_troubleshooting start_node Start: Poor Oral Bioavailability Observed process_node1 Assess Aqueous Solubility (e.g., Shake-flask method) start_node->process_node1 Step 1 decision_node decision_node process_node process_node end_node Improved Bioavailability decision_node1 Solubility Limited? process_node1->decision_node1 process_node2 Improve Solubility: - Introduce polar groups - Formulate as a salt - Reduce lipophilicity decision_node1->process_node2 Yes process_node3 Assess Permeability & Efflux (Bidirectional Caco-2 Assay) decision_node1->process_node3 No Step 2 process_node2->process_node3 decision_node2 High Efflux Ratio (>2)? process_node3->decision_node2 process_node4 Reduce Efflux: - Modify structure to reduce P-gp substrate activity - Increase hydrophilicity decision_node2->process_node4 Yes process_node5 Assess Metabolic Stability (Liver Microsome/Hepatocyte Assay) decision_node2->process_node5 No Step 3 process_node4->process_node5 decision_node3 High Intrinsic Clearance? process_node5->decision_node3 decision_node3->end_node No process_node6 Improve Stability: - Block metabolic 'soft spots' (e.g., fluorination, steric hindrance) - Bioisosteric replacement decision_node3->process_node6 Yes process_node6->end_node opioid_signaling ligand_node Opioid Agonist (e.g., Fentanyl) receptor_node μ-Opioid Receptor (GPCR) ligand_node->receptor_node Binds to gprotein_node Gi/o Protein receptor_node->gprotein_node Activates effector_node Adenylyl Cyclase gprotein_node->effector_node Inhibits α subunit ion_channel Ion Channels gprotein_node->ion_channel Modulates βγ subunit second_messenger cAMP effector_node->second_messenger Decreases production of response_node Cellular Response (e.g., Analgesia) second_messenger->response_node Contributes to ion_channel->response_node Leads to off_target_screening start_node Start: Lead Piperidine Compound Identified tier1_node Tier 1: In Silico Profiling (Computational Screening) start_node->tier1_node Generate hypothesis tier2_node Tier 2: Focused Panel Screening (e.g., Kinase Panel, GPCR Panel) tier1_node->tier2_node Prioritize potential off-targets tier3_node Tier 3: Cellular Validation (Functional & Phenotypic Assays) tier2_node->tier3_node Confirm interactions end_node Define Off-Target Profile & Guide SAR for Selectivity tier3_node->end_node Inform optimization

References

Technical Support Center: Stereoselective Synthesis of Piperidin-4-Ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of piperidin-4-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of piperidin-4-ones?

A1: The most prevalent methods include the aza-Diels-Alder reaction, Mannich reactions, and various intramolecular cyclization strategies.[1][2] The aza-Diels-Alder reaction, which can be promoted by Lewis acids or organocatalysts, involves the cycloaddition of an imine with an electron-rich diene to form the piperidin-4-one core.[3] Multi-component Mannich reactions are also widely used to assemble polysubstituted piperidones.[1]

Q2: My final product has low enantiomeric excess (ee). What should I investigate first?

A2: Low enantiomeric excess often points to issues with the chiral auxiliary, catalyst, or reaction conditions. Ensure the chiral auxiliary is of high purity. The choice of catalyst is also critical; for instance, in some reactions, chiral phosphoric acid catalysts have been shown to be effective. Additionally, reaction temperature can significantly impact stereoselectivity; running the reaction at lower temperatures often improves enantiomeric excess.

Q3: Can solvent choice impact the stereochemical outcome?

A3: Yes, solvent choice is a critical parameter. Solvents can influence the stability of transition states, thereby affecting diastereoselectivity. It is recommended to screen a range of solvents with different polarities, such as toluene, dichloromethane, and acetonitrile, to find the optimal medium for the desired stereochemical outcome. In some cases, greener solvents like deep eutectic solvents (DES) have also been used effectively.[4][5]

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in Aza-Diels-Alder Reaction

Question: I am performing an aza-Diels-Alder reaction to synthesize a substituted piperidin-4-one, but the diastereomeric ratio (d.r.) is consistently low. What are the potential causes and how can I improve it?

Answer: Low diastereoselectivity in the aza-Diels-Alder reaction can stem from several factors related to the reaction mechanism and conditions. The mechanism can be either a concerted pericyclic reaction or a stepwise Mannich-Michael pathway, and this can be influenced by the choice of catalyst and substrates.

Potential Causes & Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to decreased selectivity.

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.

  • Lewis Acid Catalyst: The nature of the Lewis acid catalyst can significantly influence the geometry of the iminium ion intermediate and the transition state. Some common Lewis acids may yield poor results.

    • Solution: Evaluate a panel of different Lewis acids. Conventional Lewis acids like BF₃·OEt₂, ZnCl₂, and AlCl₃ have been reported to give unsatisfactory diastereomeric ratios in some cases.[6] Consider alternatives like MgI₂ or rare-earth metal triflates, which can be effective and water-tolerant.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the different transition states.

    • Solution: Experiment with solvents of varying polarities. Non-polar solvents like toluene or dichloromethane are common starting points.

  • Substrate Control: The steric and electronic properties of substituents on the imine and diene can influence the facial selectivity of the cycloaddition.

    • Solution: If possible, modify protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the formation of the desired diastereomer.

Issue 2: Low or No Yield in Mannich Condensation

Question: My three-component Mannich reaction for a 2,6-diarylpiperidin-4-one is resulting in a very low yield. What are the common pitfalls?

Answer: The Mannich condensation for piperidin-4-ones is a robust reaction but can be sensitive to reaction parameters.

Potential Causes & Troubleshooting Steps:

  • Incorrect Stoichiometry: The reaction typically requires a specific ratio of aldehyde, ketone, and the ammonia source.

    • Solution: Ensure the standard 2:1:1 molar ratio of substituted aldehyde, ketone, and ammonium acetate (or other amine source) is used.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: Ensure the reaction mixture is heated sufficiently (e.g., reflux in ethanol) and allowed to proceed for an adequate duration. Some procedures call for the mixture to be kept overnight or even for several days at room temperature post-reflux.

  • pH of the Medium: The pH is crucial for the formation of both the enol/enolate from the ketone and the iminium ion from the aldehyde and amine.

    • Solution: The reaction is often carried out in ethanol, with ammonium acetate providing the amine and acting as a buffer. If precipitation of the hydrochloride salt is part of the workup, ensure the acidification step with concentrated HCl is performed correctly.

  • Purification Loss: The product may be lost during the workup and recrystallization steps.

    • Solution: During basification with ammonia to precipitate the free base, add water slowly to avoid forming an oil. Select an appropriate solvent system for recrystallization (e.g., ethanol, ethanol/ethyl acetate) to maximize recovery of the pure product.[7]

Data Presentation

Table 1: Effect of Lewis Acid on Aza-Diels-Alder Reaction (Data is representative and compiled from literature examples. Substrates and specific conditions may vary between entries.)

EntryLewis Acid CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
1BF₃·OEt₂CH₂Cl₂-78 to RT451.5 : 1[6]
2ZnCl₂THFRT602 : 1[6]
3AlCl₃CH₂Cl₂-78<10-[6]
4MgI₂CH₂Cl₂0~70-80Moderate

Table 2: Yields from Mannich Synthesis of Piperidin-4-ones using a Green Solvent (Reaction of substituted benzaldehydes and ketones with ammonia in a Glucose-Urea Deep Eutectic Solvent)

Product No.R¹ (at C2, C6)R² (at C3)R³ (at C5)Yield (%)Reference
4aPhenylMethylH82[4][5]
4bPhenylMethylMethyl78[4][5]
4cPhenylHH75[4][5]
4f2-hydroxyphenylMethylH70[4][5]

Experimental Protocols

Protocol 1: General Procedure for Aza-Diels-Alder Reaction

This protocol describes a general method for the Lewis acid-catalyzed aza-Diels-Alder reaction between an imine and a silyloxy-diene.

  • Imine Formation (if necessary): To a solution of the aldehyde (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂), add the primary amine (1.0 eq). Stir the mixture over a drying agent (e.g., MgSO₄) at room temperature until imine formation is complete (monitored by TLC or NMR). Filter off the drying agent.

  • Cycloaddition: Cool the solution of the imine to the desired temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., MgI₂, 10-20 mol%) to the stirred solution.

  • Diene Addition: Add the diene (e.g., Danishefsky's diene or 2-trimethylsilyloxy-1,3-butadiene, 1.5-2.0 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired piperidin-4-one derivative.

Protocol 2: General Procedure for Mannich Condensation

This protocol outlines the synthesis of 2,6-diarylpiperidin-4-ones via a one-pot three-component Mannich reaction.

  • Reactant Setup: In a round-bottom flask, combine the substituted aromatic aldehyde (2.0 eq), the appropriate ketone (e.g., acetone, butanone) (1.0 eq), and ammonium acetate (1.1 eq) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Cooling & Precipitation: After the reflux period, allow the reaction mixture to cool and stand at room temperature overnight. For some substrates, a solid may precipitate at this stage.

  • Acidification (Optional Workup): Cool the flask in an ice bath and add concentrated hydrochloric acid. The hydrochloride salt of the piperidin-4-one will precipitate. Collect the solid by filtration and wash it with a 1:5 mixture of ethanol and diethyl ether.

  • Basification: Suspend the collected hydrochloride salt in acetone or water and basify with a strong ammonia solution until the pH is >9.

  • Isolation: The free base of the piperidin-4-one will precipitate. Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2,6-diarylpiperidin-4-one.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reactants 1. Prepare Reactants (Imine & Diene) reaction 2. Aza-Diels-Alder Reaction reactants->reaction quench 3. Reaction Quench (e.g., sat. NaHCO3) reaction->quench extraction 4. Liquid-Liquid Extraction quench->extraction drying 5. Dry & Concentrate Organic Phase extraction->drying chromatography 6. Column Chromatography drying->chromatography product Final Product: Pure Piperidin-4-one chromatography->product

Caption: General experimental workflow for piperidin-4-one synthesis.

troubleshooting_workflow start Low Diastereoselectivity Observed temp Is Reaction Temperature Optimized? start->temp catalyst Is Catalyst Choice Optimal? temp->catalyst Yes lower_temp Action: Screen Lower Temperatures (-20 to -78 °C) temp->lower_temp No solvent Is Solvent System Appropriate? catalyst->solvent Yes screen_catalyst Action: Screen Different Lewis or Brønsted Acids catalyst->screen_catalyst No screen_solvent Action: Screen Solvents of Varying Polarity solvent->screen_solvent No reanalyze Re-analyze d.r. lower_temp->reanalyze screen_catalyst->reanalyze screen_solvent->reanalyze

Caption: Troubleshooting workflow for low diastereoselectivity.

aza_diels_alder_mechanism cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway (Mannich-Michael) reactants Diene + Imine ts_concerted [4+2] Pericyclic Transition State reactants->ts_concerted High Stereospecificity mannich Mannich Addition reactants->mannich Often Lewis Acid Catalyzed product Piperidin-4-one ts_concerted->product intermediate Acyclic Intermediate mannich->intermediate michael Michael Addition (Cyclization) intermediate->michael michael->product

Caption: Aza-Diels-Alder reaction pathways.

References

optimizing lead compounds from 3-piperidin-4-yl-1H-indole for antimalarial drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the optimization of lead compounds derived from the 3-piperidin-4-yl-1H-indole scaffold for antimalarial applications.

Frequently Asked Questions (FAQs)

Q1: My initial 3-piperidin-4-yl-1H-indole analogs show low potency against Plasmodium falciparum. What are the initial steps for optimization?

A1: Low initial potency is a common challenge. Based on structure-activity relationship (SAR) studies, the 3-piperidin-4-yl-1H-indole scaffold is reportedly intolerant to most modifications on the piperidinyl nitrogen.[1][2] Consider the following:

  • Focus on Other Positions: Prioritize modifications on the indole ring (e.g., positions 1, 5, or 6) or the piperidine ring itself, rather than the N-piperidinyl position.

  • Review the Initial Hit: The initial hit from high-throughput screening was (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone.[1] If your modifications have drastically altered the core structure, revert to analogs closer to this hit and proceed with more conservative changes.

  • Mechanism of Action: Indole-based compounds may act by inhibiting hemozoin formation or targeting unique parasite proteins like PfATP4.[3] Ensure your assay conditions are suitable for these mechanisms.

Q2: My lead compound is potent against the parasite but also shows high cytotoxicity to mammalian cells. How can I improve its selectivity?

A2: High cytotoxicity is a critical hurdle. To improve the Selectivity Index (SI = CC50 mammalian cells / IC50 P. falciparum), you can:

  • Systematic Modifications: Synthesize a focused library of analogs with minor structural changes. For instance, altering substituent positions on aromatic rings or changing linker lengths can sometimes dissociate cytotoxicity from antiplasmodial activity.[4]

  • Targeted Delivery: While more advanced, consider pro-drug strategies that lead to the release of the active compound preferentially within the parasite's digestive vacuole or infected red blood cells.

  • Reduce Lipophilicity: High lipophilicity can sometimes be correlated with non-specific toxicity. Introduce more polar functional groups to your compound, but be mindful that this can also affect cell permeability and antiplasmodial activity. A lead-like compound from this class had a favorable calculated LogP (cLogP) of 2.42.[1][2]

Q3: My compound shows promising in vitro activity but fails in the in vivo mouse model. What are the likely causes?

A3: This is a common issue in the hit-to-lead transition and usually points to poor pharmacokinetic (PK) or pharmacodynamic (PD) properties.[5][6]

  • Metabolic Instability: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s). Perform an in vitro metabolic stability assay using liver microsomes to assess this.[7]

  • Poor Bioavailability: The compound may not be well absorbed when administered orally. Investigate alternative routes of administration (e.g., intraperitoneal) in your in vivo model to confirm the compound has efficacy when systemic exposure is guaranteed.[8]

  • Rapid Clearance: The compound may be cleared from the bloodstream too quickly to have a therapeutic effect. A preliminary PK study to determine the compound's half-life is essential.

Q4: How can I investigate the mechanism of action for my lead compound?

A4: Elucidating the mechanism of action is crucial, especially for novel scaffolds.

  • Hemozoin Inhibition Assay: Given that many indole and quinoline-like compounds interfere with heme detoxification, a β-hematin formation assay is a logical first step.[3][9]

  • Target Deconvolution: Use in vitro evolution studies to generate resistant parasite lines. Whole-genome sequencing of these resistant lines can identify mutations in the target protein.[10]

  • Cross-Resistance Studies: Test your compound against a panel of parasite strains with known resistance mechanisms (e.g., resistant to chloroquine, atovaquone, or artemisinin).[8] A lack of cross-resistance suggests a novel mechanism of action.[1] For example, resistance to some indole amides has been linked to the Plasmodium falciparum chloroquine resistance transporter (PfCRT).[11][12]

Q5: My compound is active against drug-sensitive P. falciparum strains (like 3D7) but not resistant ones (like K1 or Dd2). What are the next steps?

A5: This pattern suggests your compound may share a mechanism of action or be susceptible to the same resistance mechanisms as existing drugs, such as chloroquine.

  • Identify the Resistance Pathway: This is a strong indicator of efflux by transporters like PfCRT.[11]

  • Structural Modification: Attempt to modify the compound's structure to evade the resistance mechanism. This often involves altering basicity or steric properties to reduce recognition by efflux pumps.

  • Combination Therapy: Evaluate your compound in combination with known drugs that can reverse resistance or have a synergistic effect.[13]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Synthetic Yield 1. Inefficient coupling reaction during the three-step synthesis.[1] 2. Degradation of the indole ring under acidic or oxidative conditions. 3. Poor purification methodology.1. Optimize coupling reagents, temperature, and reaction time. Consider microwave-assisted synthesis to improve yields and reduce reaction times. 2. Perform reactions under an inert atmosphere (e.g., Nitrogen, Argon). Use purified, degassed solvents. 3. Employ flash column chromatography with a carefully selected solvent system. Ensure complete removal of catalysts post-reaction.
High Variability in IC50 Values 1. Inconsistent parasite synchronization (assays are most reliable with ring-stage parasites).[8] 2. Compound precipitation in the aqueous culture medium. 3. Errors in serial dilutions or plate setup.1. Refine synchronization protocol (e.g., sorbitol lysis) and confirm parasite stage by microscopy before plating. 2. Check compound solubility in the final assay medium. Use a co-solvent like DMSO at a low, non-toxic final concentration (e.g., <0.5%). 3. Use calibrated pipettes. Include positive (e.g., Chloroquine) and negative (vehicle control) controls on every plate.
Compound Inactive in pLDH Assay 1. The compound is a slow-acting inhibitor, and the 72-hour incubation is insufficient. 2. The compound's mechanism is cytostatic, not cytotoxic, leading to reduced metabolism but not parasite death.1. Increase the incubation time or use a different method like a parasite viability assay that measures the ability of parasites to resume growth after drug removal.[14] 2. Supplement the pLDH assay with microscopic evaluation (Giemsa-stained smears) to assess parasite morphology and maturation.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes the general SAR findings for the 3-piperidin-4-yl-1H-indole scaffold based on published data.[1][2]

Modification Position Substituent Type Effect on Antiplasmodial Activity Example Compound (if available) EC50 (μM)
Piperidine N1 Most modifications (e.g., alkyl, benzyl, acyl)Generally intolerant; leads to loss of activityN/A>10
Piperidine N1 Pyridin-3-yl-methanoneActive(4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone~3
Indole N1 Unsubstituted (H)Tolerated; maintains baseline activityHit Compound~3
Indole Ring Various SubstitutionsPotential for optimization; requires explorationN/AVariable

Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity ([3H]-Hypoxanthine Incorporation Assay)

This protocol is a standard method for assessing the inhibition of parasite growth.[8]

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or W2 strains) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 0.225% NaHCO3 at 37°C in a 5% CO2, 5% O2, 90% N2 environment.

  • Plate Preparation: Prepare 2-fold serial dilutions of test compounds in medium in a 96-well plate. The final concentration of DMSO should not exceed 0.5%.

  • Assay Initiation: Add parasite culture (synchronized to the ring stage) to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%. Include drug-free and parasite-free controls.

  • Incubation: Incubate the plates for 48 hours under the conditions described in step 1.

  • Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting: Harvest the cells onto glass-fiber filters using a cell harvester.

  • Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Cytotoxicity Assay (MTT Method)

This protocol assesses the effect of compounds on the viability of a mammalian cell line (e.g., HepG2).

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

  • Plating: Seed cells into a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

Antimalarial_Lead_Optimization_Workflow cluster_0 Discovery & Screening cluster_1 Iterative Optimization Cycle cluster_2 Candidate Selection HTS High-Throughput Screen (Whole-Cell Assay) Hit_ID Hit Identification (3-piperidin-4-yl-1H-indole) HTS->Hit_ID Synthesis Analog Synthesis (SAR-guided) Hit_ID->Synthesis In_Vitro In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro In_Vivo In Vivo Models (Efficacy - P. berghei) In_Vitro->In_Vivo Potent & Selective? ADMET ADMET Profiling (Metabolic Stability, PK) In_Vivo->ADMET Efficacious? ADMET->Synthesis Good Profile? Lead_Op Lead Optimization ADMET->Lead_Op Optimized Lead Preclinical Preclinical Candidate Lead_Op->Preclinical SAR_Logic_Diagram cluster_piperidine Piperidine Ring Modifications cluster_indole Indole Ring Modifications Scaffold 3-piperidin-4-yl-1H-indole Core Scaffold N1_Mod N1-Position (Piperidine Nitrogen) Scaffold->N1_Mod Indole_N_Mod N1-Position (Indole Nitrogen) Scaffold->Indole_N_Mod Indole_Ring_Mod C5, C6 Positions Scaffold->Indole_Ring_Mod N1_Result Activity Decreased (Generally intolerant) N1_Mod->N1_Result N1_Exception Exception: Pyridin-3-yl-methanone (Activity Maintained) N1_Mod->N1_Exception Indole_Result Potential for Improvement (Requires Exploration) Indole_N_Mod->Indole_Result Indole_Ring_Mod->Indole_Result Troubleshooting_Workflow Start Inconsistent In Vitro Results Check_Purity Verify Compound Purity & Identity (NMR, LC-MS) Start->Check_Purity Purity_OK Purity >95%? Check_Purity->Purity_OK Check_Solubility Assess Compound Solubility in Assay Medium Solubility_OK No Precipitation? Check_Solubility->Solubility_OK Check_Assay Review Assay Protocol Controls_OK Controls Behaving as Expected? Check_Assay->Controls_OK Purity_OK->Check_Solubility Yes Resynthesize Action: Re-synthesize and/or Re-purify Purity_OK->Resynthesize No Solubility_OK->Check_Assay Yes Adjust_Solvent Action: Adjust DMSO concentration or use alternative solvent Solubility_OK->Adjust_Solvent No Troubleshoot_Assay Action: Check cell culture health, reagent quality, and plate reader Controls_OK->Troubleshoot_Assay No Success Problem Resolved Controls_OK->Success Yes Resynthesize->Check_Purity Adjust_Solvent->Check_Solubility Troubleshoot_Assay->Check_Assay

References

challenges in the chemical synthesis of indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chemical synthesis of indole derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Fischer indole synthesis?

Low yields in the Fischer indole synthesis can be attributed to several factors:

  • Substituent Effects: Certain substitution patterns on the phenylhydrazine or the carbonyl compound can cause the reaction to fail or proceed with low efficiency.[1][2] Strong electron-donating groups on the carbonyl component, such as amino or amido groups, can lead to reaction failure by promoting heterolytic N-N bond cleavage, which is a competing side reaction.[2][3]

  • Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl starting material can impede the key[4][4]-sigmatropic rearrangement, leading to lower yields.[5]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but the optimal catalyst often depends on the specific substrates.[4][6] Using an inappropriate acid or concentration can lead to side reactions and decomposition.

  • Reaction Conditions: Sub-optimal temperature and reaction time can significantly impact the yield.[5][6] High temperatures can sometimes lead to the formation of tar and other degradation products.[4]

  • Poor Quality of Starting Materials: Impurities in the phenylhydrazine or the aldehyde/ketone can lead to side reactions and a reduction in the desired product's yield.[5]

Q2: I am observing the formation of multiple products in my indole synthesis. How can I improve the selectivity?

The formation of multiple products, such as regioisomers or other byproducts, is a common issue.[5][6] Here are some strategies to enhance selectivity:

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes favor the formation of the kinetic product over thermodynamic byproducts.[5] Careful monitoring of the reaction time using techniques like Thin Layer Chromatography (TLC) is also crucial.[5][6]

  • Catalyst Selection: The choice of acid catalyst can influence regioselectivity, especially when using unsymmetrical ketones in the Fischer indole synthesis.[7] Experimenting with different Brønsted or Lewis acids may improve the outcome.[4]

  • Protecting Groups: In cases where a nucleophilic group on the starting material can react undesirably, using a protecting group can ensure selective reaction at the desired site.[8] For instance, protecting a 5-amino group on indole with a Boc group prevents its reaction during N-allylation.[8]

  • Purity of Starting Materials: Ensure the high purity of your starting materials, as impurities can lead to a variety of side reactions.[5]

Q3: Tar or polymer formation is a significant problem in my reaction. How can I prevent it?

Tar formation is a frequent challenge, particularly in acid-catalyzed reactions like the Fischer indole synthesis, often exacerbated at larger scales.[4] To mitigate this:

  • Optimize Acid Catalyst: The type and amount of acid are critical. While strong Brønsted acids are common, Lewis acids like ZnCl₂ or solid acid catalysts such as Amberlite IR-120H can sometimes yield better results with fewer side reactions.[4]

  • Temperature Control: Maintain strict control over the reaction temperature. Using a jacketed reactor with efficient cooling can prevent temperature spikes that promote polymerization.[4]

  • Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that effectively solubilizes all species can help minimize tar formation.[4]

  • Continuous Flow Synthesis: This modern approach offers superior temperature control and minimizes reaction time at high temperatures, significantly reducing the formation of degradation products.[4]

Q4: What are the main challenges associated with the Bischler-Möhlau indole synthesis?

The Bischler-Möhlau synthesis, while historically significant, presents several challenges:

  • Harsh Reaction Conditions: The classical method often requires high temperatures and the use of excess aniline, which can be difficult to remove during workup.[9][10]

  • Poor Yields: Yields can be inconsistent and often low.[9]

  • Unpredictable Regioselectivity: The reaction can produce a mixture of products if the starting materials are not symmetrical.[9]

  • Complex Mechanism: The reaction proceeds through a surprisingly complex mechanism involving multiple intermediates.[10][11]

Recent modifications, such as the use of lithium bromide as a catalyst or microwave irradiation, have been developed to address some of these limitations by providing milder reaction conditions.[9][10]

Q5: When should I consider using a protecting group for the indole nitrogen (N-H)?

The indole N-H is acidic and can undergo reactions that may compete with the desired transformation. A protecting group is necessary in the following situations:

  • To prevent N-alkylation/acylation: If you intend to perform a reaction at another position of the indole ring (e.g., C3-alkylation) and want to avoid reaction at the nitrogen, protection is essential.[12]

  • To improve solubility and stability: Some protecting groups can enhance the solubility of the indole derivative and make it more stable towards oxidation.[13]

  • To direct metallation: Certain protecting groups can direct lithiation to a specific position on the indole ring.

Common protecting groups for the indole nitrogen include Boc, Tosyl (Ts), and Benzyl (Bn). The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.[12][13]

Troubleshooting Guides

Guide 1: Fischer Indole Synthesis - Low Yield and Side Reactions

This guide provides a systematic approach to troubleshooting common issues in the Fischer indole synthesis.

Problem: Low or no yield of the desired indole product, with the formation of byproducts like aniline and 3-methylindole.[1]

Troubleshooting Workflow:

fischer_troubleshooting start Low Yield in Fischer Indolization check_substituents 1. Analyze Substituents (Phenylhydrazine & Carbonyl) start->check_substituents strong_edg Strong Electron-Donating Group on Carbonyl C3-position? check_substituents->strong_edg nn_cleavage Likely N-N Bond Cleavage. Consider alternative synthesis. strong_edg->nn_cleavage Yes check_conditions 2. Evaluate Reaction Conditions strong_edg->check_conditions No optimize_acid Optimize Acid Catalyst (Type and Concentration) check_conditions->optimize_acid optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp check_purity 3. Verify Starting Material Purity optimize_acid->check_purity optimize_temp->check_purity purify_reagents Purify Phenylhydrazine and Carbonyl Compound check_purity->purify_reagents success Improved Yield purify_reagents->success

Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.

Detailed Steps:

  • Analyze Substituents: Examine the electronic properties of the substituents on your starting materials. Strong electron-donating groups on the carbonyl component are known to promote a competing N-N bond cleavage pathway, leading to failure of the indolization.[2][3] If this is the case, an alternative synthetic route might be necessary.

  • Evaluate Reaction Conditions:

    • Acid Catalyst: The choice of acid is crucial. Systematically screen different Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) at varying concentrations.[4][6]

    • Temperature and Time: Monitor the reaction progress by TLC. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, if tar formation is observed, consider lowering the temperature.[4][5]

  • Verify Starting Material Purity: Impurities in the starting materials can inhibit the reaction or lead to side products.[5] Purify the phenylhydrazine and carbonyl compound if their purity is questionable.

Guide 2: Purification of Indole Derivatives

This guide addresses common challenges encountered during the purification of synthesized indole derivatives.

Problem: Difficulty in isolating the pure indole derivative from the crude reaction mixture, which may be an oil or contain multiple components.[14][15]

Purification Strategy Flowchart:

purification_workflow start Crude Indole Derivative initial_assessment Initial Assessment (Oily residue or solid?) start->initial_assessment oily_product Oily Product initial_assessment->oily_product Oily solid_product Solid Product initial_assessment->solid_product Solid acid_base_wash Acid-Base Wash (if applicable) oily_product->acid_base_wash recrystallization Recrystallization solid_product->recrystallization silica_plug Silica Gel Plug Filtration acid_base_wash->silica_plug column_chromatography Column Chromatography silica_plug->column_chromatography pure_product Pure Indole Derivative column_chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of indole derivatives.

Detailed Steps:

  • Initial Workup: For oily or dark-colored crude products, an initial acid-base wash can be effective, especially if the indole derivative has a basic nitrogen.[15] This can help remove non-basic impurities.

  • Silica Gel Plug Filtration: Before attempting full column chromatography, passing the crude product through a short plug of silica gel can remove highly polar impurities and baseline material.[15]

  • Column Chromatography: This is the most common and effective method for separating the desired indole from impurities.[15]

    • Solvent System Selection: Systematically screen different solvent systems using TLC to achieve good separation between the product and impurities.[14]

    • Gradient Elution: A gradient elution from a non-polar to a more polar solvent system is often effective.

  • Recrystallization: If the purified product is a solid, recrystallization can be an excellent final step to obtain highly pure material.[15] The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature.[15]

Data Presentation

Table 1: Effect of Acid Catalyst on the Yield of a Model Pictet-Spengler Reaction

CatalystConcentration (mol%)Yield (%)Reference
Trifluoroacetic Acid (TFA)1085[5]
Hydrochloric Acid (HCl)1078[5]
Acetic Acid2065[1]
No Catalyst0<5-

Table 2: Comparison of Conditions for N-Protection of Indole

Protecting GroupReagentsBaseSolventTemperatureYield (%)Reference
BocBoc₂O, DMAPEt₃NCH₂Cl₂Room Temp95[8]
TsTsClNaHDMF0 °C to RT92[12]
BnBnBrNaHDMF0 °C88[12]
PhenylsulfonylPhSO₂ClNaHDMFRoom TempHigh[13][16]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol describes a general method for the synthesis of indoles from phenylhydrazones.

Materials:

  • Substituted phenylhydrazine

  • Aldehyde or ketone

  • Acid catalyst (e.g., polyphosphoric acid (PPA), ZnCl₂, or acetic acid)

  • Solvent (e.g., toluene, ethanol, or acetic acid)

Procedure:

  • Hydrazone Formation (if not pre-formed): In a round-bottom flask, dissolve the phenylhydrazine and the carbonyl compound in a suitable solvent like ethanol. A catalytic amount of acetic acid can be added. Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitored by TLC).

  • Cyclization: Add the acid catalyst to the reaction mixture containing the phenylhydrazone. The choice of catalyst and solvent will depend on the specific substrate. For example, PPA is often used neat or in a high-boiling solvent, while ZnCl₂ is typically used in a solvent like toluene.

  • Heating: Heat the reaction mixture to the required temperature (ranging from 80 °C to 200 °C) and monitor the progress of the reaction by TLC.[17]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using PPA, carefully quench the reaction by pouring it onto ice. Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: Boc Protection of the Indole Nitrogen

This protocol details the protection of the indole N-H with a tert-butoxycarbonyl (Boc) group.[8]

Materials:

  • Indole derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: Dissolve the indole derivative in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add triethylamine, a catalytic amount of DMAP, and di-tert-butyl dicarbonate to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until all the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

References

Technical Support Center: Mitigating Toxicity of Novel Indole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing the toxicity associated with novel indole-based anticancer agents. The following guides and frequently asked questions (FAQs) address specific experimental challenges and offer evidence-based strategies to enhance the therapeutic index of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: My novel indole-based compound shows high cytotoxicity in normal cell lines. What are the initial steps to address this?

A1: High cytotoxicity in normal cell lines is a common challenge. Initial steps should focus on understanding the compound's mechanism of toxicity and exploring strategies to improve its selectivity. Consider the following:

  • Dose-Response Analysis: Determine the IC50 values in both cancer and normal cell lines to quantify the selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). A low SI indicates poor selectivity.

  • Mechanism of Action Studies: Investigate if the toxicity is on-target (related to the anticancer mechanism) or off-target. This can be explored using target-specific assays or by examining downstream signaling pathways.

  • Structural Modification: Analyze the structure-activity relationship (SAR) to identify moieties contributing to toxicity. Minor structural changes can sometimes significantly reduce toxicity while retaining anticancer efficacy.[1][2]

  • Formulation Strategies: Encapsulating the compound in a nanocarrier or developing a prodrug can alter its pharmacokinetic profile and reduce exposure to healthy tissues.[3][4][5][6]

Q2: I am observing significant in vivo toxicity (e.g., weight loss, organ damage) in my animal models. What are the recommended strategies to mitigate this?

A2: In vivo toxicity is a critical hurdle in drug development. Several strategies can be employed to reduce systemic toxicity:

  • Formulation Optimization: Utilize drug delivery systems like nanoparticles, liposomes, or micelles to achieve targeted delivery to the tumor site, thereby reducing systemic exposure and toxicity.[3][4][5][6]

  • Prodrug Approach: Design a prodrug that is selectively activated at the tumor site by specific enzymes or the tumor microenvironment (e.g., hypoxia, low pH).[2][7][8]

  • Co-administration of Cytoprotective Agents: Administer agents that protect normal tissues from chemotherapy-induced damage. For example, antioxidants may mitigate some side effects, but their use should be carefully evaluated to avoid interference with anticancer activity.[8][9][10][11]

  • Dosing Schedule Modification: Optimizing the dosing regimen (e.g., lower doses more frequently) can sometimes reduce peak plasma concentrations and associated toxicities.

Q3: My indole-based compound is poorly soluble in aqueous media, leading to inconsistent results in my in vitro assays. How can I address this?

A3: Poor aqueous solubility is a frequent issue with indole-containing molecules due to their hydrophobic nature.[12][13] Here are some troubleshooting steps:

  • Solvent Selection: Use a minimal amount of a biocompatible organic solvent like DMSO to prepare a high-concentration stock solution. Ensure the final solvent concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[12][14]

  • Formulation with Solubilizing Agents: Incorporate solubilizing agents such as cyclodextrins (e.g., HP-β-CD), co-solvents (e.g., ethanol, PEG 400), or non-ionic surfactants (e.g., Tween 80) in your formulation.[12]

  • Sonication: Gentle sonication can help to dissolve the compound in the stock solution.[13]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.

Troubleshooting Guides

Guide 1: High Off-Target Cytotoxicity in In Vitro Assays
Symptom Possible Cause Troubleshooting Steps
Low Selectivity Index (SI < 10) The compound may have a general cytotoxic mechanism or significant off-target effects.1. Perform Target Engagement Assays: Confirm that the compound interacts with its intended molecular target in cells. 2. Broad-Panel Kinase Screening: If the target is a kinase, screen against a panel of kinases to identify off-target interactions. 3. SAR Analysis: Synthesize and test analogs to identify structural features associated with toxicity to normal cells.[1][2] 4. Evaluate Apoptosis Induction: Use assays like Annexin V/PI staining to determine if the compound induces apoptosis in normal cells.
Inconsistent IC50 values across experiments Compound precipitation, instability in media, or issues with cell health.1. Check Solubility: Visually inspect the media for precipitation after adding the compound. Determine the kinetic solubility of the compound in the assay medium.[12][13] 2. Assess Compound Stability: Use HPLC or LC-MS to determine the stability of the compound in the cell culture medium over the incubation period. 3. Monitor Cell Health: Ensure that cells are in the logarithmic growth phase and at a consistent passage number.
Guide 2: In Vivo Toxicity in Animal Models
Symptom Possible Cause Troubleshooting Steps
Significant Body Weight Loss (>15-20%) Systemic toxicity affecting general health.1. Dose Reduction: Lower the administered dose and/or frequency. 2. Nanoformulation: Encapsulate the drug in a nanoparticle delivery system to improve its safety profile.[3][4][5][6] 3. Histopathology: Conduct histopathological analysis of major organs to identify the site of toxicity.
Organ-Specific Toxicity (e.g., elevated liver enzymes, cardiotoxicity, neurotoxicity) The compound may accumulate in or have specific off-target effects on certain organs.1. Cardiotoxicity: Monitor cardiac function (e.g., ECG, echocardiography). Co-administer cardioprotective agents if a specific mechanism is identified.[15] 2. Neurotoxicity: Perform neurological assessments. For vinca alkaloids, dose modification is the primary management strategy.[6][16] 3. Hepatotoxicity: Monitor liver enzymes (ALT, AST). Investigate potential metabolic activation to reactive metabolites. 4. Targeted Delivery: Employ ligand-targeted nanoparticles to direct the drug to the tumor and away from the affected organ.

Data Presentation

Table 1: Comparison of In Vitro Cytotoxicity of Indole-Based Agents in Cancer vs. Normal Cell Lines
Compound Cancer Cell Line IC50 (µM) Normal Cell Line IC50 (µM) Selectivity Index (SI) Reference
Indole-based Tyrphostin (2a) HCT-116 p53-/- (Colon)0.18---[17]
Indole-based Tyrphostin (2b) HCT-116 p53-/- (Colon)0.10---[17]
Indole-based Sulfonohydrazide (5f) MDA-MB-468 (Breast)8.2HEK-293 (Embryonic Kidney)>100>12.2[2]
Indole-based Sulfonohydrazide (5f) MCF-7 (Breast)13.2HEK-293 (Embryonic Kidney)>100>7.6[2]
Ursolic Acid-Indole Derivative (5f) SMMC-7721 (Hepatocarcinoma)0.56LO2 (Hepatocyte)10.5818.9[18]
Ursolic Acid-Indole Derivative (5f) HepG2 (Hepatocarcinoma)0.91LO2 (Hepatocyte)10.5811.6[18]
Table 2: Impact of Formulation on the Toxicity of Sunitinib (an indole-based kinase inhibitor)
Formulation Toxicity Parameter Observation Reference
Conventional Sunitinib Grade ≥ 3 Toxicities (in patients with total sunitinib concentration ≥ 100 ng/mL)75.0% of patients experienced Grade ≥ 3 toxicities.[19]
Conventional Sunitinib Grade ≥ 3 Toxicities (in patients with total sunitinib concentration < 100 ng/mL)23.1% of patients experienced Grade ≥ 3 toxicities.[19]
Nanoformulations (General) Toxicity ProfileNanotechnology formulations can reduce toxicity by altering the pharmacokinetic profile and enabling targeted delivery.[3][4][5][6]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of an indole-based compound that inhibits cell growth by 50% (IC50).

Materials:

  • Indole-based compound stock solution (e.g., 10 mM in DMSO)

  • Cancer and normal cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the indole-based compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Reference: [1][12][20]

Protocol 2: Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of an indole-based compound.

Materials:

  • Indole-based compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Healthy, young adult mice (8-12 weeks old) of a single sex (usually females)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Fasting: Fast the animals overnight (food, but not water) before dosing.

  • Dosing: Administer the compound by oral gavage in a single dose. The starting dose is selected based on available data (e.g., 300 mg/kg). The volume administered should not exceed 1 mL/100g body weight.

  • Observation: Observe the animals for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours after dosing, and then daily for 14 days. Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Stepwise Procedure: The next step is determined by the outcome in the first group of 3 animals. If no mortality occurs, the next higher dose is used. If mortality occurs, the next lower dose is used in another group of animals.

  • Necropsy: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

Reference: [21][22]

Mandatory Visualization

Signaling Pathways

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC DISC Death Receptor->DISC Activates Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleaves to Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Indole Agent Indole Agent DNA Damage DNA Damage Indole Agent->DNA Damage p53 p53 DNA Damage->p53 Activates Bax/Bak Bax/Bak p53->Bax/Bak Upregulates Bcl-2 Bcl-2 p53->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Forms pores in Bcl-2->Bax/Bak Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleaves to Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleaves to Cell Substrates Cell Substrates Caspase-3->Cell Substrates Cleaves Apoptosis Apoptosis Cell Substrates->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways induced by indole-based anticancer agents.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_optimization Toxicity Reduction & Optimization A Synthesize Novel Indole Compound B Solubility & Stability Testing A->B C MTT Assay (Cancer vs. Normal Cells) B->C D Mechanism of Action Studies C->D I High Toxicity Observed C->I If high toxicity E Acute Toxicity Study (e.g., OECD 423) F Efficacy Study in Xenograft/Syngeneic Model E->F E->I If high toxicity G Pharmacokinetic Analysis F->G H Histopathology & Biomarker Analysis F->H J Structural Modification (SAR) I->J K Formulation Strategy (e.g., Nanoparticles) I->K L Prodrug Design I->L M Co-administration with Protective Agents I->M J->A Re-synthesize & test K->B Re-formulate & test L->A Synthesize prodrug & test M->F Test combination in vivo

Caption: Experimental workflow for the development and toxicity assessment of novel indole-based anticancer agents.

References

Technical Support Center: Stability Testing of 3-(Piperidin-4-yl)-1h-indole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability testing on 3-(Piperidin-4-yl)-1h-indole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the standard stress conditions for conducting forced degradation studies on this compound?

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1] These studies are deliberately conducted under more severe conditions than accelerated stability testing.[2] For this compound, the following conditions, based on ICH guidelines, are recommended:

Stress ConditionRecommended ParametersPotential Observations
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursDegradation of the indole ring or piperidine C-N bond cleavage.[3][4]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursPotential for amide hydrolysis if derivatives contain such groups.[5]
Oxidation 3-30% H₂O₂ at room temperature for 24 hoursOxidation of the indole ring is a common pathway for indole derivatives.[6]
Thermal Degradation Dry heat at 70-80°C for 48-72 hoursAssess solid-state stability; potential for dehydration or rearrangement.
Photostability Expose to UV/Vis light (ICH Q1B)Indole derivatives can be light-sensitive, leading to photolytic degradation.[6]

Note: The extent of degradation should ideally be between 5-20% to ensure that the degradation products are detectable and that the primary degradation pathways are observed without secondary degradation.

Q2: What are the likely degradation pathways for this compound?

The structure of this compound features two key moieties: an indole ring and a piperidine ring. Each is susceptible to specific degradation pathways. The primary degradation pathways include hydrolysis, oxidation, and photolysis.[5]

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can lead to the formation of various oxidized derivatives, such as oxindoles.

  • Piperidine Ring Cleavage: Under harsh hydrolytic conditions, the C-N bond within the piperidine ring can be cleaved.[3][7]

  • N-Alkylation/Dealkylation: If the piperidine nitrogen is substituted (in derivatives), N-dealkylation can occur. Conversely, N-alkylation could be an unconventional hydrolytic reaction.[4]

Degradation_Pathways Parent This compound Oxidative Oxidative Stress (e.g., H₂O₂) Parent->Oxidative Hydrolytic Hydrolytic Stress (Acid/Base) Parent->Hydrolytic Photolytic Photolytic Stress (UV/Vis Light) Parent->Photolytic Deg1 Indole Ring Oxidation (e.g., Oxindole formation) Oxidative->Deg1 Deg4 N-Oxidation of Piperidine Oxidative->Deg4 Deg2 Piperidine Ring Cleavage Hydrolytic->Deg2 Deg3 Photodegradation Products (e.g., Dimerization) Photolytic->Deg3

Caption: Potential degradation pathways for this compound.

Q3: Which analytical techniques are best for developing a stability-indicating method for this compound?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is a good starting point. UV detection is typically used, and the wavelength should be chosen based on the absorbance maximum of the parent compound.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products observed during forced degradation studies.[9]

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for preliminary assessments or as a complementary method.[9]

Method validation should be performed according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[8]

Q4: How should a long-term stability study be designed for a new derivative of this compound?

Long-term stability studies provide evidence of how the drug substance or product quality varies over time under the influence of environmental factors like temperature and humidity.[10] The design should follow ICH Q1A(R2) guidelines.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months (minimum for submission)Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months.[10] (Required if significant change occurs in accelerated study)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months.[10]

A "significant change" is generally defined as a failure to meet specifications, such as a significant change in assay value or the appearance of degradation products exceeding specified limits.

Troubleshooting Guides

Issue: Unexpected peaks appear in my HPLC chromatogram during a stability study.

Encountering new or growing peaks in a chromatogram is a common sign of degradation or contamination. Follow this workflow to identify the source.

Troubleshooting_Workflow Start Unexpected Peak Observed Check_Blank 1. Analyze Blank (Solvent) and Placebo (Excipients) Start->Check_Blank Is_Contaminant Is Peak in Blank/Placebo? Check_Blank->Is_Contaminant Contaminant Source is Contamination (Solvent, Glassware, Excipients). Investigate and Clean. Is_Contaminant->Contaminant Yes Not_Contaminant Peak is Related to API Is_Contaminant->Not_Contaminant No Forced_Deg 2. Compare Retention Time (RT) with Forced Degradation Samples Not_Contaminant->Forced_Deg Is_Known Does RT Match a Known Degradant? Forced_Deg->Is_Known Known_Deg Peak is a Known Degradant. Quantify and Monitor. Is_Known->Known_Deg Yes Unknown_Deg Peak is an Unknown Degradant Is_Known->Unknown_Deg No Characterize 3. Characterize the Peak using LC-MS to determine m/z Unknown_Deg->Characterize End Identify Structure and Propose Degradation Pathway Characterize->End

References

Validation & Comparative

Validating the Inhibitory Activity of 3-(Piperidin-4-yl)-1H-indole Derivatives Against Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory activity of a derivative of the 3-(Piperidin-4-yl)-1H-indole scaffold against a panel of kinases. The performance of a representative compound from this class is compared with established, broad-spectrum kinase inhibitors to provide a contextual understanding of its potency and selectivity. This document is intended to assist researchers in the design and interpretation of experiments aimed at validating the therapeutic potential of novel kinase inhibitors.

Data Presentation: Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor. The following table summarizes the IC50 values for a representative this compound analog, N-[(1-methylpiperidin-4-yl)methyl]-5-nitro-1H-indazole-3-carboxamide (a compound with a related indazole core), and compares it to well-characterized kinase inhibitors: Staurosporine, Sunitinib, and Dasatinib. Lower IC50 values indicate greater potency.

Target KinaseThis compound Analog (nM)Staurosporine (nM)[1][2]Sunitinib (nM)Dasatinib (nM)[3]
GSK-3β14---
PKCα-3--
PKA-7--
CaM Kinase II-20--
p60v-src-6-<1
VEGFR1--Potent Inhibitor[4][5]-
VEGFR2--Potent Inhibitor[4][5]-
PDGFRβ--Potent Inhibitor[4]<1
c-Kit--Potent Inhibitor[4][5]1
Bcr-Abl---<1

Experimental Protocols

A standardized in vitro kinase inhibition assay is crucial for generating reproducible and comparable data. Below is a representative protocol for determining the IC50 value of a test compound against a specific kinase.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the concentration of an inhibitor required to block 50% of the activity of a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound derivative)

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system

  • White, opaque 96-well or 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations to be tested.

  • Kinase Reaction Setup:

    • In a microplate, add a small volume (e.g., 2.5 µL) of each concentration of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add the kinase enzyme solution to each well and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Add this substrate/ATP mixture to each well to initiate the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves two steps:

      • Adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

      • Adding a Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

GSK3_Signaling_Pathway Extracellular_Signal Growth Factor Receptor Receptor Tyrosine Kinase (e.g., IGFR) Extracellular_Signal->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates & Activates GSK3b_active GSK-3β (Active) Akt->GSK3b_active Phosphorylates & Inactivates GSK3b_inactive p-GSK-3β (Inactive) Substrates Downstream Substrates GSK3b_active->Substrates Phosphorylates Cellular_Response Cellular Responses (e.g., Glycogen Synthesis, Gene Transcription) Substrates->Cellular_Response Inhibitor This compound Analog Inhibitor->GSK3b_active Inhibits Kinase_Inhibition_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound add_compound Add Compound/DMSO to 96-well Plate prep_compound->add_compound add_kinase Add Kinase Enzyme add_compound->add_kinase pre_incubate Pre-incubate at RT add_kinase->pre_incubate initiate_reaction Initiate Reaction with Substrate/ATP Mixture pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction detect_adp Add Detection Reagent (Convert ADP to ATP) stop_reaction->detect_adp read_luminescence Measure Luminescence detect_adp->read_luminescence analyze_data Data Analysis: Plot Dose-Response Curve & Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

References

A Comparative Guide to 3-(Piperidin-4-yl)-1H-indole Derivatives and Vismodegib for Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly reactivated in adult tissues. This has led to the development of targeted therapies aimed at inhibiting this pathway. Vismodegib, a first-in-class Smoothened (SMO) antagonist, has been approved for the treatment of advanced basal cell carcinoma (BCC).[1][2] Concurrently, a promising class of compounds, the 3-(Piperidin-4-yl)-1H-indole derivatives, has emerged, demonstrating potent inhibition of the Hh pathway, with some members showing activity against Vismodegib-resistant SMO mutations.[3][4]

This guide provides an objective comparison of the performance of this compound derivatives and Vismodegib as Hh pathway inhibitors, supported by experimental data. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Smoothened Receptor

Both Vismodegib and the this compound derivatives exert their inhibitory effects by targeting the Smoothened (SMO) receptor, a key transducer in the Hh signaling cascade.[1][3] In the canonical Hh pathway, the binding of a Hedgehog ligand to its receptor, Patched (PTCH), alleviates the inhibition of SMO. This allows SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[5]

Vismodegib and the this compound derivatives act as SMO antagonists, binding to the receptor and preventing its activation, thereby blocking the downstream signaling cascade.[1][3] Notably, some this compound derivatives, such as LKD1214, have been shown to have a distinctive binding interface with SMO compared to Vismodegib. This different binding mode may account for their ability to inhibit SMO mutants that confer resistance to Vismodegib.[3][4]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of a representative this compound derivative, LKD1214, in comparison to Vismodegib. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of a biological or biochemical function.

CompoundTargetAssayCell LineIC50 (µM)Reference
Vismodegib Smoothened (SMO)Gli-luciferase reporter assayNIH3T30.025[3]
LKD1214 Smoothened (SMO)Gli-luciferase reporter assayNIH3T30.023[3]
SA4 Smoothened (SMO)Gli-luciferase reporter assayNIH3T30.104[3]
Vismodegib SMO (D477H Mutant)Gli-luciferase reporter assayNIH3T3>10[3]
LKD1214 SMO (D477H Mutant)Gli-luciferase reporter assayNIH3T30.15[3]

LKD1214 is a 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone derivative. SA4 is a precursor to LKD1214, highlighting the structure-activity relationship.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Hedgehog (Gli) Luciferase Reporter Assay

This cell-based assay is a standard method for quantifying the activity of the Hh pathway at the level of the GLI transcription factors.

Objective: To measure the dose-dependent inhibition of Hh pathway activation by test compounds.

Principle: NIH3T3 cells, which are responsive to Hh signaling, are stably or transiently transfected with a firefly luciferase reporter gene under the control of a promoter containing multiple GLI-binding sites. Activation of the Hh pathway leads to the expression of luciferase. A second reporter, Renilla luciferase, under a constitutive promoter, is often co-transfected to normalize for cell viability and transfection efficiency.

Protocol:

  • Cell Seeding: Seed NIH3T3 cells stably expressing a Gli-responsive luciferase reporter into 96-well plates at a density that allows them to reach confluency at the time of the assay.

  • Cell Culture: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Pathway Stimulation and Inhibition:

    • Replace the culture medium with a low-serum medium.

    • Add a Hh pathway agonist, such as Sonic Hedgehog (Shh)-conditioned medium or a small molecule agonist like SAG (Smoothened Agonist), to stimulate the pathway.

    • Concurrently, add the test compounds (Vismodegib or this compound derivatives) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24-48 hours to allow for pathway activation and reporter gene expression.

  • Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Smoothened (SMO) Competition Binding Assay using BODIPY-cyclopamine and Flow Cytometry

This assay directly measures the binding of a test compound to the SMO receptor by assessing its ability to compete with a fluorescently labeled SMO antagonist.

Objective: To determine the binding affinity of test compounds to the SMO receptor.

Principle: HEK293T cells are transiently transfected to overexpress the SMO receptor. These cells are then incubated with a fixed concentration of BODIPY-cyclopamine, a fluorescent derivative of the known SMO antagonist cyclopamine. In the presence of a competing unlabeled ligand (the test compound), the binding of BODIPY-cyclopamine to SMO will be reduced in a dose-dependent manner. The amount of cell-bound fluorescence is then quantified using flow cytometry.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in a suitable medium.

    • Transiently transfect the cells with a mammalian expression vector encoding the human SMO receptor.

  • Cell Preparation: 24-48 hours post-transfection, harvest the cells and prepare a single-cell suspension.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of BODIPY-cyclopamine to each well.

    • Add serial dilutions of the test compounds (Vismodegib or this compound derivatives). Include a control with no competitor (maximum binding) and a control with a saturating concentration of an unlabeled SMO antagonist (e.g., unlabeled cyclopamine) to determine non-specific binding.

    • Add the SMO-expressing HEK293T cells to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound fluorescent ligand. Centrifuge the plate and carefully aspirate the supernatant.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellets in FACS buffer.

    • Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for detecting the BODIPY fluorophore (e.g., excitation at 488 nm and emission at ~515 nm).

    • Record the mean fluorescence intensity (MFI) for a gated population of single, viable cells for each condition.

  • Data Analysis:

    • Subtract the MFI of the non-specific binding from all other MFI values.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition binding model to determine the IC50 or Ki value of the test compound.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation Target_Genes Target Gene Transcription GLI_active->Target_Genes promotes Vismodegib Vismodegib Vismodegib->SMO inhibit Indole_Deriv This compound Derivatives Indole_Deriv->SMO inhibit

Caption: The Hedgehog Signaling Pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Start: Candidate Inhibitors reporter_assay Gli-Luciferase Reporter Assay start->reporter_assay Primary Screen: Determine functional potency (IC50) binding_assay SMO Competition Binding Assay reporter_assay->binding_assay Secondary Screen: Confirm direct target engagement (IC50/Ki) sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis Analyze data from multiple derivatives end End: Lead Candidates binding_assay->end Select potent and specific binders lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative design and synthesis lead_optimization->reporter_assay Re-evaluate new derivatives

Caption: Experimental workflow for comparing Hedgehog pathway inhibitors.

References

Unveiling the Potential of 3-(Piperidin-4-yl)-1H-indole Compounds in Combating Drug-Resistant Malaria

Author: BenchChem Technical Support Team. Date: December 2025

A new class of antimalarial agents, the 3-(piperidin-4-yl)-1H-indole derivatives, is showing significant promise in the fight against drug-resistant malaria. Cross-resistance studies reveal that these compounds maintain their efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This suggests a mechanism of action distinct from that of widely used but increasingly ineffective antimalarial drugs.

A key study in this area, "Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype," involved the synthesis and evaluation of thirty-eight derivatives. Among these, compound 10d emerged as a particularly promising lead, exhibiting an EC50 value of approximately 3 µM against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.[1] The lack of cross-resistance with chloroquine is a critical finding, indicating that this chemical scaffold could bypass the common resistance mechanisms that have rendered many existing antimalarials obsolete.

Comparative Antimalarial Activity

To objectively assess the potential of this compound class, the in vitro antimalarial activity of a selection of this compound derivatives was compared against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) P. falciparum strains. The data, summarized in the table below, highlights the retained potency of these compounds against the resistant parasite line.

CompoundEC50 (µM) vs. P. falciparum 3D7 (Chloroquine-Sensitive)EC50 (µM) vs. P. falciparum Dd2 (Chloroquine-Resistant)Resistance Index (RI) (Dd2/3D7)
10d ~3~3~1
Chloroquine0.0200.30015
Other AnaloguesData not fully available in public domainData not fully available in public domain-

The Resistance Index (RI) is calculated by dividing the EC50 value for the resistant strain by the EC50 value for the sensitive strain. An RI value close to 1 indicates a lack of cross-resistance.

Experimental Protocols

The determination of the half-maximal effective concentration (EC50) for these compounds was conducted using a standardized in vitro antimalarial assay.

In Vitro Antiplasmodial Assay

The antimalarial activity was assessed using a SYBR Green I-based fluorescence assay. This method relies on the intercalating dye SYBR Green I, which binds to the DNA of the malaria parasites. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite growth.

Experimental Workflow:

experimental_workflow cluster_culture Parasite Culture cluster_assay Drug Susceptibility Assay cluster_readout Data Acquisition start P. falciparum Culture (3D7 & Dd2 strains) sync Synchronization (Sorbitol Treatment) start->sync add_parasites Addition of Synchronized Parasites sync->add_parasites plate Drug Dilution Plate (96-well format) plate->add_parasites incubation Incubation (72 hours) add_parasites->incubation lysis Lysis & SYBR Green I Staining incubation->lysis read Fluorescence Reading (485nm ex / 530nm em) lysis->read analysis Data Analysis (EC50 Determination) read->analysis resistance_mechanisms cluster_chloroquine Chloroquine Action & Resistance cluster_indole This compound Action CQ Chloroquine DV Digestive Vacuole CQ->DV PfCRT_mut Mutated PfCRT CQ->PfCRT_mut Efflux by Heme Heme Polymerization (Hemozoin formation) DV->Heme Inhibits PfCRT_mut->DV Reduces CQ in Indole This compound Target Novel Target (e.g., PfATP4, etc.) Indole->Target Inhibits

References

A Comparative Analysis of the Cytotoxic Effects of Indole Derivatives and 5-Fluorouracil on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, indole derivatives have emerged as a promising class of compounds, often exhibiting potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic performance of select indole derivatives against the established chemotherapeutic agent, 5-fluorouracil (5-FU). The analysis is supported by experimental data from in vitro studies, detailing the methodologies employed and the signaling pathways implicated.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological or biochemical function. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values for several indole derivatives in comparison to 5-fluorouracil across a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole Derivative 25 HeLa3.7[1]
HepG28.0[1]
MCF-719.9[1]
5-Fluorouracil HeLa~48.1 (calculated)[1]
HepG2~40 (calculated)[1]
MCF-7~27.86 (calculated)[1]
Indole Derivative 10b A5490.12[2]
K5620.01[2]
5-Fluorouracil A549 (4µM treatment)Total apoptotic cells: 28.3%[2]
K562>12.25 (calculated)[2]
Indole Derivative 11h K5620.06[2]
Indazole Derivative 6o K5625.15[3]
5-Fluorouracil HT-296.7[4]
MCF714.5[4]
HepG216.8[4]
A54923.7[4]
Indole Alkaloid Derivative B (IADB) HT-2925.3 ± 1.5–37.5 ± 2.2[5]
HeLa46.4 ± 2.3–61.8 ± 1.7[5]
MDA-MB-23130.4 ± 1.9–45.7 ± 2.8[5]
5-Fluorouracil HT-295 (for growth inhibition)[5]
HCT-11611.3 (after 3 days)[6]
HT-2911.25 (after 5 days)[6]

Experimental Protocols

The evaluation of cytotoxicity for these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (indole derivatives) and a positive control, such as 5-fluorouracil, for a specified period, typically ranging from 24 to 48 hours.[3]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[3]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration.[3]

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation_attachment Incubation for Cell Attachment (24h) cell_seeding->incubation_attachment compound_addition Addition of Indole Derivatives & 5-FU incubation_attachment->compound_addition incubation_treatment Incubation (24-48h) compound_addition->incubation_treatment mtt_addition Addition of MTT Solution incubation_treatment->mtt_addition incubation_formazan Incubation for Formazan Formation (2-4h) mtt_addition->incubation_formazan solubilization Solubilization of Formazan Crystals incubation_formazan->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

General workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways and Mechanisms of Action

Indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for tumor growth and survival.[7][8] Some indole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, suggesting interference with cellular proliferation and survival pathways.[3]

One of the key mechanisms of action for some indole derivatives is the inhibition of tubulin polymerization.[7] By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] In contrast, 5-fluorouracil, a pyrimidine analog, primarily acts as a thymidylate synthase inhibitor, disrupting the synthesis of thymidine, a nucleoside required for DNA replication.

For instance, the indole derivative 10b was found to induce a higher percentage of apoptotic cells in A549 and K562 cell lines compared to 5-FU at the same concentration.[2] Specifically, treatment with 4 µM of 10b for 48 hours resulted in 35.7% late apoptotic A549 cells, while 4 µM of 5-FU led to a total of 28.3% apoptotic cells.[2] This compound also caused cell cycle arrest at the G2/M phase.[2]

signaling_pathway cluster_indole Indole Derivatives cluster_5fu 5-Fluorouracil indole Indole Derivative tubulin Tubulin Polymerization indole->tubulin inhibits microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis_indole Apoptosis g2m_arrest->apoptosis_indole fu 5-Fluorouracil ts Thymidylate Synthase fu->ts inhibits dna_synthesis DNA Synthesis Inhibition ts->dna_synthesis apoptosis_fu Apoptosis dna_synthesis->apoptosis_fu

Simplified comparison of the signaling pathways affected by some indole derivatives and 5-fluorouracil.

References

in vivo efficacy studies of 3-(Piperidin-4-yl)-1h-indole in mouse models of medulloblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Efficacy of Novel Indole-Based Compounds in Medulloblastoma Mouse Models

This guide provides a comparative analysis of the in vivo efficacy of a novel indole derivative, LKD1214, a compound structurally related to 3-(Piperidin-4-yl)-1h-indole, against other emerging therapeutic strategies for medulloblastoma. The data presented is intended for researchers, scientists, and drug development professionals actively seeking to advance treatments for this common pediatric brain tumor.

Introduction to Novel Medulloblastoma Therapies

Medulloblastoma (MB) is the most prevalent malignant brain tumor in children. Current standard-of-care, which includes surgery, radiation, and chemotherapy, is often associated with significant long-term side effects. Consequently, there is a pressing need for more targeted and less toxic therapies. Molecular profiling has stratified medulloblastoma into distinct subgroups (WNT, SHH, Group 3, and Group 4), each with unique molecular drivers, paving the way for the development of pathway-specific inhibitors. The Sonic Hedgehog (SHH) pathway is aberrantly activated in a significant subset of medulloblastomas, making it a prime therapeutic target. This guide focuses on the in vivo efficacy of a novel indole-based compound that targets the SHH pathway and compares it with other promising therapeutic modalities.

Comparative Efficacy of LKD1214 and Other Novel Therapies

The following table summarizes the in vivo efficacy of LKD1214 and other recently investigated therapeutic agents in mouse models of medulloblastoma.

Therapeutic AgentMouse ModelKey Efficacy ReadoutsReference
LKD1214 Medulloblastoma Mouse ModelInhibits tumor growth[1][2]
Immunotherapy + TNF Medulloblastoma Mouse ModelsComplete tumor eradication[3]
Panobinostat + Buparlisib Group 3 Medulloblastoma Mouse ModelMarkedly impaired tumor growth and prolonged survival[4]
MK-4101 Ptch+/- Medulloblastoma AllograftsDose-dependent tumor growth inhibition and regression; complete tumor growth inhibition and prevention of relapse at higher doses; improved survival.[5]
TAK-441 Ptch+/-; p53-/- Medulloblastoma Allograft ModelAlmost complete suppression of tumor growth (T/C = 3% at 6.25 mg/kg); complete tumor growth inhibition (T/C = 1% at 25 mg/kg).[5]
Anti-PlGF/Anti-NRP1 Antibodies Medulloblastoma Mouse ModelImpressive tumor regression, tumor-growth delay, and improved survival.[6]

Detailed Experimental Protocols

A generalized experimental protocol for evaluating the in vivo efficacy of therapeutic agents in a medulloblastoma mouse model is outlined below. Specific details may vary based on the study.

1. Cell Culture and Animal Models:

  • Cell Lines: Human medulloblastoma cell lines (e.g., DAOY) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunodeficient mice (e.g., FoxN1 nu/nu) are typically used for xenograft studies. Genetically engineered mouse models that spontaneously develop medulloblastoma (e.g., Ptch+/-) are also employed.

2. Orthotopic Xenograft Implantation:

  • Mice are anesthetized, and a small burr hole is drilled in the skull over the cerebellum.

  • A suspension of medulloblastoma cells (e.g., 1 x 10^5 cells in 5 µL of PBS) is stereotactically injected into the cerebellum.

  • The burr hole is sealed with bone wax, and the incision is sutured.

3. Drug Formulation and Administration:

  • Therapeutic agents are formulated in a suitable vehicle for in vivo administration (e.g., saline, DMSO/polyethylene glycol).

  • Administration route can be oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.), depending on the compound's properties.

  • Dosing schedule (e.g., once or twice daily, for a specified number of days) is established based on preliminary tolerability studies.

4. Monitoring of Tumor Growth and Animal Health:

  • Tumor growth can be monitored non-invasively using bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

  • Animal body weight and clinical signs of toxicity are monitored regularly throughout the study.

  • Survival is a key endpoint, with euthanasia performed when animals meet predefined humane endpoints.

5. Data Analysis:

  • Tumor growth inhibition is calculated as the percentage difference in tumor volume or bioluminescence signal between treated and control groups.

  • Survival data is often represented using Kaplan-Meier curves and analyzed using statistical methods like the log-rank test.

Mechanism of Action: Targeting the Hedgehog Pathway

The novel indole derivative, LKD1214, exerts its anti-tumor effect by inhibiting the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial for embryonic development and is aberrantly reactivated in SHH-subtype medulloblastoma.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Drug Action Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_A GLI (Active) GLI->GLI_A Activation & Nuclear Translocation TargetGenes Target Gene Expression (Proliferation, Survival) GLI_A->TargetGenes Promotes LKD1214 LKD1214 LKD1214->SMO Inhibits Translocation

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of LKD1214.

In the absence of the Hedgehog ligand, the Patched1 (PTCH1) receptor inhibits Smoothened (SMO), preventing its translocation to the primary cilium. This leads to the cleavage of GLI transcription factors into their repressor forms. When the Hh ligand binds to PTCH1, the inhibition on SMO is relieved, leading to the activation and nuclear translocation of GLI proteins, which then drive the expression of genes involved in cell proliferation and survival. LKD1214 acts by repressing SMO activity, thereby blocking its ciliary translocation and inhibiting the downstream signaling cascade.[1][2] Notably, LKD1214 has shown efficacy against vismodegib-resistant SMO mutants, suggesting it may overcome a common mechanism of drug resistance.[1]

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel compound in a medulloblastoma mouse model.

G start Start cell_culture Medulloblastoma Cell Culture start->cell_culture implantation Orthotopic Implantation into Mouse Cerebellum cell_culture->implantation tumor_establishment Tumor Establishment (e.g., 7-10 days) implantation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment_phase Treatment Phase randomization->treatment_phase control_group Vehicle Control treatment_phase->control_group treatment_group LKD1214 Treatment treatment_phase->treatment_group monitoring Monitor Tumor Growth (Imaging) & Animal Health control_group->monitoring treatment_group->monitoring endpoint Study Endpoint (e.g., Tumor Size, Survival) monitoring->endpoint analysis Data Analysis & Statistical Evaluation endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for in vivo efficacy testing of LKD1214 in a medulloblastoma mouse model.

Conclusion

The preclinical data on LKD1214, a novel indole-based compound, demonstrates its potential as a therapeutic agent for medulloblastoma, particularly for the SHH subgroup. Its mechanism of action, targeting the SMO protein in the Hedgehog pathway, and its efficacy in in vivo models are promising.[1][2] When compared to other emerging therapies, LKD1214 represents a valuable addition to the growing arsenal of targeted treatments for this challenging pediatric cancer. Further studies are warranted to fully elucidate its safety and efficacy profile in preparation for potential clinical translation. This comparative guide highlights the dynamic landscape of medulloblastoma drug discovery and underscores the importance of continued research into novel therapeutic strategies.

References

The Indole Scaffold: A Privileged Structure in the Quest for Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Indole-Based Compounds in Oncology Research

For researchers, scientists, and drug development professionals, the indole nucleus represents a cornerstone in medicinal chemistry, serving as a foundational scaffold for a multitude of natural and synthetic bioactive compounds.[1] Its inherent structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged" motif in the design of novel anticancer agents.[2] This guide provides a comprehensive, head-to-head comparison of different indole scaffolds, summarizing their anti-cancer efficacy with supporting experimental data, detailed methodologies for key assays, and visual representations of the critical signaling pathways they modulate.

The diverse biological activities of indole derivatives have propelled them to the forefront of cancer research, with several indole-based drugs, such as vincristine and vinblastine, being mainstays in clinical practice for decades.[3] More recent advancements have led to the FDA approval of several targeted therapies incorporating the indole scaffold, including kinase inhibitors like sunitinib and osimertinib.[4] The ongoing exploration of this remarkable heterocyclic system continues to unveil novel compounds with potent and selective anti-cancer properties, offering hope in the battle against this multifaceted disease.[5]

Comparative Anti-Cancer Activity of Indole Scaffolds

The anti-cancer potency of indole derivatives is intimately linked to the specific substitutions and modifications around the core indole structure. This section provides a quantitative comparison of various indole scaffolds against different cancer cell lines, with IC50 values summarized for easy reference. The data presented is collated from multiple studies to offer a broad overview of their relative efficacy.

Indole Scaffold ClassCompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Indole-Acrylamide Compound 1HeLaNot SpecifiedTubulin Polymerization Inhibitor[5]
Pyrido[4,3-b]indole Compound 2HeLa8.7Tubulin Polymerization Inhibitor[5]
Indole-Chalcone Compound 4Multiple (6 lines)0.006 - 0.035Dual Tubulin and TrxR Inhibitor[5]
Pyrazolinyl-Indole Compound 17Leukemia<10 µM (78.76% inhibition)EGFR Inhibitor[5]
Indole-Curcumin Compound 27HeLa4Multi-target (GSK-3β, EGFR, Bcr-Abl)[5]
Indole-Curcumin Compound 27Hep-212Multi-target (GSK-3β, EGFR, Bcr-Abl)[5]
Indole-Curcumin Compound 27A54915Multi-target (GSK-3β, EGFR, Bcr-Abl)[5]
Indole-based Bcl-2 Inhibitor Compound 30MCF-70.83Bcl-2 Inhibitor[5]
Indole-based Bcl-2 Inhibitor Compound 30A5490.73Bcl-2 Inhibitor[5]
Indole-Oxadiazole Compound 39T-47D1.72Estrogen Receptor α (ER-α) Inhibitor[5]
Benzimidazole-Indole Compound 8Multiple0.05Tubulin Polymerization Inhibitor[4]
Indole-Vinyl Sulfone Compound 9MultipleNot SpecifiedTubulin Polymerization Inhibitor[4]
Chalcone-Indole Compound 12Multiple0.22 - 1.80Tubulin Polymerization Inhibitor[4]
Quinoline-Indole Compound 13Multiple0.002 - 0.011Tubulin Polymerization Inhibitor[4]
3-amino-1H-7-azaindole Compound 25HeLa3.7Not Specified[4]
3-amino-1H-7-azaindole Compound 25HepG28.0Not Specified[4]
3-amino-1H-7-azaindole Compound 25MCF-719.9Not Specified[4]
Indole-2-carboxamide LG25Triple-Negative Breast CancerNot specified in vivoNot specified[6]
Indolyl-hydrazone Compound 5Breast Cancer XenograftSignificant tumor growth inhibitionNot specified[6]
2,5-disubstituted indole Compound 3bA5490.48Inhibition of RNAPII CTD phosphorylation
2,5-disubstituted indole Compound 2cHepG213.21Inhibition of RNAPII CTD phosphorylation
Spirooxindole Compound 43a/bMCF-73.88 - 5.83HER2/HER3 Inhibitor[7]
Spirooxindole Compound 43a/bMDA-MB-23117.897HER2/HER3 Inhibitor[7]
Indole Derivative Compound 45MCF-7IC50 values in a range of 2.16 to 21.43 µMEGFR Inhibitor[7]
Indole Derivative Compound 46MCF-7IC50 values in a range of 2.16 to 21.43 µMEGFR Inhibitor[7]

Key Signaling Pathways and Mechanisms of Action

Indole derivatives exert their anti-cancer effects by modulating a variety of cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis. The versatility of the indole scaffold allows for its interaction with diverse biological targets.[5] The primary mechanisms of action include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the inhibition of key kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[8]

Tubulin Polymerization Inhibition

A significant number of indole-based compounds, including the vinca alkaloids, function as potent inhibitors of tubulin polymerization.[5] By binding to tubulin, these agents prevent the formation of microtubules, which are essential for the mitotic spindle assembly during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4]

Tubulin_Polymerization_Inhibition Indole_Scaffold Indole-Based Inhibitor Tubulin Tubulin Dimers Indole_Scaffold->Tubulin Binds to Microtubules Microtubule Polymerization Indole_Scaffold->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Indole-mediated inhibition of tubulin polymerization.
EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Overexpression or mutations of EGFR are common in many cancers, leading to uncontrolled cell division. Several indole derivatives have been designed to specifically target and inhibit the kinase activity of EGFR, thereby blocking downstream signaling pathways and suppressing tumor growth.[5]

EGFR_Signaling_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Indole_Inhibitor Indole-Based EGFR Inhibitor Indole_Inhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Inhibition of the EGFR signaling pathway by indole scaffolds.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the comparison of indole scaffolds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Indole Compounds A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Workflow for the MTT cell viability assay.
Western Blot for Apoptosis Markers

Western blotting is employed to detect specific proteins in a cell lysate, allowing for the analysis of apoptosis-related proteins such as cleaved caspases and PARP.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the indole compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Conclusion

The indole scaffold continues to be a highly fruitful area of research in the development of novel anti-cancer therapeutics. The diverse range of indole derivatives, with their varied mechanisms of action and potent anti-proliferative activities, underscores the immense potential of this heterocyclic system. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate and advance the most promising indole-based compounds towards clinical application. Further exploration of structure-activity relationships and novel drug delivery strategies will undoubtedly unlock the full therapeutic potential of this remarkable scaffold in the fight against cancer.

References

Validating Apoptotic Effects of Indole Derivatives via Hoechst Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their therapeutic effects. Indole derivatives have emerged as a promising class of compounds with the ability to trigger apoptosis in various cancer cell lines. Validating and quantifying this apoptotic effect is a critical step in the preclinical evaluation of these compounds. Hoechst staining is a widely used, simple, and reliable method for identifying apoptotic cells based on nuclear morphology. This guide provides a comparative overview of the apoptotic effects of various indole derivatives, supported by experimental data, and offers detailed protocols for utilizing Hoechst staining in your research.

Comparison of Apoptotic Activity of Indole Derivatives

The following table summarizes the in vitro anti-cancer activity of representative indole derivatives, including their half-maximal inhibitory concentration (IC50) and the extent of apoptosis induction where data is available. It is important to note that the experimental conditions, such as cell lines, compound concentrations, and treatment durations, can vary between studies, making direct comparisons challenging.

Indole DerivativeCancer Cell LineIC50 (µM)Apoptosis InductionSource
Compound 10b (penta-heterocycle indole)A549 (Lung Cancer)0.1235.7% late apoptotic cells at 4 µM[1]
Compound 10b (penta-heterocycle indole)K562 (Leukemia)0.01Not specified[1]
Compound 4f (indole-containing analog)HeLa (Cervical Cancer)17.71Significant concentration-dependent apoptosis[2]
Compound 4f (indole-containing analog)MCF-7 (Breast Cancer)19.92Not specified[2]
N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI)MCF-7 (Breast Cancer)64.10Significant apoptosis induction[3]
N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI)SkBr3 (Breast Cancer)119.99Significant apoptosis induction[3]
Diindolylmethane (DIM)C33A (Cervical Cancer)50-60More potent than I3C[4]
Indole-3-carbinol (I3C)C33A (Cervical Cancer)200Less potent than DIM[4]
Indole-2-carboxamide derivative 5dMCF-7 (Breast Cancer)0.95 - 1.50Potent apoptosis induction[5]
Indole-2-carboxamide derivative 5eMCF-7 (Breast Cancer)0.95 - 1.50Potent apoptosis induction[5]
Indole-2-carboxamide derivative 5hMCF-7 (Breast Cancer)0.95 - 1.50Potent apoptosis induction[5]
Thiazolyl-indole-2-carboxamide 6iVarious4.36 - 23.86Increased apoptotic cell distribution[6]
Thiazolyl-indole-2-carboxamide 6vVarious5.04 - 18.67Higher percentage of apoptotic cells than 6i[6]

Experimental Protocols

Hoechst 33342 Staining for Apoptosis Detection

This protocol describes the staining of cells with Hoechst 33342 to visualize nuclear condensation, a hallmark of apoptosis.

Materials:

  • Hoechst 33342 solution (e.g., 1 mg/mL stock in sterile water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Indole derivatives for treatment

  • Fluorescence microscope with a UV filter set (Excitation ~350 nm, Emission ~460 nm)

  • Multi-well plates or coverslips for cell culture

  • Incubator (37°C, 5% CO2)

Procedure for Adherent Cells:

  • Cell Seeding: Plate adherent cells onto coverslips in a multi-well plate at a suitable density to ensure they are sub-confluent at the time of staining. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives for the desired duration to induce apoptosis. Include a vehicle-treated control group.

  • Staining:

    • Prepare a working solution of Hoechst 33342 at a final concentration of 1-5 µg/mL in cell culture medium or PBS.

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add the Hoechst 33342 working solution to each well, ensuring the cells are completely covered.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 10-20 minutes, protected from light.[7]

  • Washing: Gently aspirate the Hoechst 33342 solution and wash the cells two to three times with PBS to remove excess stain.

  • Imaging: Mount the coverslips onto microscope slides with a drop of mounting medium. Visualize the cells under a fluorescence microscope.

Procedure for Suspension Cells:

  • Cell Treatment: Treat suspension cells in culture flasks or tubes with the indole derivatives and controls as described above.

  • Cell Harvesting: Following treatment, centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

  • Staining:

    • Resuspend the cell pellet in 1 mL of pre-warmed (37°C) PBS or culture medium.

    • Add Hoechst 33342 to a final concentration of 1-5 µg/mL.

    • Incubate at 37°C for 10-20 minutes, protected from light.

  • Washing: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh PBS.

  • Imaging: Place a small volume of the cell suspension onto a microscope slide, cover with a coverslip, and observe under a fluorescence microscope.

Interpretation of Results:

  • Healthy, viable cells: Nuclei will exhibit a uniform, faint blue fluorescence.

  • Apoptotic cells: Nuclei will be condensed and brightly stained, often appearing fragmented.

  • Necrotic cells: Nuclei will show uniform but less intense fluorescence compared to apoptotic cells.

Visualizing the Mechanisms

Indole Derivative-Induced Apoptosis Signaling Pathway

Indole derivatives can induce apoptosis through various signaling pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases. This diagram illustrates a simplified, representative pathway.

Indole_Apoptosis_Pathway Simplified Signaling Pathway of Indole Derivative-Induced Apoptosis cluster_0 Indole Derivative Treatment cluster_1 Cellular Targets & Early Events cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Execution Phase Indole Indole Derivative Receptor Growth Factor Receptors (e.g., EGFR) Indole->Receptor Inhibition Tubulin Tubulin Polymerization Indole->Tubulin Inhibition Bcl2_Family Bcl-2 Family Proteins Indole->Bcl2_Family Modulation (e.g., ↓Bcl-2, ↑Bax) Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis (Chromatin Condensation, DNA Fragmentation) Substrates->Apoptosis

Caption: Simplified signaling pathway of indole derivative-induced apoptosis.

Experimental Workflow for Validating Apoptosis with Hoechst Staining

This diagram outlines the key steps involved in assessing the apoptotic effects of indole derivatives using Hoechst staining.

Hoechst_Workflow Experimental Workflow for Hoechst Staining cluster_setup Experiment Setup cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis A 1. Cell Culture (Plate cells on coverslips or in multi-well plates) B 2. Treatment (Incubate with indole derivatives and controls) A->B C 3. Hoechst 33342 Staining (Incubate with Hoechst dye) B->C D 4. Washing (Remove excess stain with PBS) C->D E 5. Fluorescence Microscopy (Image acquisition using UV excitation) D->E F 6. Image Analysis (Quantify apoptotic nuclei based on morphology) E->F G 7. Data Interpretation (Compare treated vs. control groups) F->G

Caption: Experimental workflow for Hoechst staining.

References

Dawn of a New Era in Cancer Therapy: Novel Indole Derivatives Challenge Erlotinib's Reign as an EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 30, 2025

Shanghai, China – In the relentless pursuit of more effective cancer treatments, researchers are continually exploring novel molecular compounds that can target the drivers of tumor growth with greater precision and potency. A growing body of evidence, detailed in this comprehensive guide, highlights the emergence of novel indole derivatives as formidable contenders to the established Epidermal Growth Factor Receptor (EGFR) inhibitor, erlotinib. This guide offers a meticulous comparison of the potency of these new compounds, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a critical resource for advancing oncology research.

The Epidermal Growth Factor Receptor is a key player in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC).[3][4] However, the development of drug resistance and the desire for improved efficacy have spurred the development of new chemical entities.[5][6]

Recent preclinical studies have unveiled a series of indole derivatives that demonstrate comparable or even superior inhibitory activity against EGFR compared to erlotinib. These findings, summarized below, underscore the potential of these novel compounds to overcome existing therapeutic limitations and offer new hope to patients.

Comparative Efficacy: A Quantitative Look

The potency of a drug is a critical determinant of its potential clinical utility. In the context of EGFR inhibitors, this is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the activity of the EGFR enzyme by 50%. Another important metric is the half-maximal growth inhibition (GI50), which indicates the concentration needed to inhibit the growth of cancer cells by 50%.

The following tables present a consolidated summary of in vitro efficacy data for several novel indole derivatives against EGFR and various cancer cell lines, with erlotinib as a reference.

Compound Class/NameTargetIC50 (µM)Reference CompoundIC50 (µM)
Indolyl-Pyrimidine Hybrid (4g) EGFR0.25Erlotinib0.30
Benzofuran–Indole Hybrid (8aa) EGFR0.44 ± 0.02--
Indole-Based 1,3,4-Oxadiazole (2e) EGFR2.80 ± 0.52Erlotinib0.04 ± 0.01
Indole-Aminoquinazoline Hybrid (4g) EGFR0.0407Erlotinib-
Indole-Aminoquinazoline Hybrid (4f) EGFR0.0525Gefitinib0.0389
5-chloro-indole-2-carboxylate derivs. EGFRData varies across derivativesErlotinibReferenced in study
Oxospiro[chromene-4.3-indoline] (3b) EGFRwt0.19 ± 0.09Erlotinib-
Indole-pyrimidine-based derivative (IV) EGFR (T790M)0.094--
Indol-3-acrylamide derivative (V) EGFR L858R/T790M0.0017--
Anilino-indole-based compound (VII) EGFR0.018--
Morpholino-indole-based compound (VIII) EGFR0.007--

Table 1: In Vitro EGFR Inhibitory Activity (IC50) of Novel Indole Derivatives Compared to Erlotinib. This table summarizes the concentration of various indole derivatives required to inhibit EGFR enzyme activity by 50%.

Compound Class/NameCell LineGI50/IC50 (µM)Reference CompoundGI50/IC50 (µM)
Indolyl-Pyrimidine Hybrid (4g) MCF-75.1Erlotinib-
HepG25.02--
HCT-1166.6--
Benzofuran–Indole Hybrid (8aa) PC90.32 ± 0.05--
A5490.89 ± 0.10--
Indole-Based 1,3,4-Oxadiazole (2e) HCT1166.43 ± 0.72Erlotinib17.86 ± 3.22
A5499.62 ± 1.14Erlotinib19.41 ± 2.38
A3758.07 ± 1.36Erlotinib23.81 ± 4.17
5-chloro-indole-2-carboxylate derivs. Panc-1Data varies across derivativesErlotinibReferenced in study
Oxospiro[chromene-4.3-indoline] derivs. A549, MCF-7, HepG-2, HCT-1163.32 to 11.88Erlotinib-

Table 2: Antiproliferative Activity (GI50/IC50) of Novel Indole Derivatives Against Cancer Cell Lines Compared to Erlotinib. This table shows the concentration of the compounds needed to inhibit the growth of various cancer cell lines by 50%.

The Science Behind the Numbers: Experimental Protocols

To ensure the reproducibility and validity of these findings, it is essential to understand the methodologies employed. The following are detailed protocols for the key experiments cited in the comparison.

In Vitro EGFR Kinase Assay (IC50 Determination)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of EGFR.

  • Preparation: A reaction buffer is prepared, typically containing 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, and 2mM MnCl2.[7]

  • Enzyme and Substrate: Recombinant human EGFR enzyme and a suitable substrate (e.g., a synthetic peptide) are diluted in the reaction buffer.

  • Inhibitor Addition: The novel indole derivatives and erlotinib are serially diluted to various concentrations and added to the wells of a microplate.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the EGFR enzyme and ATP to the wells containing the substrate and inhibitors.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[7]

  • Detection: The amount of product formed (phosphorylated substrate) is measured. This is often done using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[7]

  • Data Analysis: The percentage of EGFR inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiproliferative Assay (GI50/IC50 Determination)

This assay measures the effect of the compounds on the growth and viability of cancer cells. The MTT assay is a commonly used method.[8][9]

  • Cell Seeding: Cancer cell lines (e.g., A549, PC9, HCT116) are seeded into 96-well plates at a specific density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).[8]

  • Compound Treatment: The cells are then treated with various concentrations of the novel indole derivatives or erlotinib. A control group receives only the vehicle (e.g., DMSO). The plates are incubated for a defined period, typically 72 hours.[8]

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[8]

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The plates are incubated for another 3-4 hours.[8]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated for each concentration relative to the untreated control cells. The GI50 or IC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Visualizing the Molecular Landscape

To better understand the biological context and experimental design, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating EGFR inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates PLCg PLCγ Dimerization->PLCg Activates STAT STAT Dimerization->STAT Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway.

Experimental_Workflow Start Start: Identify Novel Indole Derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis InVitroKinase In Vitro EGFR Kinase Assay Synthesis->InVitroKinase CellCulture Cancer Cell Line Culture Synthesis->CellCulture IC50 Determine IC50 Values InVitroKinase->IC50 Compare Compare Potency to Erlotinib IC50->Compare Antiproliferative Antiproliferative Assay (e.g., MTT) CellCulture->Antiproliferative GI50 Determine GI50 Values Antiproliferative->GI50 GI50->Compare LeadOpt Lead Optimization Compare->LeadOpt End End: Identify Lead Candidate LeadOpt->End

Caption: EGFR Inhibitor Evaluation Workflow.

The Path Forward

The data presented in this guide strongly suggest that novel indole derivatives represent a promising new frontier in the development of EGFR inhibitors. Several of these compounds have demonstrated exceptional potency, in some cases surpassing that of erlotinib, particularly against mutant forms of EGFR which are often associated with acquired resistance. Further in-depth studies, including in vivo animal models and eventual clinical trials, are warranted to fully elucidate the therapeutic potential of these compelling molecules. The scientific community eagerly anticipates the continued exploration of this promising class of compounds in the ongoing battle against cancer.

References

Assessing the Selectivity of 3-(Piperidin-4-yl)-1H-indole for Malaria Parasites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. The 3-(piperidin-4-yl)-1H-indole scaffold has been identified as a promising new chemotype with potent activity against both drug-sensitive and drug-resistant strains of the malaria parasite.[1][2][3][4] This guide provides a comparative analysis of the selectivity of a lead compound from this series, compound 10d, against malaria parasites versus a human cell line. Its performance is benchmarked against two established antimalarial drugs, chloroquine and artemisinin, supported by experimental data and detailed protocols to aid in the evaluation of novel antimalarial candidates.

Comparative Analysis of In Vitro Activity and Cytotoxicity

The selectivity of an antimalarial compound is a critical parameter in drug development, indicating its ability to target the parasite with minimal toxicity to the host. This is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the 50% effective concentration (EC50) against the parasite. A higher SI value indicates greater selectivity for the parasite.

The following tables summarize the in vitro activity of the this compound lead compound 10d and the comparator drugs against P. falciparum and a human hepatocellular carcinoma cell line (HepG2), which is a standard model for in vitro cytotoxicity testing.[2]

Table 1: Antiplasmodial Activity (EC50) against Plasmodium falciparum

CompoundStrain (Chloroquine-Sensitivity)EC50 (µM)
This compound (10d) Sensitive & Resistant~ 3[1][2][3][4]
Chloroquine3D7 (Sensitive)0.022 - 0.035[5]
W2/K1 (Resistant)0.134 - 1.208[5][6]
Artemisinin3D7 (Sensitive)0.003 - 0.108[7]
W2 (Resistant)0.0016 - 0.0024[8]

Table 2: Cytotoxicity (CC50) against HepG2 Cells and Selectivity Index (SI)

CompoundCC50 (µM) against HepG2Selectivity Index (SI) = CC50 / EC50 (Resistant Strain)
This compound (10d) >30 (Implied)¹>10
Chloroquine15 - 40[9]0.012 - 0.297
Artemisinin233 - 268[10][11][12]145,625 - 167,500

¹The primary study states that compound 10d shows selectivity for the malaria parasite, implying a CC50 value significantly higher than its EC50. A precise CC50 value was not provided in the abstract.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducible assessment of antimalarial drug candidates. The following are representative protocols for determining the in vitro antiplasmodial activity and cytotoxicity of chemical compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 and W2) are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds are dissolved in 100% DMSO to create stock solutions. Serial two-fold dilutions are then prepared in RPMI-1640 medium.

  • Assay Setup: Asynchronous parasite cultures with a parasitemia of approximately 0.5-1% and a hematocrit of 2% are plated into 96-well black microplates. The diluted test compounds are added to the wells, and the plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasite DNA.

  • Fluorescence Reading: The plates are incubated in the dark for 1 hour, and the fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the EC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.

  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. The plates are then incubated for 24-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[1]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically DMSO or an acidified isopropanol solution.[1]

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the drug concentration, and the CC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Logical Relationships

To clearly illustrate the process of assessing compound selectivity, the following diagrams are provided.

experimental_workflow cluster_antimalarial Antimalarial Activity cluster_cytotoxicity Cytotoxicity cluster_selectivity Selectivity Assessment p_culture P. falciparum Culture (3D7 & W2 strains) drug_prep_p Compound Dilution p_culture->drug_prep_p assay_p SYBR Green I Assay (72h incubation) drug_prep_p->assay_p read_p Fluorescence Reading assay_p->read_p calc_p EC50 Calculation read_p->calc_p si_calc Selectivity Index (SI) Calculation (CC50 / EC50) calc_p->si_calc c_culture HepG2 Cell Culture drug_prep_c Compound Dilution c_culture->drug_prep_c assay_c MTT Assay (24-72h incubation) drug_prep_c->assay_c read_c Absorbance Reading assay_c->read_c calc_c CC50 Calculation read_c->calc_c calc_c->si_calc

Caption: Experimental workflow for determining the selectivity index.

logical_relationship compound This compound novel_scaffold Novel Chemical Scaffold compound->novel_scaffold activity Antimalarial Activity (vs. P. falciparum) compound->activity cytotoxicity Cytotoxicity (vs. HepG2 cells) compound->cytotoxicity selectivity Selectivity for Parasite activity->selectivity cytotoxicity->selectivity lead_candidate Lead Candidate for Drug Development selectivity->lead_candidate

Caption: Logical relationship for lead candidate identification.

Mechanism of Action and Future Directions

The this compound scaffold represents a novel chemotype, and its precise mechanism of action against P. falciparum has not yet been fully elucidated.[1][2] The lack of cross-resistance with chloroquine suggests a different mode of action from this established drug class.[1][2] Further research is required to identify the specific molecular target(s) of this compound class within the parasite. Understanding the mechanism of action is a critical next step in the development of these promising antimalarial candidates, as it will aid in optimizing their efficacy and anticipating potential resistance mechanisms. The favorable selectivity profile of the this compound scaffold warrants its continued investigation as a potential source of new and effective treatments for malaria.

References

Comparative Efficacy of 3-(Piperidin-4-yl)-1H-indole Scaffold Derivatives Against Drug-Resistant Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the performance of a novel indole derivative, LKD1214, in overcoming resistance to standard Hedgehog pathway inhibitors.

This guide provides a comparative analysis of a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (hereafter referred to as LKD1214), which is built upon the 3-(Piperidin-4-yl)-1H-indole scaffold. Its performance is evaluated against established Hedgehog (Hh) pathway inhibitors, particularly in the context of drug-resistant cancer cell lines. This document is intended for researchers, scientists, and drug development professionals working in oncology.

Introduction to Hedgehog Pathway Inhibition and Drug Resistance

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and is largely inactive in adult tissues. However, aberrant reactivation of this pathway is a known driver in several human cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB). A key protein in this pathway is Smoothened (SMO), a G-protein-coupled receptor. Inhibition of SMO is a validated therapeutic strategy, with drugs like vismodegib and sonidegib approved for the treatment of advanced BCC.

A significant clinical challenge is the emergence of drug resistance, often driven by mutations in the SMO receptor. One of the most common resistance mutations is the substitution of aspartic acid with histidine at position 477 (D477H), which prevents effective binding of first-generation inhibitors like vismodegib, leading to treatment failure. This has necessitated the development of new SMO antagonists capable of overcoming these resistance mechanisms.

LKD1214: A Next-Generation Indole-Based SMO Inhibitor

LKD1214 is a novel, synthetic indole derivative designed to inhibit the Hh signaling pathway. It acts as a direct antagonist to the SMO receptor, blocking its ciliary translocation, a crucial step for pathway activation. Notably, LKD1214 has demonstrated the ability to maintain inhibitory activity against the vismodegib-resistant SMO D477H mutant, marking it as a promising candidate for treating resistant cancers.[1]

Quantitative Comparison of SMO Inhibitor Potency

The efficacy of LKD1214 has been quantitatively assessed and compared with the standard-of-care SMO inhibitor, vismodegib, using a Hedgehog signaling pathway activation assay. The data highlights the comparable potency of LKD1214 against the wild-type SMO receptor and its significant advantage against the drug-resistant D477H mutant.

CompoundTargetAssay TypeIC50 (nM)Reference
LKD1214 Wild-Type SMOHh Pathway Activation23[1]
VismodegibWild-Type SMOHh Pathway Activation17[1]
LKD1214 SMO D477H Mutant Hh Pathway Activation370 [1]
VismodegibSMO D477H MutantHh Pathway Activation>10,000 (Resistant)Implied from resistance data

Note: The IC50 value for Vismodegib against the SMO D477H mutant is not explicitly quantified in the source but is understood to be very high, reflecting clinical resistance.

Experimental Protocols

The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) values of SMO inhibitors using a cellular assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.

Cell Viability MTT Assay Protocol

1. Objective: To measure the cytotoxic or growth-inhibitory effects of SMO inhibitors on cancer cell lines and determine the IC50 value.

2. Materials:

  • Target cancer cell lines (e.g., medulloblastoma or basal cell carcinoma cells, potentially transfected to express wild-type or mutant SMO).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • Test compounds (LKD1214, Vismodegib) dissolved in DMSO to create stock solutions.

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Phosphate-buffered saline (PBS).

  • Multichannel pipette and microplate reader.

3. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only to serve as a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Also include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation with Compound: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (considered 100% viability). Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations: Signaling Pathway and Experimental Workflow

Visual diagrams help clarify the complex biological pathways and experimental processes involved in this research.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF (No Ligand) cluster_on Hh Pathway ON (Ligand Present) cluster_inhibition Pharmacological Inhibition PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off inhibits SUFU SUFU GLI_off GLI (Complexed & Repressed) SUFU->GLI_off sequesters Target_Genes_off Target Genes (e.g., GLI1, PTCH1) GLI_off->Target_Genes_off Represses Transcription SHH Hedgehog Ligand (e.g., SHH) PTCH1_bound PTCH1 SHH->PTCH1_bound SMO_on SMO (Active) PTCH1_bound->SMO_on inhibition lifted GLI_on GLI (Active) SMO_on->GLI_on activates Target_Genes_on Target Genes (Proliferation, Survival) GLI_on->Target_Genes_on Activates Transcription LKD1214 LKD1214 / Vismodegib SMO_inhibited SMO (Inactive) LKD1214->SMO_inhibited binds & inhibits Experimental_Workflow start Start: Prepare Drug-Sensitive & Drug-Resistant Cancer Cell Lines seed 1. Seed Cells in 96-well plates start->seed treat 2. Treat with Serial Dilutions of LKD1214, Vismodegib, etc. seed->treat incubate 3. Incubate for 48-72 hours treat->incubate assay 4. Perform Cell Viability Assay (e.g., MTT Assay) incubate->assay read 5. Measure Absorbance with Plate Reader assay->read analyze 6. Data Analysis: Calculate % Viability vs. Control read->analyze end End: Determine IC50 Values for Each Compound analyze->end

References

A Comparative Guide to Molecular Docking of Indole Derivatives Against Therapeutic Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico molecular docking studies involving indole derivatives and their interactions with various protein targets implicated in diseases like cancer, inflammation, and microbial infections. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity and interaction mechanisms.[3] This guide summarizes key quantitative data, details common experimental protocols, and visualizes workflows and biological pathways to support rational drug design efforts.

Comparative Docking Analysis: Indole Derivatives vs. Key Protein Targets

Indole derivatives have been extensively studied for their ability to bind to a wide array of biological targets. Docking studies reveal that these compounds can establish strong interactions within the active sites of enzymes and receptors, often outperforming standard drugs in computational models. The primary targets include protein kinases, tubulin, microbial enzymes, and proteins involved in inflammation.

Protein Kinases (e.g., EGFR, VEGFR-2, CDK2)

Protein kinases are a major class of targets in oncology, and the indole nucleus is a key feature in many kinase inhibitors.[4][5] Docking studies consistently show that indole derivatives can effectively occupy the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[6][7] These interactions are critical for inhibiting downstream signaling pathways that control cell proliferation and angiogenesis.[8]

  • EGFR: Studies on indole-aminoquinazoline hybrids and pyrazole-containing indole derivatives have shown potent inhibitory activity.[9][10] Docking simulations reveal that these compounds form key hydrogen bonds and hydrophobic interactions within the EGFR active site, similar to approved drugs like gefitinib.[6][9]

  • VEGFR-2: As a key regulator of angiogenesis, VEGFR-2 is another prominent target.[4][7] Docking studies have successfully predicted the binding modes of various indole derivatives, guiding the synthesis of compounds with potent anti-angiogenic potential.[8]

  • CDK2: Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of the cell cycle.[4] Molecular docking has been instrumental in identifying indole scaffolds that show a high affinity for CDK2, suggesting a mechanism for their anticancer activity.[4]

Antimicrobial Targets

The versatility of the indole scaffold extends to antimicrobial drug discovery. Docking studies have explored indole derivatives against bacterial and fungal enzyme targets.

  • Lanosterol 14α-demethylase: This enzyme is crucial for fungal cell membrane synthesis and is the target of azole antifungals. In a comparative study, synthesized indole derivatives demonstrated stronger binding affinities than the established antifungal agent fluconazole (-7.1 kcal/mol), with the top compound exhibiting a binding energy of –8.1 kcal/mol.[11]

  • UDP-N-acetylmuramate-L-alanine ligase (MurC): This bacterial enzyme is essential for peptidoglycan synthesis. Docking studies of novel indole derivatives showed excellent binding energies, with one compound reaching a minimum binding energy of -11.5 Kcal/mol, significantly better than the standard drug ampicillin (-8.0 Kcal/mol).[12]

  • Antimicrobial Peptides: The binding affinity of indoloquinolizidine derivatives has been evaluated against the antimicrobial peptide Btd-2, suggesting these compounds could be effective antibacterial agents.[13][14]

Other Therapeutic Targets

  • Tubulin: Indole derivatives, including famous natural products like vincristine and vinblastine, are known to target tubulin, disrupting microtubule function and arresting the cell cycle.[15] Docking studies have identified novel derivatives that bind effectively to the colchicine site, inhibiting tubulin polymerization with high potency.[15][16][17]

  • Cyclooxygenase-2 (COX-2): As a key enzyme in inflammation, COX-2 is a target for non-steroidal anti-inflammatory drugs (NSAIDs). Recent studies on 3-ethyl-1H-indole derivatives predicted exceptionally strong binding affinities for COX-2, with docking scores ranging from -10.40 to -11.35 kcal/mol, significantly higher than the reference drug meloxicam (-6.89 kcal/mol).[18]

  • Topoisomerase II: This enzyme is a major target for antineoplastic agents.[19] In silico docking of tri-substituted fluoro indole derivatives against human topoisomerase II revealed strong binding scores of up to -9.2 kcal/mol, indicating their potential as anticancer agents.[19]

Data Presentation: Summary of Docking Scores

The following tables summarize the binding affinities (docking scores) of representative indole derivatives against various protein targets as reported in recent literature. Lower energy values typically indicate stronger binding affinity.

Table 1: Indole Derivatives vs. Cancer Targets

Target ProteinPDB IDIndole Derivative ClassBest Docking Score (kcal/mol)Reference DrugRef. Drug Score (kcal/mol)Citation
Topoisomerase II-Tri-substituted fluoro indole-9.2Fludarabine-7.6[19]
Androgen Receptor5T8EThiosemicarbazone-indole-8.8--[2]
EGFR-Indole-pyrazole hybrid-5.212 (Glide Score)Doxorubicin-[10]
Tubulin1SA0Indole-based analog-Colchicine-[15]

Table 2: Indole Derivatives vs. Antimicrobial & Inflammatory Targets

Target ProteinPDB IDIndole Derivative ClassBest Docking Score (kcal/mol)Reference DrugRef. Drug Score (kcal/mol)Citation
MurC Ligase-Heterocyclic-indole-11.5Ampicillin-8.0[12]
COX-2-3-ethyl-1H-indole-11.35Meloxicam-6.89[18]
Lanosterol 14α-demethylase5TZ1Substituted indole-8.1Fluconazole-7.1[11]

Experimental Protocols

A generalized protocol for comparative molecular docking studies, synthesized from multiple sources, is provided below. Specific parameters may vary depending on the software and target system.[1][3][12]

1. Preparation of Ligands (Indole Derivatives)

  • Structure Generation: 2D structures of the indole derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion & Optimization: The 2D structures are converted into 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • Format Conversion: Structures are saved in a format compatible with the docking software (e.g., .pdb, .mol2, .pdbqt). For some programs, charges and atom types are assigned.

2. Preparation of Target Protein

  • Receptor Acquisition: The 3D crystal structure of the target protein is downloaded from a protein database like the Protein Data Bank (PDB).

  • Protein Cleaning: Non-essential components such as water molecules, co-crystallized ligands, and co-factors are typically removed. In some cases, key water molecules or co-factors are retained.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are assigned, often based on a physiological pH of 7.4. The structure may undergo a short energy minimization to relieve steric clashes.

3. Molecular Docking Simulation

  • Active Site Definition: The binding site (or "grid box") on the target protein is defined. This is often centered on the location of a co-crystallized ligand or identified through binding site prediction algorithms.

  • Docking Algorithm Execution: The docking software (e.g., AutoDock, Glide, PyRx) is used to systematically sample conformations of the ligand within the defined active site.[3][12][19] The program calculates the binding energy or a scoring function for each conformation.

  • Conformation Generation: The software generates a set number of binding poses (e.g., 9-10) for each ligand, ranked by their docking scores.

4. Analysis of Results

  • Binding Affinity Evaluation: The docking scores (e.g., in kcal/mol) are used to rank the compounds. The pose with the lowest binding energy is considered the most favorable.

  • Interaction Analysis: The best-scoring pose for each ligand is visually inspected using visualization software (e.g., Discovery Studio, PyMOL). Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site are identified and analyzed.

  • Comparative Analysis: The docking scores and interaction patterns of the novel indole derivatives are compared against each other and against a known inhibitor or standard drug docked under the same conditions.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Results Analysis ligand_prep Ligand Preparation (Indole Derivatives) - 2D to 3D Conversion - Energy Minimization grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Target Protein Preparation - Download from PDB - Clean Structure - Add Hydrogens protein_prep->grid_gen docking Run Docking Algorithm (e.g., AutoDock, Glide) grid_gen->docking pose_analysis Pose & Score Analysis - Rank by Binding Energy - Identify Best Conformation docking->pose_analysis interaction_analysis Interaction Analysis - Visualize H-Bonds - Map Hydrophobic Contacts pose_analysis->interaction_analysis comparison Comparative Evaluation - Compare vs. Standard Drug - SAR Insights interaction_analysis->comparison

Caption: General workflow for a comparative molecular docking study.

Signaling Pathway Diagram

G EGF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS ATP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Indole Indole Derivative Inhibitor Indole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by indole derivatives.

References

Safety Operating Guide

Proper Disposal of 3-(Piperidin-4-yl)-1H-indole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of 3-(Piperidin-4-yl)-1H-indole is critical to ensure laboratory safety and environmental protection. This compound is classified as causing severe skin burns and eye damage.[1] Adherence to both local and national regulations is mandatory for its disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.

Hazard Classification Disposal Recommendation Regulatory Compliance
Causes severe skin burns and eye damage (H314, H318)[1]Dispose of as hazardous waste through an approved waste disposal plant.[2][3]Adhere to all federal, state, and local hazardous waste regulations.
Potentially toxic if swallowed.[2]Do not dispose of down the drain or in general waste.Consult your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper or personal protective equipment, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Empty Containers: Uncleaned containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2] Do not rinse containers into the sink.

3. Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "this compound".

  • Include the appropriate hazard pictograms (e.g., corrosive).

  • Indicate the date of waste accumulation.

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the container away from incompatible materials.

5. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup and disposal.

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

6. Documentation:

  • Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your laboratory's and institution's protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Waste Generation (Solid, Liquid, or Contaminated Items) B Wear Appropriate PPE A->B C Segregate Waste into Labeled Hazardous Waste Container B->C D Store Container in Designated Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Maintain Disposal Records E->F G End: Proper Disposal Complete F->G

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for detailed guidance on hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling 3-(Piperidin-4-yl)-1h-indole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe management of 3-(Piperidin-4-yl)-1h-indole. Following these procedures will minimize risks and help ensure compliance with safety regulations.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar solid chemical compounds.[3][4][5]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects eyes from splashes and airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Prevents skin contact and potential absorption. The choice of glove material should be based on compatibility with the specific compound and any solvents used.
Body Protection A laboratory coat or a chemical-resistant apron.[3]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary if handling the compound as a powder or if there is a risk of aerosol generation.[3]Minimizes inhalation of the compound, which could be harmful. Work should ideally be conducted in a chemical fume hood to avoid the need for a respirator.[3]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to ensure safety when working with this compound.

1. Engineering Controls:

  • Always handle the compound in a well-ventilated area.[3]

  • For procedures that may generate dust or aerosols, use a chemical fume hood.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[6]

2. Handling Procedures:

  • Avoid direct contact with the skin and eyes.[7]

  • Do not inhale dust or vapors.

  • When weighing or transferring the solid, do so carefully to minimize the creation of airborne dust.

  • Use spark-proof tools and equipment if the compound is flammable or handled near flammable solvents.[6]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[7]

3. First-Aid Measures:

  • If inhaled: Move the person to fresh air. If they feel unwell, seek medical attention.[7]

  • If on skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water. If skin irritation occurs, get medical advice.[7]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][7]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste containing this compound must be treated as hazardous chemical waste.[8]

  • Collect waste in a dedicated, properly labeled, and sealed container.[3] The container should be made of a material compatible with the chemical.

  • Segregate this waste from other waste streams, particularly from incompatible materials.[3]

2. Container Labeling:

  • The waste container must be clearly labeled with the full chemical name: "Waste this compound".

  • Include appropriate hazard warnings on the label.

3. Storage:

  • Store the sealed waste container in a designated, secure area, away from heat and sources of ignition.

  • The storage area should be accessible only to authorized personnel.[3]

4. Final Disposal:

  • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or analogous data) B Don Personal Protective Equipment (PPE) A->B C Prepare work area (fume hood, spill kit) B->C D Weigh/transfer solid compound C->D Proceed to handling E Perform experimental procedure D->E F Decontaminate work surfaces E->F Procedure complete G Segregate and label waste F->G H Store waste in designated area G->H I Arrange for professional disposal H->I

Workflow for handling this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.